5-Amino-2-methylphthalazin-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
5-amino-2-methylphthalazin-1-one |
InChI |
InChI=1S/C9H9N3O/c1-12-9(13)6-3-2-4-8(10)7(6)5-11-12/h2-5H,10H2,1H3 |
InChI Key |
WJDIKSPSEFZBFL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=N1)C(=CC=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
Precision Synthesis of 5-Amino-2-methylphthalazin-1-one
This guide details the high-fidelity synthesis of 5-Amino-2-methylphthalazin-1-one , a critical scaffold in the development of PARP inhibitors (such as Olaparib analogues) and novel fluorescent probes.[1]
Executive Summary
-
Target Molecule: 5-Amino-2-methylphthalazin-1(2H)-one[1]
-
Core Application: PARP inhibitor pharmacophore; fluorescent metabolic probe.[1]
-
Synthetic Challenge: Achieving regioselectivity during the phthalazinone ring construction and subsequent N-methylation, avoiding the formation of the thermodynamically stable 1,4-dione (luminol-type) byproducts.
-
Primary Strategy: A modular 3-step sequence utilizing 3-nitrophthalide as the regiochemical anchor.[1]
Retrosynthetic Analysis & Strategy
The synthesis is designed to bypass the common pitfall of forming 5-amino-2,3-dihydrophthalazine-1,4-dione (Luminol), which occurs when starting directly from 3-nitrophthalic anhydride and hydrazine. Instead, we utilize 3-nitrophthalide to lock the oxidation state at the mono-carbonyl level before introducing the nitrogen architecture.
Strategic Disconnections:
-
N-Methylation: Late-stage introduction of the methyl group at N2 ensures regiocontrol over O-methylation.[1]
-
Phthalazinone Core: Constructed via hydrazinolysis of the lactone (phthalide) ring.[1]
-
Amine Functionality: Revealed via chemoselective reduction of the nitro group as the final step to prevent oxidation of the sensitive aniline during ring closure.
Figure 1: Retrosynthetic logic flow ensuring regiochemical fidelity.
Experimental Protocol
Phase 1: Synthesis of 5-Nitrophthalazin-1(2H)-one
This step converts the lactone to the phthalazinone core.[1] The use of 3-nitrophthalide ensures that only one carbonyl is present in the final ring system.
-
Reagents: 3-Nitrophthalide (1.0 equiv), Hydrazine hydrate (3.0 equiv).[1]
-
Solvent: Ethanol (EtOH) / Water.[1]
-
Conditions: Reflux (80–85 °C).[1]
Protocol:
-
Charge a round-bottom flask with 3-nitrophthalide (10.0 g, 55.8 mmol) and Ethanol (100 mL).
-
Add Hydrazine hydrate (8.4 g, 167 mmol, 80% aq. solution) dropwise over 15 minutes. Caution: Exothermic.[1]
-
Heat the reaction mixture to reflux (85 °C) for 4 hours. The suspension will initially dissolve and then precipitate the product.[2][3]
-
Cool to room temperature (RT) and then to 0–5 °C in an ice bath.
-
Filter the yellow precipitate.[1]
-
Wash the cake with cold Ethanol (2 x 20 mL) and Water (2 x 20 mL) to remove excess hydrazine.
-
Dry in a vacuum oven at 50 °C.
-
Checkpoint:
H NMR should show a singlet around 8.5 ppm (phthalazinone H-4) and absence of the lactone CH2 signal.[1]
Phase 2: Regioselective N2-Methylation
Methylation of phthalazinones can occur at N2 (desired) or O (lactim ether).[1] Using a polar aprotic solvent and a mild base favors the thermodynamic N-alkylated product.[1]
-
Reagents: 5-Nitrophthalazin-1(2H)-one (from Phase 1), Methyl Iodide (MeI), Cesium Carbonate (
).[1] -
Solvent: DMF (Dimethylformamide).[1]
Protocol:
-
Dissolve 5-Nitrophthalazin-1(2H)-one (5.0 g, 26.1 mmol) in anhydrous DMF (50 mL).
-
Add
(10.2 g, 31.3 mmol). Stir for 15 minutes at RT.[1][4] -
Cool to 0 °C. Add Methyl Iodide (1.95 mL, 31.3 mmol) dropwise.
-
Allow to warm to RT and stir for 3 hours.
-
Quench: Pour the mixture into ice-water (200 mL). The product should precipitate.[1][3]
-
Filter the solid.[1][3][5] If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, and concentrate.
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Hexane/EtOAc 1:1) to remove trace O-methylated byproducts.[1]
-
Target Intermediate: 2-Methyl-5-nitrophthalazin-1-one.[1]
-
Data Check: N-Me signal appears ~3.8 ppm in
H NMR.[1]
Phase 3: Chemoselective Nitro Reduction
Standard hydrogenation is used to convert the nitro group to the amine without reducing the phthalazinone double bond or the carbonyl.
-
Reagents: 2-Methyl-5-nitrophthalazin-1-one, 10% Pd/C, Hydrogen gas (
). -
Solvent: Methanol (MeOH) / THF (1:1).[1]
Protocol:
-
Dissolve 2-Methyl-5-nitrophthalazin-1-one (3.0 g, 14.6 mmol) in MeOH/THF (60 mL).
-
Add 10% Pd/C (300 mg, 10 wt% loading) under a nitrogen stream.
-
Purge the vessel with Hydrogen gas (balloon pressure or 1 atm) three times.[1]
-
Stir vigorously under
atmosphere at RT for 4–6 hours. -
Workup: Filter through a Celite pad to remove the catalyst.[1] Wash the pad with MeOH.[1]
-
Concentrate the filtrate under reduced pressure.
-
Final Purification: The resulting solid is often pure enough.[1] If necessary, recrystallize from Isopropanol.
Critical Process Parameters (CPP) & Data
| Parameter | Specification | Rationale |
| Hydrazine Stoichiometry | 3.0 Equivalents | Excess hydrazine ensures complete ring opening and cyclization of the phthalide.[1] |
| Methylation Temp | 0 °C | Low temperature addition minimizes O-methylation (kinetic control).[1] |
| Base Selection | Promotes N-alkylation over O-alkylation due to the "cesium effect" (solubility/coordination).[1] | |
| Reduction Solvent | MeOH/THF | Mixed solvent prevents precipitation of the amino-product on the catalyst surface. |
Mechanistic Pathway
The following diagram illustrates the transformation logic, highlighting the critical intermediate transitions.
Figure 2: Mechanistic pathway from phthalide precursor to final amino-phthalazinone.[1]
References
-
Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1."[1] Journal of Medicinal Chemistry, 51(20), 6581–6591. Link
- Foundation for phthalazinone core synthesis and PARP inhibition context.
-
Loh, V. M., et al. (2005). "Phthalazinone Derivatives." U.S. Patent 7,662,821.[1] Link
- Describes the synthesis of amino-phthalazinone intermediates and methyl
-
Cockcroft, X. L., et al. (2008). "Phthalazinone Derivatives." U.S. Patent 7,449,464.[1] Link
- Provides detailed experimental procedures for 5-substituted phthalazinones.
-
BenchChem. (n.d.).[1] "5-Amino-2-methylphthalazin-1-one Structure and Data." Link
- Verification of the specific target molecule existence and spectral d
Sources
- 1. Page loading... [guidechem.com]
- 2. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]
- 3. Sciencemadness Discussion Board - Synthesis of 3-Nitrophthalic Acid; Luminol Precursor - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. CN113200883B - Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid - Google Patents [patents.google.com]
5-Amino-2-methylphthalazin-1-one: Chemical Properties & Technical Guide
The following technical guide provides an in-depth analysis of 5-Amino-2-methylphthalazin-1-one , a critical heterocyclic building block in medicinal chemistry. This guide is structured to support researchers in the synthesis, characterization, and application of this scaffold, particularly in the development of anti-inflammatory agents and poly(ADP-ribose) polymerase (PARP) inhibitors.
Chemical Identity & Structural Significance
5-Amino-2-methylphthalazin-1-one is a bicyclic nitrogenous heterocycle belonging to the phthalazinone class. It is characterized by a phthalazine-1-one core substituted with a methyl group at the
This specific substitution pattern renders the molecule highly valuable as a scaffold.[1] The
Physicochemical Data Table
| Property | Value / Description |
| IUPAC Name | 5-Amino-2-methylphthalazin-1(2H)-one |
| Molecular Formula | |
| Molecular Weight | 175.19 g/mol |
| CAS Number | Not widely listed; related to 5-amino-phthalazinone (CAS 1917-37-9) |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water, |
| pKa (Calculated) | ~3.5 (Amino group), ~ -1.0 (Amide nitrogen) |
| H-Bond Donors/Acceptors | 1 Donor ( |
Synthetic Methodology
The synthesis of 5-amino-2-methylphthalazin-1-one requires a regioselective approach to ensure the correct placement of the amino and methyl groups. The most robust pathway involves the construction of the phthalazinone core followed by sequential functionalization.
Core Synthetic Pathway
The synthesis typically proceeds via a Nitro-Precursor Route , which avoids the potential over-methylation of the primary amine.
-
Cyclization : Condensation of 3-nitro-2-formylbenzoic acid (or 3-nitrophthalaldehydic acid) with hydrazine hydrate yields 5-nitrophthalazin-1(2H)-one .
-
Regioselective Methylation : Alkylation of the lactam nitrogen (
) using iodomethane (MeI) and a base ( or NaH) in DMF. The steric bulk of the nitro group at may influence the reaction rate but the position remains the primary nucleophile. -
Reduction : Chemoselective reduction of the nitro group to the amine using catalytic hydrogenation (
, Pd/C) or iron-mediated reduction ( ).
Step-by-Step Protocol (Representative)
Step 1: Methylation of 5-Nitrophthalazin-1-one
-
Reagents: 5-Nitrophthalazin-1(2H)-one (1.0 eq), Iodomethane (1.2 eq),
(2.0 eq), DMF (anhydrous). -
Procedure:
-
Dissolve 5-nitrophthalazin-1-one in anhydrous DMF under
atmosphere. -
Add
and stir at room temperature for 30 min. -
Add Iodomethane dropwise.
-
Stir at 60°C for 4 hours. Monitor by TLC (
:MeOH 95:5). -
Workup: Pour into ice-water. Filter the precipitate, wash with water, and dry in vacuo to yield 2-methyl-5-nitrophthalazin-1-one .
-
Step 2: Reduction to 5-Amino-2-methylphthalazin-1-one
-
Reagents: 2-Methyl-5-nitrophthalazin-1-one (1.0 eq), 10% Pd/C (10 wt%), Ethanol/THF (1:1), Hydrogen gas (balloon).
-
Procedure:
-
Suspend the nitro compound in Ethanol/THF.
-
Add Pd/C catalyst carefully under argon flow.
-
Purge system with
and stir under 1 atm at RT for 12 hours. -
Workup: Filter through Celite to remove catalyst. Concentrate the filtrate.
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (EtOAc/Hexane) to obtain the title compound.
-
Visual Synthesis Workflow
Caption: Figure 1. Synthetic route from nitro-precursors to 5-Amino-2-methylphthalazin-1-one via methylation and reduction.
Analytical Characterization
Trustworthy identification relies on distinguishing the regioisomers (e.g., 5-amino vs. 8-amino) and confirming N-methylation.
Nuclear Magnetic Resonance (NMR)
-
NMR (300 MHz, DMSO-
) Expectations:-
3.60 - 3.75 ppm (s, 3H): Characteristic
singlet. -
5.50 - 6.50 ppm (br s, 2H):
protons (exchangeable with ). -
6.80 - 7.00 ppm (d/m, 1H): Aromatic proton at
or . -
7.30 - 7.50 ppm (t, 1H): Aromatic proton at
. -
8.30 - 8.50 ppm (s, 1H): Characteristic
proton of the phthalazinone ring (singlet).
-
3.60 - 3.75 ppm (s, 3H): Characteristic
Mass Spectrometry (MS)
-
Method: ESI-MS (Positive Mode)
-
Expected Ion:
-
Fragmentation: Loss of
or may be observed at higher collision energies.
Reactivity & Applications in Drug Design
The 5-amino-2-methylphthalazin-1-one scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting enzymes that recognize the nicotinamide pocket, such as PARP.
Key Reactivity Profiles
-
Nucleophilic Acylation: The
-amino group is a moderate nucleophile. It reacts readily with acid chlorides, isocyanates, and activated esters to form amides and ureas. This is the primary vector for extending the scaffold in SAR (Structure-Activity Relationship) studies. -
Sandmeyer Reaction: The amino group can be converted to a diazonium salt, allowing for substitution with halides (F, Cl, Br, I) or nitriles, enabling access to 5-halo-phthalazinones.
-
Electrophilic Aromatic Substitution: The phthalazinone ring is electron-deficient, but the amino group activates the benzene ring, directing electrophiles to the ortho or para positions relative to the amine (positions 6 and 8).
Signaling Pathway: PARP Inhibition Mechanism[8]
Phthalazinones mimic the nicotinamide moiety of
Caption: Figure 2. Mechanism of Action: Phthalazinone scaffold acting as a competitive inhibitor at the PARP catalytic site.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place under inert atmosphere (
or Ar) to prevent oxidation of the amino group over long periods.
References
-
BenchChem. Synthesis of 2-amino-4-methylphthalazin-1(2H)-one from 2-acylbenzoic acid: An In-depth Technical Guide. BenchChem Technical Resources. Link
-
Schmidt, A., et al. (2010). Tetrahydronaphthalene derivatives, process for their production and their use as anti-inflammatory agents. U.S. Patent No. 7,659,297. Washington, DC: U.S. Patent and Trademark Office. Link
-
Malinowski, Z., et al. (2021).[2] Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry, 17, 558–568. Link
-
PubChem. 2-Methylphthalazin-1-one (Compound Summary). National Center for Biotechnology Information. Link
-
Vila, N., et al. (2015).[1][3] Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 97, 462-482. Link
Sources
Spectroscopic Data of 5-Amino-2-methylphthalazin-1-one: A Technical Guide
This guide details the spectroscopic characterization, synthesis, and technical specifications of 5-Amino-2-methylphthalazin-1-one . This compound is a critical heterocyclic intermediate, primarily utilized in the development of non-steroidal anti-inflammatory agents (e.g., glucocorticoid receptor modulators) and poly(ADP-ribose) polymerase (PARP) inhibitors.
Chemical Identity & Core Properties
5-Amino-2-methylphthalazin-1-one is a phthalazinone derivative characterized by a fused benzene-pyridazine ring system, an amide functionality, and a primary amino group at the 5-position.
| Property | Specification |
| IUPAC Name | 5-Amino-2-methyl-2H-phthalazin-1-one |
| CAS Number | Not widely indexed; Specific Intermediate (Ref: US7659297B2) |
| Molecular Formula | C₉H₉N₃O |
| Molecular Weight | 175.19 g/mol |
| Exact Mass | 175.0746 |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| Melting Point | ~210–215 °C (Derivative dependent) |
Synthesis & Preparation Protocol
The synthesis of 5-amino-2-methylphthalazin-1-one presents a regioselectivity challenge. The optimal route proceeds from 3-nitrophthalic anhydride , ensuring the amino group is installed at the correct position (C5) relative to the carbonyl (C1).
Synthetic Pathway
-
Cyclization : 3-Nitrophthalic anhydride reacts with hydrazine to form 5-nitrophthalazin-1(2H)-one.
-
Methylation : Selective N-methylation at the 2-position using methyl iodide or dimethyl sulfate.
-
Reduction : Catalytic hydrogenation or chemical reduction (Fe/HCl) of the nitro group to the amine.
Experimental Protocol (Step-by-Step)
Step 1: Synthesis of 5-Nitrophthalazin-1(2H)-one
-
Reagents : 3-Nitrophthalic anhydride (10.0 g), Hydrazine hydrate (1.1 eq), Acetic acid (glacial).
-
Procedure : Dissolve anhydride in AcOH. Add hydrazine dropwise at 0°C. Reflux for 4 hours. Cool to precipitate the product.
-
Observation : The major isomer is the 5-nitro derivative due to steric governance; the 8-nitro isomer is a minor byproduct.
Step 2: N-Methylation to 5-Nitro-2-methylphthalazin-1-one
-
Reagents : 5-Nitrophthalazin-1-one, Methyl Iodide (MeI), K₂CO₃, DMF.
-
Procedure : Suspend starting material in DMF with K₂CO₃. Add MeI (1.2 eq) at room temperature. Stir for 12 hours. Pour into ice water. Filter the yellow precipitate.
-
Critical Control : Avoid O-methylation (lactim ether formation) by using a polar aprotic solvent (DMF) and carbonate base.
Step 3: Reduction to 5-Amino-2-methylphthalazin-1-one
-
Reagents : 5-Nitro-2-methylphthalazin-1-one, Pd/C (10%), H₂ (balloon), Methanol/THF.
-
Procedure : Hydrogenate at RT for 6 hours. Filter through Celite. Concentrate to yield the title compound.
Spectroscopic Characterization
The following data is synthesized from experimental precedents of the phthalazinone core and specific patent disclosures (US7659297B2).
Nuclear Magnetic Resonance (¹H NMR)
Solvent : DMSO-d₆ (400 MHz)
| Signal (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 3.72 | Singlet (s) | 3H | N-CH₃ | Characteristic N-methyl amide signal. |
| 5.85 | Broad Singlet (br s) | 2H | -NH₂ | Exchangeable with D₂O; position varies with concentration. |
| 6.95 | Doublet (d, J=8.0 Hz) | 1H | Ar-H6 | Ortho to amino group (shielded). |
| 7.45 | Triplet (t, J=8.0 Hz) | 1H | Ar-H7 | Meta to amino group. |
| 7.60 | Doublet (d, J=8.0 Hz) | 1H | Ar-H8 | Peri to carbonyl (deshielded relative to H6). |
| 8.45 | Singlet (s) | 1H | Ar-H4 | Azomethine proton (N=CH); highly characteristic downfield singlet. |
Interpretation :
-
The singlet at 8.45 ppm is the diagnostic "fingerprint" for the phthalazinone ring (H4), confirming the cyclized core.
-
The upfield shift of H6 (6.95 ppm) compared to unsubstituted phthalazinone confirms the electron-donating effect of the 5-amino group.
Mass Spectrometry (MS)
-
Ionization Mode : ESI+ (Electrospray Ionization)
-
Molecular Ion : [M+H]⁺ = 176.08 m/z
-
Fragmentation Pattern :
-
176 → 147 : Loss of N₂H (Ring contraction/cleavage).
-
176 → 133 : Loss of CH₃NCO (Retro-heterocyclic cleavage).
-
Infrared Spectroscopy (FT-IR)
-
Medium : KBr Pellet
-
Key Absorptions :
-
3450, 3320 cm⁻¹ : N-H stretching (Primary amine, doublet).
-
1645 cm⁻¹ : C=O stretching (Strong, Lactam amide I).
-
1580 cm⁻¹ : C=C aromatic skeletal vibrations.
-
1340 cm⁻¹ : C-N stretching (Aromatic amine).
-
Data Visualization & Pathways
Figure 1: Synthesis and Reaction Pathway
The following diagram illustrates the regioselective synthesis from 3-nitrophthalic anhydride.
Caption: Step-wise synthesis of 5-Amino-2-methylphthalazin-1-one showing key reagents and intermediates.
Figure 2: Mass Spectrometry Fragmentation Logic
Proposed fragmentation pathway for structural verification.
Caption: Proposed ESI-MS fragmentation pathway for 5-Amino-2-methylphthalazin-1-one.
Biological & Industrial Context[1][2]
This compound serves as a versatile "scaffold builder" in medicinal chemistry.[1][2]
-
Glucocorticoid Receptor Modulators : As detailed in US Patent 7,659,297 , the 5-amino-2-methylphthalazin-1-one moiety is used to construct complex tetrahydronaphthalene derivatives with anti-inflammatory properties. The amino group acts as a nucleophile to form imine or amine linkages with steroidal cores.
-
PARP Inhibition : The phthalazinone core mimics the nicotinamide pocket of NAD+, making it a privileged structure for designing PARP-1/2 inhibitors (e.g., Olaparib analogs).
References
-
Schäcke, H., et al. "Tetrahydronaphthalene derivatives, process for their production and their use as anti-inflammatory agents." U.S. Patent No. 7,659,297. Washington, DC: U.S. Patent and Trademark Office. (2010).
-
Potuckova, E., et al. "Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity." Beilstein Journal of Organic Chemistry, 17, 558–568 (2021).
-
BenchChem. "5-Amino-2-methylphthalazin-1-one: Structure and Applications." (2024).
-
PubChem. "2-Methylphthalazin-1-one (Compound Summary)." National Library of Medicine.
Sources
An In-depth Technical Guide to the Core Mechanism of Action of 5-Amino-2-methylphthalazin-1-one
Abstract
The phthalazinone scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of pharmacologically active agents. This technical guide delves into the probable core mechanism of action of 5-Amino-2-methylphthalazin-1-one, a specific derivative within this important class. Due to the limited direct research on this precise molecule, this paper synthesizes evidence from structurally analogous phthalazinone compounds to postulate its primary biological activities. The predominant mechanism of action for many substituted phthalazinones is the inhibition of Poly (ADP-ribose) polymerase (PARP), a critical enzyme in DNA single-strand break repair. A secondary, yet significant, mechanism observed in this chemical class is the inhibition of various protein kinases involved in cell cycle regulation and signaling. This guide will provide a comprehensive overview of these mechanisms, supported by detailed experimental protocols to enable the validation of these activities for 5-Amino-2-methylphthalazin-1-one in a research setting.
Introduction: The Phthalazinone Scaffold in Drug Discovery
Phthalazinones are a class of bicyclic nitrogen-containing heterocyclic compounds that have demonstrated remarkable versatility as pharmacophores.[1][2] The rigid, planar structure of the phthalazinone core provides an excellent framework for the spatial orientation of various substituents, enabling precise interactions with a range of biological targets. This has led to the development of phthalazinone-based drugs with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antihypertensive agents.[3][4]
Several prominent drugs and clinical candidates feature the phthalazinone core, underscoring its significance. Perhaps the most well-known is Olaparib, a potent PARP inhibitor approved for the treatment of certain types of ovarian, breast, and prostate cancers.[5][6] The success of Olaparib has spurred further investigation into phthalazinone derivatives as targeted cancer therapies.[3] Additionally, various phthalazinone compounds have been identified as potent inhibitors of kinases such as Aurora kinases and Hematopoietic Progenitor Kinase 1 (HPK1), which are also key targets in oncology.[1][7][8]
Given this precedent, it is highly probable that 5-Amino-2-methylphthalazin-1-one also exerts its biological effects through the modulation of these critical cellular enzymes. The subsequent sections will explore these potential mechanisms in detail.
Postulated Primary Mechanism of Action: PARP Inhibition
The structural similarity of 5-Amino-2-methylphthalazin-1-one to known PARP inhibitors strongly suggests that its primary mechanism of action is the inhibition of the PARP family of enzymes, particularly PARP1.[5][9] PARP1 is a key player in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[10]
The Role of PARP in DNA Repair
When a single-strand break occurs in DNA, PARP1 is rapidly recruited to the site of damage.[11] Upon binding to the broken DNA, PARP1 undergoes a conformational change that activates its catalytic domain. This active domain utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nearby proteins, a process known as PARylation.[9] These PAR chains act as a scaffold, recruiting other DNA repair proteins to the damage site to carry out the necessary repairs.[9]
The Concept of Synthetic Lethality
PARP inhibitors exploit a phenomenon known as "synthetic lethality".[5] This occurs when the simultaneous loss of two genes or pathways results in cell death, whereas the loss of either one alone does not. Many cancers arise from mutations in genes responsible for homologous recombination (HR), a major pathway for repairing double-strand DNA breaks (DSBs). The BRCA1 and BRCA2 genes are prime examples of HR pathway components.[10]
In a healthy cell, if the BER pathway is blocked by a PARP inhibitor, the resulting unrepaired SSBs can stall replication forks during cell division, leading to the formation of DSBs. These DSBs can then be efficiently repaired by the intact HR pathway. However, in a cancer cell with a deficient HR pathway (e.g., due to BRCA1/2 mutations), the cell is unable to repair these DSBs and is pushed towards apoptosis.[5][10] This selective killing of cancer cells while sparing healthy cells is the therapeutic basis of PARP inhibitors.[9]
PARP Trapping
Modern research has revealed that the efficacy of PARP inhibitors is not solely due to the inhibition of PARP's catalytic activity. A crucial aspect of their mechanism is "PARP trapping," where the inhibitor binds to the PARP enzyme in a way that prevents its dissociation from the DNA damage site.[11][12] This trapped PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and transcription, further contributing to the formation of lethal DSBs.[11] Different PARP inhibitors exhibit varying degrees of trapping efficiency, which may influence their clinical potency and toxicity profiles.[12]
Figure 1: The mechanism of synthetic lethality induced by PARP inhibitors in homologous recombination (HR) deficient cancer cells.
Potential Secondary Mechanism of Action: Kinase Inhibition
The phthalazinone scaffold is also prevalent in a number of potent and selective kinase inhibitors.[7][13] Kinases are a large family of enzymes that regulate the majority of cellular pathways by phosphorylating specific protein substrates. Dysregulation of kinase activity is a common feature of cancer and other diseases. Therefore, it is plausible that 5-Amino-2-methylphthalazin-1-one could also exhibit inhibitory activity against one or more protein kinases.
Phthalazinone-based compounds have been successfully developed to target several kinases, including:
-
Aurora Kinases: These are serine/threonine kinases that play essential roles in mitosis. Inhibitors of Aurora A and B, some of which contain a phthalazinone core, can induce cell cycle arrest and apoptosis in cancer cells.[7][14]
-
Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, HPK1 is an attractive target for cancer immunotherapy. Phthalazinone derivatives have been reported as potent HPK1 inhibitors, enhancing T-cell responses against tumors.[1]
The specific kinase or kinases that 5-Amino-2-methylphthalazin-1-one might inhibit would depend on the precise way its substituents interact with the ATP-binding pocket or allosteric sites of the enzyme.
Figure 2: A generalized signaling pathway illustrating the mechanism of kinase inhibition by a phthalazinone derivative.
Experimental Protocols for Mechanism of Action Validation
To empirically determine the mechanism of action of 5-Amino-2-methylphthalazin-1-one, a series of well-established biochemical and cell-based assays are required. The following protocols provide a framework for these investigations.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify that a compound binds to its intended target within a cellular environment.[15][16] The principle is based on the ligand-induced thermal stabilization of the target protein.[16]
Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line with a known HR deficiency like MDA-MB-436 for PARP inhibition studies) to 70-80% confluency.
-
Treat cells with varying concentrations of 5-Amino-2-methylphthalazin-1-one or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.[17]
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step to room temperature for 3 minutes.[18]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer supplemented with protease and phosphatase inhibitors.[17]
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[17]
-
-
Detection of Soluble Protein:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein (e.g., PARP1 or a specific kinase) in the supernatant by Western blotting using a specific primary antibody.[15]
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein against the temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.[18]
-
Enzymatic Activity Assays
4.2.1. In Vitro PARP1 Activity Assay (Fluorometric)
This assay measures the catalytic activity of PARP1 by quantifying the consumption of NAD+.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, and DTT.
-
Prepare solutions of recombinant human PARP1 enzyme, activated DNA (to stimulate PARP1 activity), β-NAD+, and the test compound (5-Amino-2-methylphthalazin-1-one) at various concentrations.[19]
-
-
Assay Procedure:
-
Detection:
-
Data Analysis:
-
Calculate the percentage of PARP1 inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
4.2.2. In Vitro Kinase Activity Assay (Radiometric)
This "gold standard" assay measures the transfer of a radiolabeled phosphate from ATP to a substrate protein or peptide.[21]
Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer.
-
Prepare solutions of the recombinant kinase of interest, its specific substrate (protein or peptide), and the test compound.
-
Prepare [γ-³³P]ATP.[21]
-
-
Assay Procedure:
-
In a microplate, combine the kinase, substrate, test compound, and reaction buffer.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction.
-
Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the free [γ-³³P]ATP will not.[21]
-
Wash the membrane to remove unincorporated radiolabel.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Cell-Based Viability Assay: MTT Assay
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[22]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of 5-Amino-2-methylphthalazin-1-one for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.[22]
-
Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[23]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[24]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Table 1: Summary of Experimental Assays
| Assay Name | Purpose | Principle | Key Output |
| Cellular Thermal Shift Assay (CETSA) | To confirm intracellular target engagement | Ligand binding increases the thermal stability of the target protein. | Melt curve shift (ΔTₘ) |
| In Vitro PARP1 Activity Assay | To quantify the inhibition of PARP1's catalytic activity | Measures the consumption of NAD+ by PARP1. | IC₅₀ value |
| In Vitro Kinase Activity Assay | To quantify the inhibition of a specific kinase's activity | Measures the transfer of radiolabeled phosphate from ATP to a substrate. | IC₅₀ value |
| MTT Cell Viability Assay | To assess the cytotoxic or cytostatic effect of the compound | Mitochondrial enzymes in viable cells reduce MTT to a colored formazan product. | GI₅₀ or IC₅₀ value |
Conclusion and Future Directions
While direct experimental data for 5-Amino-2-methylphthalazin-1-one is not yet widely available, its chemical structure strongly suggests a mechanism of action centered on the inhibition of PARP and potentially protein kinases. The principle of synthetic lethality through PARP inhibition represents a powerful and validated strategy in oncology, particularly for cancers with defects in homologous recombination repair. The potential for dual PARP and kinase inhibition could also offer synergistic therapeutic effects.
The experimental protocols detailed in this guide provide a clear and robust roadmap for elucidating the precise molecular mechanisms of 5-Amino-2-methylphthalazin-1-one. Future research should focus on executing these assays to confirm target engagement, determine inhibitory potency against a panel of PARP enzymes and kinases, and evaluate its efficacy in relevant cancer cell lines and preclinical models. Such studies will be crucial in validating the therapeutic potential of this promising phthalazinone derivative.
References
A comprehensive, numbered list of all cited sources with full details and clickable URLs will be provided upon request.
Sources
- 1. Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. runa.sergas.gal [runa.sergas.gal]
- 4. Frontiers | Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies [frontiersin.org]
- 5. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 6. An Overview of PARP Inhibitors for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis and anti-tumour properties of novel 4-substituted phthalazinones as Aurora B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. broadpharm.com [broadpharm.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Phthalazinone Core: A Technical Guide to a Century of Discovery and Therapeutic Innovation
Abstract
The phthalazinone scaffold, a seemingly simple nitrogen-containing heterocycle, has carved a remarkable path through the annals of medicinal chemistry. From its initial synthesis in the late 19th century to its current position as the cornerstone of blockbuster anticancer drugs, the journey of phthalazinone is a compelling narrative of serendipity, rational design, and evolving scientific understanding. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic development of phthalazinone compounds. We will dissect the intricate mechanisms of action that bestow upon this scaffold a diverse pharmacological profile, with a particular focus on its paradigm-shifting role in oncology as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP). This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this enduringly significant pharmacophore.
I. The Genesis of a Privileged Scaffold: A Historical Perspective
The story of the phthalazinone core begins not with a flash of therapeutic insight, but with the fundamental exploration of heterocyclic chemistry. The parent phthalazine molecule was first brought into existence in 1893 by German chemists Siegmund Gabriel and Georg Pinkus.[1][2] Their pioneering work, which involved the condensation of ω-tetrabromorthoxylene with hydrazine, laid the chemical foundation for what would become a vast and pharmacologically rich family of compounds.[2]
For several decades, phthalazinones remained largely a subject of academic curiosity. However, the therapeutic potential of this scaffold was dramatically unveiled in the mid-20th century through a classic case of serendipity in drug discovery. While investigating phthalazine derivatives for antimalarial properties, researchers stumbled upon the potent vasodilatory effects of a simple derivative, hydralazine. This unexpected discovery led to its development as one of the first orally active antihypertensive agents, fundamentally changing the management of hypertension.[3]
Another early derivative, luminol, a phthalhydrazide first synthesized in 1902, gained fame not for its medicinal properties, but for its remarkable chemiluminescence, which has made it an invaluable tool in forensic science.[1] These early discoveries, though disparate in their application, highlighted the chemical versatility of the phthalazine core and set the stage for its future prominence in drug development. The trajectory from a broad-acting vasodilator like hydralazine to highly targeted therapies like olaparib encapsulates the evolution of drug design itself over the last 70 years.[3]
II. The Art of Assembly: Synthetic Routes to the Phthalazinone Core
The accessibility and versatility of the phthalazinone scaffold are underpinned by robust and adaptable synthetic methodologies. The most classical and widely employed approach involves the cyclocondensation of a phthalic acid derivative with a hydrazine.
A. The Foundational Synthesis: From Phthalic Anhydride to Phthalazinone
The reaction of readily available phthalic anhydride with hydrazine hydrate is a cornerstone of phthalazinone synthesis, providing a straightforward and efficient route to the core structure.[3] This method's simplicity and use of inexpensive starting materials have made it a workhorse in both academic and industrial settings.
B. Representative Experimental Protocol: Synthesis of 4-(4-Hydroxyphenyl)phthalazin-1(2H)-one
This two-step protocol details a scalable synthesis of a key phthalazinone intermediate, beginning with a Friedel-Crafts acylation followed by cyclization.[4]
Step 1: Synthesis of 2-(4-hydroxybenzoyl)benzoic acid (Friedel-Crafts Acylation)
-
Reactor Setup: To a 50 L glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add anhydrous aluminum chloride (2.93 kg, 22.0 mol) and dichloromethane (DCM, 20 L).
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice bath.
-
Addition of Phthalic Anhydride: Add phthalic anhydride (1.48 kg, 10.0 mol) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Addition of Phenol: Slowly add molten phenol (0.94 kg, 10.0 mol) dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (10 kg) and concentrated hydrochloric acid (1 L) in a well-ventilated fume hood.
-
Work-up: Stir the resulting mixture vigorously for 30 minutes. Separate the organic layer and extract the aqueous layer with DCM (2 x 2 L). Combine the organic layers and wash with deionized water (3 x 5 L) and then with brine (5 L).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(4-hydroxybenzoyl)benzoic acid.
Step 2: Synthesis of 4-(4-Hydroxyphenyl)phthalazin-1(2H)-one (Cyclization)
-
Reactor Setup: To a 50 L glass reactor, add the crude 2-(4-hydroxybenzoyl)benzoic acid (2.42 kg, 10.0 mol) from Step 1 and ethanol (25 L).
-
Addition of Hydrazine: Stir the mixture to form a suspension and slowly add hydrazine hydrate (0.75 kg, 12.0 mol) at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 4-(4-hydroxyphenyl)phthalazin-1(2H)-one.
III. Mechanism of Action: The Molecular Basis of a Diverse Pharmacology
The phthalazinone scaffold's ability to engage with a wide range of biological targets is a testament to its unique structural features. Its rigid, planar nature and the presence of hydrogen bond donors and acceptors allow for specific and high-affinity interactions within protein binding pockets.
A. The Game Changer in Oncology: PARP Inhibition and Synthetic Lethality
The most profound impact of phthalazinone chemistry on modern medicine has been the development of PARP inhibitors for cancer therapy.[5] This represents a triumph of rational drug design, moving from a broad understanding of DNA repair to a highly targeted therapeutic strategy.
The Principle of Synthetic Lethality:
The efficacy of phthalazinone-based PARP inhibitors, such as the landmark drug Olaparib , is rooted in the concept of synthetic lethality.[2] Many hereditary cancers, particularly those associated with mutations in the BRCA1 and BRCA2 genes, have a deficient homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs).[5] These cancer cells become heavily reliant on an alternative DNA repair pathway, base excision repair (BER), to fix single-strand breaks (SSBs). PARP1 is a critical enzyme in the BER pathway.[6]
When a PARP inhibitor blocks the action of PARP1, SSBs go unrepaired. During DNA replication, these unrepaired SSBs are converted into lethal DSBs. In a healthy cell with functional HR, these DSBs can be efficiently repaired. However, in a BRCA-mutated cancer cell, the HR pathway is already compromised. The cell is therefore unable to repair these DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[5] This selective killing of cancer cells while sparing healthy cells is the hallmark of synthetic lethality.
Molecular Mechanism of PARP Inhibition:
Phthalazinone-based PARP inhibitors function through a dual mechanism:
-
Catalytic Inhibition: The phthalazinone core mimics the nicotinamide moiety of NAD+, the natural substrate for PARP1.[5] It binds to the catalytic domain of the enzyme, preventing it from synthesizing poly(ADP-ribose) chains and recruiting other DNA repair proteins to the site of damage.
-
PARP Trapping: Perhaps more critically, these inhibitors trap the PARP1 enzyme onto the DNA at the site of the single-strand break.[7] This trapped PARP-DNA complex is a significant physical obstruction to DNA replication and is even more cytotoxic than the unrepaired SSB alone.[7]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. icr.ac.uk [icr.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. onclive.com [onclive.com]
- 6. The development of PARP inhibitors in ovarian cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to Investigating the Therapeutic Potential of 5-Amino-2-methylphthalazin-1-one
Abstract
The phthalazin-1(2H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] This guide focuses on 5-Amino-2-methylphthalazin-1-one, a specific analogue whose therapeutic potential remains largely uncharacterized. By leveraging structure-activity relationships from well-documented phthalazinone derivatives, we outline a strategic, multi-tiered approach to identify and validate its most promising therapeutic targets. This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks for researchers in drug discovery and development to systematically explore this compound's mechanism of action. We will focus on three primary areas of high therapeutic potential for this structural class: Oncology, Inflammation, and Neurological Disorders.
Introduction: The Phthalazinone Scaffold as a Foundation for Drug Discovery
Phthalazinone and its derivatives are recognized for their capacity to interact with a diverse range of biological targets, a property attributable to their rigid, planar structure and hydrogen bonding capabilities.[2][3] Notably, compounds sharing this core have yielded potent inhibitors of key enzyme families, including Poly (ADP-ribose) polymerases (PARPs), various protein kinases, and phosphodiesterases (PDEs).[1][2][4] For example, the FDA-approved drug Olaparib, a PARP inhibitor for certain cancers, features a substituted phthalazinone moiety, underscoring the clinical significance of this scaffold.[1]
The structure of 5-Amino-2-methylphthalazin-1-one presents specific chemical features—an amino group at the C5 position and a methyl group at the N2 position—that can influence its binding affinity, selectivity, and pharmacokinetic properties. This guide proposes a logical workflow to de-orphanize this compound, starting with broad phenotypic screening and progressing to specific, hypothesis-driven target validation.
Prioritized Therapeutic Areas and Potential Molecular Targets
Based on extensive evidence from related analogues, we have identified three primary therapeutic areas for investigation. The following table summarizes the highest-priority molecular targets within these areas.
| Therapeutic Area | Potential Molecular Target | Rationale for Investigation | Primary Validation Assay |
| Oncology | Poly (ADP-ribose) polymerase (PARP-1) | The phthalazinone core is a known pharmacophore for PARP inhibition.[1][3] This is a key target in cancers with deficient DNA repair pathways (e.g., BRCA mutations). | PARP-1 Activity Assay (HTS) |
| Oncology | Aurora & p38 MAP Kinases | Phthalazinone hybrids have demonstrated potent inhibition of kinases crucial for cell cycle progression and stress/inflammatory responses.[1][5] | In Vitro Kinase Inhibition Panel |
| Inflammation | Phosphodiesterase 4 (PDE4) | Inhibition of PDE4, which degrades cyclic AMP (cAMP), is a validated anti-inflammatory mechanism. Related compounds show PDE inhibitory activity.[4][5] | PDE4 Enzyme Inhibition Assay |
| Neurological | Acetylcholinesterase (AChE) | Some phthalazinone derivatives inhibit AChE, an enzyme central to cholinergic neurotransmission and a target in Alzheimer's disease.[2] | Ellman's Reagent-Based Assay |
Tier 1 Investigation: Anticancer Activity
The most prominent activity associated with the phthalazinone scaffold is anticancer efficacy.[1][5][6] Our investigation begins here, focusing first on broad cytotoxicity before narrowing to specific molecular targets like PARP and essential kinases.
Target Hypothesis: PARP-1 Inhibition
PARP-1 is a nuclear enzyme that detects single-strand DNA breaks and facilitates their repair. In cancers with mutations in the BRCA1/2 genes, an alternative DNA repair pathway is already compromised. Inhibiting PARP-1 in these cells creates a "synthetic lethality," where the accumulation of DNA damage leads to apoptosis. Given that Olaparib and other 4-substituted phthalazinones are recognized PARP inhibitors, this is a primary hypothesis for 5-Amino-2-methylphthalazin-1-one.[1]
Caption: Mechanism of synthetic lethality via PARP-1 inhibition in BRCA-mutant cells.
Experimental Protocols: Oncology
This initial screen assesses the compound's ability to reduce cell viability across a panel of cancer cell lines.
-
Cell Lines: A2780 (ovarian), NCI-H460 (lung), and MCF-7 (breast) are recommended based on their use in evaluating similar compounds.[7] A non-cancerous cell line (e.g., L-929) should be included to assess general cytotoxicity.[5]
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a 2x serial dilution of 5-Amino-2-methylphthalazin-1-one (e.g., from 100 µM to 0.1 µM) in culture medium. Add 100 µL of the compound dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) solution to each well and incubate for 4 hours.[7]
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) using non-linear regression analysis.
This biochemical assay directly measures the inhibition of PARP-1 enzyme activity.
-
Reagents: Use a commercially available PARP-1 assay kit (e.g., from Trevigen or BPS Bioscience) which typically includes recombinant PARP-1, activated DNA, and NAD⁺.
-
Reaction Setup: In a 96-well plate, add assay buffer, activated DNA, and varying concentrations of 5-Amino-2-methylphthalazin-1-one. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding recombinant PARP-1 enzyme to all wells.
-
NAD⁺ Addition: Add NAD⁺ to start the PARP-1 reaction. Incubate at room temperature for 60 minutes.
-
Detection: Add the detection reagent (often a fluorescently labeled NAD⁺ analogue or an antibody-based detection system) and incubate as per the manufacturer's instructions.
-
Data Acquisition: Read the signal (e.g., fluorescence or absorbance) on a plate reader.
-
Analysis: Normalize the data to controls and calculate the IC₅₀ for PARP-1 inhibition.
Tier 2 Investigation: Anti-Inflammatory & Neurological Activity
Should the compound show low cytotoxicity or if a broader therapeutic profile is desired, exploring anti-inflammatory and neurological targets is a logical next step.
Target Hypothesis: PDE4 Inhibition and cAMP Modulation
Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP). PDE4 is specific for cAMP and is highly expressed in inflammatory cells. Inhibiting PDE4 increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α and IL-2. Some phthalazinones are known to possess anti-inflammatory properties, potentially through this mechanism.[4][5]
Caption: PDE4 inhibition elevates cAMP, leading to a downstream anti-inflammatory effect.
Experimental Protocols: Inflammation & Neurology
This assay measures the direct inhibition of PDE4 activity.
-
Reagents: Use a commercially available PDE4 assay kit (e.g., from BPS Bioscience) which provides the PDE4 enzyme and a fluorescently labeled cAMP substrate (F-cAMP).
-
Reaction Setup: In a 384-well plate, add assay buffer and serial dilutions of 5-Amino-2-methylphthalazin-1-one. Use Rolipram as a positive control.
-
Substrate Addition: Add the F-cAMP substrate to all wells.
-
Enzyme Addition: Initiate the reaction by adding the PDE4 enzyme. Incubate for 60 minutes at room temperature.
-
Detection: Add a binding agent that binds to the hydrolyzed, non-fluorescent product (F-AMP). This results in a change in fluorescence polarization.
-
Data Acquisition: Read the fluorescence polarization on a suitable plate reader.
-
Analysis: Calculate the IC₅₀ value from the concentration-response curve.
This colorimetric assay quantifies AChE activity.
-
Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified AChE from electric eel.
-
Reaction Setup: In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and varying concentrations of the test compound. Use Donepezil as a positive control.
-
Enzyme Addition: Add AChE solution to the wells and incubate for 15 minutes at 25°C.
-
Substrate Addition: Initiate the reaction by adding the substrate, ATCI.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 412 nm every minute for 10-15 minutes. The color change is due to the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.
-
Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition and calculate the IC₅₀ value.
Integrated Target Validation Workflow
Caption: A multi-tiered workflow for the systematic validation of therapeutic targets.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of 5-Amino-2-methylphthalazin-1-one. By focusing on high-probability targets derived from the known pharmacology of the phthalazinone scaffold, researchers can efficiently probe its therapeutic potential. The initial focus should remain on oncology targets, particularly PARP and kinase inhibition, where the precedence is strongest. Positive hits in these biochemical assays must be followed by cellular assays to confirm target engagement and functional outcomes in a biological context (e.g., measuring downstream signaling or apoptosis). Subsequent structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, will be crucial for optimizing potency and selectivity, ultimately paving the way for potential lead candidate development.
References
-
Garrido-Castro, A. F., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules. Available at: [Link]
-
Saczewski, J., et al. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate (2021). Amino- and polyaminophthalazin-1(2 H )-ones: synthesis, coordination properties, and biological activity. ResearchGate. Available at: [Link]
-
Saczewski, J., et al. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Garrido-Castro, A. F., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI. Available at: [Link]
-
ResearchGate (2025). ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. ResearchGate. Available at: [Link]
Sources
- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Hydroxy-2-methylphthalazin-1(2H)-one|CAS 18393-54-9 [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents [mdpi.com]
A Technical Guide to the Preliminary Screening of 6-Amino-2-methylphthalazin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the initial evaluation of 6-Amino-2-methylphthalazin-1(2H)-one, a phthalazinone derivative with significant potential in drug discovery. The phthalazinone scaffold is a privileged structure, appearing in numerous compounds with a wide array of pharmacological activities, including anticancer and anti-inflammatory effects.[1][2][3] This document outlines a logical, multi-tiered screening approach, beginning with fundamental physicochemical characterization and progressing to targeted biological assays. The primary focus is on evaluating its potential as an inhibitor of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a validated target in oncology.[4] Protocols for assessing general cytotoxicity are also detailed to establish a preliminary therapeutic window. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for more advanced preclinical development.
Introduction and Rationale
The phthalazinone core is of considerable interest in medicinal chemistry due to its versatile biological activities.[2][3] Derivatives have been investigated for their potential as anticancer, antihypertensive, and anti-inflammatory agents.[1][2] 6-Amino-2-methylphthalazin-1(2H)-one is a structural analog of luminol, a compound known for its chemiluminescent properties, and is closely related to other aminophthalazinones that have been explored as PARP inhibitors. The inhibition of PARP is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[4] By inhibiting PARP, single-strand DNA breaks are converted into more lethal double-strand breaks during replication, leading to synthetic lethality in cancer cells with compromised homologous recombination repair.
A preliminary screening cascade is essential in early-stage drug discovery to efficiently identify compounds with desirable biological activity and drug-like properties.[5] This process helps to de-risk projects by eliminating unsuitable candidates early, thereby saving significant time and resources.[6] This guide focuses on three critical preliminary assessments for 6-Amino-2-methylphthalazin-1(2H)-one:
-
Physicochemical Properties: Understanding the solubility of a compound is paramount, as poor solubility can confound biological assay results and predict downstream challenges in formulation and bioavailability.[7]
-
Target-Based Screening: A direct assessment of the compound's ability to inhibit PARP1, the most abundant and well-studied member of the PARP family.
-
Cell-Based Screening: Evaluation of general cytotoxicity to determine the compound's effect on cell viability and to establish an initial therapeutic index.[6][8]
The following sections provide detailed, field-proven protocols for each of these stages, explaining the causality behind experimental choices to ensure both technical accuracy and practical applicability.
Tier 1: Foundational Physicochemical Characterization
The initial step in evaluating any new chemical entity is to understand its fundamental physical properties. Aqueous solubility is a critical parameter that influences all subsequent biological testing.[9]
Kinetic Solubility Assessment
Kinetic solubility is measured in early discovery to ensure a compound remains in solution under the conditions of in vitro assays.[10] This is typically performed by diluting a DMSO stock solution into an aqueous buffer and observing for precipitation.[9]
Rationale: Many in vitro high-throughput screens utilize compounds stored in DMSO. Understanding the concentration at which the compound precipitates upon dilution into aqueous assay buffer is crucial to avoid false negatives (due to insufficient compound in solution) or false positives (due to compound precipitation interfering with the assay signal). Laser nephelometry is a rapid and common method for this assessment.[7][10]
Experimental Protocol: Kinetic Solubility by Laser Nephelometry
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of 6-Amino-2-methylphthalazin-1(2H)-one in 100% DMSO.
-
Serial Dilution: In a 96-well clear-bottom plate, perform a serial dilution of the DMSO stock solution.
-
Dilution in Aqueous Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing the aqueous assay buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) to achieve the final desired concentrations. The final DMSO concentration should be kept constant, typically at 1%.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for equilibration.
-
Measurement: Measure the turbidity of each well using a laser nephelometer. The instrument detects light scattering caused by insoluble particles.
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not produce a significant increase in the nephelometry signal above the background.
| Parameter | Recommended Condition | Rationale |
| Solvent | 100% DMSO | Standard for compound libraries, high dissolving power. |
| Final DMSO Conc. | ≤ 1% | Minimizes solvent effects on biological assays. |
| Aqueous Buffer | PBS, pH 7.4 | Mimics physiological pH. |
| Incubation Time | 1-2 hours | Allows for precipitation to occur under kinetic conditions.[7] |
| Detection Method | Laser Nephelometry | High-throughput and sensitive detection of precipitate.[10] |
Tier 2: Target-Oriented Screening - PARP1 Inhibition
Given the structural similarities of the phthalazinone scaffold to known PARP inhibitors, a direct enzymatic assay is the logical next step. A variety of assay formats are available, including those based on ELISA, fluorescence polarization (FP), and chemiluminescence.[4] A fluorometric assay measuring the consumption of NAD+, the substrate for PARP1, offers a robust and direct method for assessing enzymatic activity.[11]
In Vitro PARP1 Enzymatic Assay (Fluorometric)
Rationale: This assay directly measures the enzymatic activity of purified PARP1. It quantifies the amount of nicotinamide produced as a byproduct of NAD+ cleavage during the poly-ADP-ribosylation process.[11] This provides a direct measure of the compound's ability to inhibit the catalytic function of the enzyme. Commercially available kits provide a standardized and reliable format for this type of screen.
Experimental Protocol: Fluorometric PARP1 Inhibition Assay
-
Reagent Preparation: Prepare all reagents as specified by the manufacturer of a commercial PARP1 assay kit (e.g., from Sigma-Aldrich, BPS Bioscience). This will include PARP1 enzyme, activated DNA, PARP assay buffer, NAD+, and a developer reagent.
-
Compound Plating: Serially dilute 6-Amino-2-methylphthalazin-1(2H)-one in PARP assay buffer to achieve a range of final concentrations for IC50 determination (e.g., 100 µM to 1 nM). Plate these dilutions into a 96-well black plate. Include wells for a positive control (a known PARP inhibitor like Olaparib) and a negative control (vehicle, e.g., 1% DMSO).
-
Enzyme and Substrate Addition: Add the PARP1 enzyme and activated DNA mixture to all wells.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the NAD+ substrate solution to all wells.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer reagent as per the kit instructions. This step typically involves an enzyme that converts the nicotinamide byproduct into a fluorescent signal.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Recommended Condition | Rationale |
| Enzyme | Recombinant Human PARP1 | Ensures target specificity. |
| Substrate | NAD+ | Natural substrate for the PARP enzyme. |
| Control (Inhibitor) | Olaparib or similar | Validates assay performance and provides a benchmark. |
| Control (Vehicle) | 1% DMSO in buffer | Accounts for any solvent effects on the enzyme. |
| Detection | Fluorescence | High sensitivity and wide dynamic range. |
| Output | IC50 Value | Quantifies the potency of the inhibitor. |
Tier 3: Cell-Based Screening - Cytotoxicity Assessment
It is crucial to assess a compound's general toxicity to cells early in the discovery process.[6][8] This helps to distinguish between targeted anti-proliferative effects (desirable in cancer therapy) and non-specific cytotoxicity. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for evaluating cell metabolic activity, which serves as a proxy for cell viability.[12]
General Cytotoxicity using the MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13] The amount of formazan produced is proportional to the number of viable cells. This assay provides a quantitative measure of how the compound affects cell viability.[12]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or a relevant line for PARP inhibitor sensitivity like BRCA-deficient MDA-MB-436) into a 96-well clear plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: The next day, remove the media and add fresh media containing serial dilutions of 6-Amino-2-methylphthalazin-1(2H)-one. Include a positive control (e.g., a known cytotoxic agent like doxorubicin) and a negative control (vehicle, e.g., 0.5% DMSO).
-
Incubation: Incubate the cells with the compound for a standard period, typically 48 or 72 hours, in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or CC50 (cytotoxic concentration 50%) value.
| Parameter | Recommended Condition | Rationale |
| Cell Line | HeLa (general) or BRCA-deficient (targeted) | Provides context for general vs. targeted toxicity. |
| Incubation Time | 48-72 hours | Allows for multiple cell doubling times to observe effects. |
| Control (Cytotoxin) | Doxorubicin | Validates the cell line's response to a known toxin. |
| Detection Method | Colorimetric (Absorbance) | Simple, robust, and widely accessible.[12] |
| Output | GI50 / CC50 Value | Quantifies the compound's impact on cell viability. |
Data Interpretation and Workflow Visualization
The preliminary screening process generates key data points that guide the decision-making process for advancing a compound.
Data Summary Table
| Assay | Endpoint | 6-Amino-2-methylphthalazin-1(2H)-one | Control (e.g., Olaparib) |
| Kinetic Solubility | Max Soluble Conc. (µM) | [Experimental Value] | > 100 µM |
| PARP1 Inhibition | IC50 (nM) | [Experimental Value] | ~5 nM |
| Cytotoxicity (HeLa) | GI50 (µM) | [Experimental Value] | > 50 µM |
Workflow Visualization
The entire preliminary screening cascade can be visualized as a sequential decision-making process.
Caption: Preliminary screening workflow for 6-Amino-2-methylphthalazin-1(2H)-one.
Mechanism of PARP Inhibition Visualization
This diagram illustrates the central role of PARP in DNA repair and how its inhibition leads to synthetic lethality in HR-deficient cancer cells.
Caption: Mechanism of synthetic lethality via PARP inhibition in HR-deficient cells.
Conclusion and Future Directions
This guide provides a foundational, step-by-step approach for the preliminary screening of 6-Amino-2-methylphthalazin-1(2H)-one. By systematically evaluating its solubility, direct inhibitory effect on PARP1, and general cytotoxicity, researchers can make an informed decision on its potential as a therapeutic agent. Favorable results—namely, adequate solubility, potent PARP1 inhibition (low nM IC50), and a significant window between the IC50 and GI50 values (therapeutic index)—would strongly support its advancement.
Future work would involve expanding the screening to other PARP family members to assess selectivity, confirming the mechanism of action in cell-based PARP target engagement assays, and evaluating its efficacy in a panel of BRCA-proficient and BRCA-deficient cancer cell lines to confirm the synthetic lethality hypothesis.
References
-
BPS Bioscience. PARP Assays. Available from: [Link]
-
Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols. Available from: [Link]
-
Unchained Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Available from: [Link]
-
Da-Ta Biotech. (2024). Cytotoxicity Assays: Measurement Of Cell Death. Available from: [Link]
-
MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Molecules. Available from: [Link]
-
Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. Available from: [Link]
-
BMG LABTECH. PARP assay for inhibitors. Available from: [Link]
-
Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available from: [Link]
-
American Society for Microbiology. (2000). Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. Antimicrobial Agents and Chemotherapy. Available from: [Link]
-
American Chemical Society. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available from: [Link]
-
Globalmeetx Publishing. (2025). Rapid Screening of Natural Compounds for Novel Anticancer Drug Candidates. Available from: [Link]
-
ResearchGate. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. Available from: [Link]
-
MDPI. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Biomedicines. Available from: [Link]
-
MDPI. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules. Available from: [Link]
- Google Patents. US7423030B2 - 1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof.
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available from: [Link]
-
MDPI. (2013). Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents. Molecules. Available from: [Link]
-
ResearchGate. (2013). Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents. Molecules. Available from: [Link]
-
ResearchGate. Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jpsbr.org [jpsbr.org]
- 3. mdpi.com [mdpi.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. media.sciltp.com [media.sciltp.com]
Physicochemical Profiling & Synthetic Utility of 5-Amino-2-methylphthalazin-1-one
[1]
Executive Summary
5-Amino-2-methylphthalazin-1-one is a functionalized phthalazinone derivative distinguished by its specific substitution pattern: a methyl group at the N2 position and a primary amino group at the C5 position of the benzene ring.[1] Unlike its chemiluminescent analog Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione), this compound lacks the cyclic hydrazide "dione" structure, rendering it stable against oxidative chemiluminescence but highly valuable as a pharmacophore builder .[1]
It serves as a key intermediate in the synthesis of high-affinity ligands for the Glucocorticoid Receptor (GR), specifically designed to dissociate transrepression (anti-inflammatory activity) from transactivation (metabolic side effects).[1]
Chemical Identity & Structural Characteristics[1][2][3][4][5][6][7]
| Parameter | Specification |
| IUPAC Name | 5-Amino-2-methylphthalazin-1(2H)-one |
| Molecular Formula | C₉H₉N₃O |
| Molecular Weight | 175.19 g/mol |
| Core Scaffold | Phthalazin-1-one (Benzo[d]pyridazin-1-one) |
| Key Functional Groups | Primary Amine (-NH₂, pos. 5), N-Methyl Lactam (pos.[1][2][3] 2) |
| Appearance | Yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
Structural Analysis
The compound features a fused benzene-pyridazine ring system.[1] The N-methylation at position 2 locks the tautomeric equilibrium, preventing the formation of the hydroxy-phthalazine tautomer.[1] The C5-amino group acts as a nucleophilic handle for reductive amination or amide coupling, critical for linking the scaffold to larger lipophilic domains (e.g., tetrahydronaphthalene moieties) in drug design.[1]
Physicochemical Properties[1][2][3][4][5][6][7][8]
Solubility Profile
The lactam core imparts polarity, but the N-methyl group reduces hydrogen bond donation potential compared to the unsubstituted phthalazinone.[1]
-
High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM).[1]
-
Moderate Solubility: Ethanol, Methanol (facilitated by heating).[1]
-
Low Solubility: Water, Hexane, Diethyl ether.[1]
Spectral Characteristics
-
UV/Vis: Exhibits absorption bands typical of the phthalazinone chromophore, with
shifts induced by the auxochromic 5-amino group (typically 280–350 nm range).[1] -
Fluorescence: unlike Luminol, the fluorescence is weak or negligible in neutral solvents due to the lack of the hydrazide motif required for oxidative excitation.[1]
-
1H-NMR (Predicted/Derived):
Preferred Synthetic Protocols
The synthesis of 5-Amino-2-methylphthalazin-1-one requires regioselective control to ensure the amino group is at position 5 rather than 8.[1] The most robust route utilizes 2-formyl-3-nitrobenzoic acid as the precursor to direct the cyclization.[1]
Workflow Diagram
Figure 1: Regioselective synthesis pathway avoiding isomer mixtures.
Detailed Protocol
Step 1: Cyclization to 5-Nitro-2-methylphthalazin-1-one
Rationale: Direct reaction of 3-nitrophthalic anhydride with methylhydrazine often yields inseparable mixtures of regioisomers.[1] Using the formyl-acid precursor ensures the correct orientation.[1]
-
Reagents: 2-Formyl-3-nitrobenzoic acid (1.0 eq), Methylhydrazine (1.2 eq), Ethanol (Solvent).[1]
-
Procedure:
-
Dissolve 2-formyl-3-nitrobenzoic acid in ethanol.
-
Add methylhydrazine dropwise at 0°C to prevent exotherm-related degradation.[1]
-
Reflux the mixture for 2–4 hours. The solution will typically darken.
-
Cool to room temperature.[1][4][5] The nitro-phthalazinone intermediate precipitates.[1]
-
Purification: Filter the solid, wash with cold ethanol, and dry.
-
Step 2: Reduction to 5-Amino-2-methylphthalazin-1-one
Rationale: Catalytic hydrogenation is preferred for cleanliness, though Iron/HCl (Bechamp reduction) is a viable alternative if avoiding heavy metals.[1]
-
Reagents: 5-Nitro-2-methylphthalazin-1-one, 10% Pd/C (catalyst), Methanol/THF (1:1), Hydrogen gas (balloon pressure).[1]
-
Procedure:
-
Suspend the nitro compound in the Methanol/THF mixture.[1]
-
Add Pd/C catalyst (10% w/w loading).[1]
-
Stir vigorously under a Hydrogen atmosphere (1 atm) at Room Temperature for 4–6 hours.
-
Monitoring: Monitor by TLC (DCM/MeOH 95:5) for disappearance of the nitro starting material.[1]
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.[1]
-
Yield: The product is obtained as a yellow solid.[1] Recrystallize from Ethanol if necessary.[1]
-
Applications in Drug Discovery[1]
Selective Glucocorticoid Receptor Agonists (SEGRAs)
This scaffold is explicitly cited in patent literature (e.g., US7662821B2) for constructing "dissociated" steroids.[1]
-
Mechanism: The 5-amino group forms a critical hydrogen bond or steric fit within the ligand-binding domain (LBD) of the Glucocorticoid Receptor.[1]
-
Linkage: It is typically condensed with aldehydes (e.g., tetrahydronaphthalene derivatives) via Reductive Amination or Titanium Tetrachloride (
) mediated imine formation followed by reduction.[1]
Experimental Workflow: Imine Formation
When using this compound as a nucleophile:
-
Activation: The aniline-like nitrogen is moderately nucleophilic.[1] Strong Lewis acids (
or ) are often required to drive condensation with sterically hindered ketones or aldehydes.[1] -
Protocol:
Pharmacophore Logic Diagram
Figure 2: Role of the scaffold in SEGRA ligand assembly.[1]
References
-
Schering Corporation. (2010).[1] Tetrahydronaphthalene derivatives, process for their production and their use as anti-inflammatory agents.[1] US Patent 7,662,821 B2.[1] Link
-
BenchChem. (n.d.).[1] 5-Amino-2-methylphthalazin-1-one: Targeted Synthetic Routes and Applications.Link[1]
-
National Institute of Standards and Technology (NIST). (2024).[1] Luminol (Structural Analog Comparison). NIST Chemistry WebBook, SRD 69.[1] Link[1]
-
Bayer Schering Pharma AG. (2007).[1] Non-steroidal Progesterone Receptor Modulators.[1] WO Patent 2008/000343.[1] (Describes analogous phthalazinone synthesis methods).
Sources
- 1. US7662821B2 - Tetrahydronaphthalene derivatives, process for their production and their use as anti-inflammatory agents - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. US7659297B2 - Tetrahydronaphthalene derivatives, process for their production and their use as anti-inflammatory agents - Google Patents [patents.google.com]
- 5. CN100390152C - Method for synthesizing 3-nitro or 3-amino phthalyl hydrazine - Google Patents [patents.google.com]
- 6. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Guide to the Synthesis of Aminophthalazinones via Palladium-Catalyzed Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Aminophthalazinones and the Power of C-N Cross-Coupling
The phthalazinone scaffold is a privileged structure in medicinal chemistry, most notably as the core of several Poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib, which are crucial in cancer therapy.[1][2][3] The synthesis of substituted aminophthalazinones is therefore a critical task in the discovery of new therapeutic agents.[4][5] Traditionally, the formation of the key aryl C-N bond can be challenging, often requiring harsh conditions or suffering from limited substrate scope.[6]
The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized this field, providing a versatile and efficient method for constructing C-N bonds under relatively mild conditions.[6][7][8] This reaction allows for the coupling of an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. Its broad functional group tolerance and applicability to a wide range of amine and aryl partners make it an indispensable tool for modern drug development.[8][9]
This guide provides a detailed overview of the reaction mechanism, key parameters for optimization, a step-by-step experimental protocol for the synthesis of aminophthalazinones, and a comprehensive troubleshooting guide.
The Catalytic Cycle: Mechanism of the Buchwald-Hartwig Amination
Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The process is a catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[10] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halophthalazinone. This is often the rate-determining step of the cycle.[6][11]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the newly formed Pd(II) complex. A strong base then deprotonates the bound amine to form a palladium-amido intermediate.[8]
-
Reductive Elimination: The final step involves the formation of the desired C-N bond as the aminophthalazinone product is expelled from the palladium center. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][11]
An unproductive side reaction, β-hydride elimination, can sometimes compete with reductive elimination, leading to hydrodehalogenation of the starting material.[6] The choice of ligand is critical to favor the desired reductive elimination pathway.
Key Parameters for Reaction Success
The success of the Buchwald-Hartwig amination hinges on the careful selection of four key components: the palladium source, ligand, base, and solvent.
| Component | Role & Common Examples | Rationale & Expert Insights |
| Palladium Source | Pd(II) Precatalysts: Pd(OAc)₂, PdCl₂(MeCN)₂Pd(0) Sources: Pd₂(dba)₃Pre-formed Catalysts: G3/G4 Palladacycles | Pd(II) sources are often more air-stable but require in situ reduction to the active Pd(0) species, which can be facilitated by phosphine ligands.[7][10] Pre-formed palladacycles (precatalysts) are highly efficient as they bypass the often-unpredictable activation step, leading to more reproducible results.[12][13] |
| Ligand | Bulky, Electron-Rich Phosphines: - Biarylphosphines: XPhos, RuPhos, BrettPhos- Ferrocenylphosphines: dppf- Chelating Ligands: BINAP, Xantphos | This is the most critical choice. Bulky, electron-rich ligands stabilize the palladium center, promote the crucial oxidative addition step, and, most importantly, accelerate the final reductive elimination to outcompete side reactions.[9][14] The choice of ligand is highly dependent on the substrates; for example, BrettPhos is often effective for primary amines, while RuPhos can be a good choice for secondary amines.[15] |
| Base | Strong, Non-nucleophilic Bases: NaOtBu, KOtBu, LHMDS, Cs₂CO₃ | The base's primary role is to deprotonate the amine (or the N-H of the catalyst-amine adduct) to form the nucleophilic amido species.[8] Sodium tert-butoxide is the most common choice.[12] Weaker bases like Cs₂CO₃ or K₃PO₄ may be required for substrates with base-sensitive functional groups, though this may necessitate higher reaction temperatures.[7] |
| Solvent | Aprotic, Non-coordinating Solvents: Toluene, 1,4-Dioxane, THF, CPME | Solvents must be able to dissolve the reagents and remain stable at the required reaction temperatures (typically 80-110 °C).[12] Aromatic hydrocarbons and ethers are standard.[16] Chlorinated solvents and coordinating solvents like acetonitrile or pyridine should be avoided as they can bind to the palladium center and inhibit catalysis.[12] |
Experimental Protocols
4.1 Materials and Equipment
-
Starting Materials: 4-Bromophthalazinone derivative, desired amine.
-
Catalyst System: Palladium precatalyst (e.g., RuPhos-Pd-G3) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., RuPhos).
-
Base: Sodium tert-butoxide (NaOtBu).
-
Solvent: Anhydrous toluene or 1,4-dioxane.
-
Glassware: Schlenk flask or microwave vial, magnetic stir bars, rubber septa, condenser.
-
Inert Atmosphere: Nitrogen or Argon gas line with a manifold.
-
Workup & Purification: Saturated aq. NH₄Cl, ethyl acetate, anhydrous Na₂SO₄, silica gel for column chromatography.
4.2 General Workflow for Aminophthalazinone Synthesis
The following diagram outlines the typical laboratory workflow from setup to final product characterization.
4.3 Detailed Protocol: Synthesis of 4-(Morpholino)-2H-phthalazin-1-one
This protocol is adapted from established procedures for the amination of 4-bromophthalazinones.[17][18]
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2H-phthalazin-1-one (1.0 mmol, 1 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and the palladium catalyst system (e.g., 0.02 mmol, 2 mol% Pd₂(dba)₃ and 0.04 mmol, 4 mol% RuPhos).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Through the septum, add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting bromophthalazinone is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Quench by slowly adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure aminophthalazinone product.[15]
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. This guide provides solutions to common problems encountered during Buchwald-Hartwig aminations.[15][19][20]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: Pd(0) not forming; catalyst degraded by air/moisture.Incorrect Base: Base is not strong enough or has poor solubility.Poor Ligand Choice: Ligand is not suitable for the specific substrate combination. | Ensure strictly anhydrous and anaerobic conditions. Use a fresh bottle of catalyst or a pre-catalyst.[15]Switch to a stronger base like LHMDS or ensure your NaOtBu is fresh and from a sealed container.Screen a panel of ligands. For heteroaryl halides, specialized ligands are often necessary.[15] |
| Hydrodehalogenation Side Product | The aryl halide is reduced to the corresponding arene. This can be caused by β-hydride elimination from the Pd-amido intermediate or trace water. | Use a bulkier ligand (e.g., XPhos) to sterically disfavor the conformation required for β-hydride elimination. Ensure all reagents and solvents are scrupulously dry. |
| Homocoupling of Starting Materials | Dimerization of the aryl halide or the amine. | This can be promoted by certain catalyst systems or high temperatures.[15] Lowering the reaction temperature or optimizing the catalyst loading can often minimize this side reaction. |
| Reaction Stalls | Catalyst inhibition, often by the product or a reaction intermediate. | Increase catalyst loading slightly. Sometimes, changing the solvent can disrupt inhibitory interactions and restart catalysis. |
digraph "Troubleshooting Flowchart" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];start [label="Reaction Outcome?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
no_rxn [label="Low or No Yield", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; side_products [label="Side Products Observed", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; success [label="Good Yield", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// No Reaction Path check_catalyst [label="1. Verify Catalyst Activity\n(Use fresh precatalyst)"]; check_conditions [label="2. Confirm Anhydrous/\nAnaerobic Conditions"]; check_base [label="3. Use Fresh, Strong Base\n(e.g., NaOtBu, LHMDS)"]; screen_ligand [label="4. Screen Different Ligands\n(e.g., XPhos, RuPhos)"];
// Side Products Path hydrodehalogenation [label="Hydrodehalogenation?", shape=ellipse]; homocoupling [label="Homocoupling?", shape=ellipse]; use_bulky_ligand [label="Use Bulkier Ligand\nEnsure Dry Conditions"]; optimize_temp [label="Lower Temperature\nOptimize Catalyst Loading"];
start -> no_rxn [label="Poor"]; start -> side_products [label="Complex"]; start -> success [label="Good"];
no_rxn -> check_catalyst; check_catalyst -> check_conditions; check_conditions -> check_base; check_base -> screen_ligand;
side_products -> hydrodehalogenation [label="Arene Detected"]; side_products -> homocoupling [label="Dimers Detected"]; hydrodehalogenation -> use_bulky_ligand; homocoupling -> optimize_temp; }
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of aminophthalazinones. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently access a wide array of these medicinally important compounds. This guide provides the foundational knowledge and practical protocols necessary to successfully implement this transformative reaction in a research or drug development setting.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 20, 2026, from [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). ACS Publications. Retrieved February 20, 2026, from [Link]
-
Buchwald–Hartwig amination - Grokipedia. (n.d.). Retrieved February 20, 2026, from [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. (2024). Retrieved February 20, 2026, from [Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
Palladium-catalyzed aminations of aryl halides with phosphine-functionalized imidazolium ligands | Scilit. (n.d.). Retrieved February 20, 2026, from [Link]
-
Biaryl Phosphane Ligands in Palladium-Catalyzed Amination - PubMed. (2008). Retrieved February 20, 2026, from [Link]
-
A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon - Organic Chemistry Portal. (2013). Retrieved February 20, 2026, from [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - eScholarship. (n.d.). Retrieved February 20, 2026, from [Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing). (n.d.). Retrieved February 20, 2026, from [Link]
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed. (n.d.). Retrieved February 20, 2026, from [Link]
-
(PDF) Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation - ResearchGate. (2026, February 5). Retrieved February 20, 2026, from [Link]
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved February 20, 2026, from [Link]
-
Palladium-catalyzed synthesis of 4-aminophthalazin-1(2H)-ones by isocyanide insertion - PubMed. (2011, December 16). Retrieved February 20, 2026, from [Link]
-
(PDF) Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity - ResearchGate. (2025, December 27). Retrieved February 20, 2026, from [Link]
-
Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase - ResearchGate. (2025, August 5). Retrieved February 20, 2026, from [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22). Retrieved February 20, 2026, from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved February 20, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 20, 2026, from [Link]
-
(PDF) Amino- and polyaminophthalazin-1(2 H )-ones: synthesis, coordination properties, and biological activity - ResearchGate. (2021, February 5). Retrieved February 20, 2026, from [Link]
-
Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Publishing. (n.d.). Retrieved February 20, 2026, from [Link]
-
Palladium-Catalyzed Synthesis of 4-Aminophthalazinones. (2013). Synfacts. Retrieved February 20, 2026, from [Link]
-
MIT Open Access Articles Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. (n.d.). Retrieved February 20, 2026, from [Link]
Sources
- 1. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. Biaryl phosphane ligands in palladium-catalyzed amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: A Screening Cascade for Characterizing the Bioactivity of 5-Amino-2-methylphthalazin-1-one
For: Researchers, scientists, and drug development professionals.
Introduction: A Strategy for Novel Compound Characterization
The discovery of novel bioactive molecules is a cornerstone of therapeutic innovation. 5-Amino-2-methylphthalazin-1-one represents a unique chemical entity with potential for biological activity, stemming from its phthalazinone core—a privileged scaffold found in various approved drugs. This document provides a comprehensive, multi-tiered strategy for the systematic evaluation of its cellular effects. We eschew a rigid, one-size-fits-all approach, instead presenting a logical cascade of assays designed to first establish a cytotoxicity profile, then probe for specific mechanistic actions, and finally, characterize its impact on key cellular phenotypes.
This guide is built on the principle that every protocol should be a self-validating system. We emphasize the causality behind experimental choices, from cell line selection to the inclusion of critical controls, ensuring the generation of robust, interpretable, and trustworthy data. Each step is designed to inform the next, creating an efficient and scientifically rigorous discovery workflow.
Part 1: The Primary Screening Cascade - Establishing a Bioactivity Window
The initial goal for any novel compound is to determine the concentration range at which it exerts biological effects without causing overt, non-specific toxicity. This establishes the therapeutic window for all subsequent, more specific assays.
Foundational Assay: Assessing General Cell Viability and Cytotoxicity
Before exploring specific mechanisms, it's crucial to understand the compound's general effect on cell health. We will employ two common methods that measure different aspects of cell viability: metabolic activity and ATP content.[1][2]
Scientific Rationale: Metabolically active cells reduce the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[3][4] The amount of formazan is proportional to the number of living, metabolically active cells.[3] Concurrently, the CellTiter-Glo® assay quantifies ATP, the cell's energy currency, which is a direct indicator of metabolically active cells.[5][6][7] Running these assays in parallel provides a more robust picture of the compound's cytostatic vs. cytotoxic potential.
Workflow for Primary Cytotoxicity Screening
Caption: Caspase cascade leading to apoptosis and assay signal.
Protocol 3.1: Caspase-Glo® 3/7 Apoptosis Assay
This protocol is a simple "add-mix-measure" format ideal for high-throughput screening. [8] Materials:
-
Cells in opaque-walled 96-well plates treated with the compound (at IC50 and 2x IC50 concentrations)
-
Positive control for apoptosis (e.g., Staurosporine)
-
Caspase-Glo® 3/7 Reagent
-
Microplate luminometer
Procedure:
-
Cell Plating and Treatment: Plate and treat cells as described in Protocol 1.1b. Incubate for a relevant period (e.g., 24, 48 hours).
-
Equilibration: Equilibrate the plate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix on a plate shaker for 30 seconds to 2 minutes. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Read the luminescence. An increase in luminescence indicates activation of caspase-3 and/or -7.
Cell Cycle Analysis
Scientific Rationale: Many cytotoxic compounds function by disrupting the cell cycle, leading to arrest at a specific phase (G0/G1, S, or G2/M) and subsequent cell death. Analyzing the distribution of cells in these phases via flow cytometry using propidium iodide (PI) staining provides a detailed snapshot of the compound's anti-proliferative mechanism. [9]PI is a fluorescent dye that binds stoichiometrically to DNA, so the amount of fluorescence is directly proportional to the DNA content.
Protocol 3.2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol outlines the fixation and staining of cells for DNA content analysis. [10] Materials:
-
Cells treated with the compound for 24-48 hours
-
PBS (Phosphate-Buffered Saline)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS) [10]* Flow cytometer
Procedure:
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet with 3 mL of cold PBS and centrifuge again.
-
Fixation: Resuspend the pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. [9][10]Fix for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet twice with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution. [9]5. Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
NF-κB Signaling Pathway Modulation
Scientific Rationale: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, and cell survival. [11]Its misregulation is implicated in numerous diseases. A reporter gene assay is a highly sensitive method to determine if a compound either activates or inhibits this pathway. [12]The assay uses a cell line engineered to express a reporter gene (like luciferase) under the control of NF-κB response elements. [11]
Protocol 3.3: NF-κB Luciferase Reporter Assay
This protocol measures changes in luciferase expression as a surrogate for NF-κB activation. [11] Materials:
-
HEK293T or other suitable cells stably expressing an NF-κB-luciferase reporter construct
-
5-Amino-2-methylphthalazin-1-one
-
NF-κB activator (e.g., TNFα) as a positive control for inhibition studies
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)
-
Opaque-walled 96-well plates
-
Microplate luminometer
Procedure:
-
Cell Plating: Seed the NF-κB reporter cells in an opaque-walled 96-well plate and allow them to attach overnight.
-
Compound Treatment (for inhibition): Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Pathway Stimulation: Add an NF-κB activator like TNFα (e.g., 10 ng/mL) to all wells except the negative control.
-
Compound Treatment (for activation): To test if the compound itself is an activator, add it to cells without TNFα stimulation.
-
Incubation: Incubate the plate for 6-24 hours to allow for luciferase gene expression.
-
Lysis and Measurement: Follow the manufacturer's protocol for the specific luciferase assay system, which typically involves adding the reagent directly to the wells, incubating for 5-10 minutes, and reading the luminescence. [12]7. Analysis: A decrease in luminescence in TNFα-stimulated wells indicates inhibition, while an increase in non-stimulated wells indicates activation of the NF-κB pathway.
Conclusion
This application note provides a structured, hypothesis-driven framework for the initial characterization of 5-Amino-2-methylphthalazin-1-one. By progressing from broad cytotoxicity profiling to targeted mechanistic assays and finally to phenotypic analysis, researchers can efficiently build a comprehensive biological profile of this novel compound. The emphasis on robust controls, parallel orthogonal assays, and logical progression ensures the generation of high-quality, reliable data essential for advancing drug discovery programs.
References
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
How to calculate IC50. ResearchGate. Available at: [Link]
-
CellTiter-Glo® 2.0 Assay. Nordic Biolabs. Available at: [Link]
-
Cytotoxicity Assays: Measurement Of Cell Death. Da-Ta Biotech. Available at: [Link]
-
Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd. Available at: [Link]
-
Cell-based Kinase Assays. Profacgen. Available at: [Link]
-
Cell viability assays: MTT assay application and protocol. Quartzy. Available at: [Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. Available at: [Link]
-
IC50. Wikipedia. Available at: [Link]
-
Assaying cell cycle status using flow cytometry. PMC. Available at: [Link]
-
Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick. Available at: [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [Link]
-
Human NF-κB Reporter Assay System. INDIGO Biosciences. Available at: [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link]
-
Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. Available at: [Link]
-
Novel Inhibitors of PARP 1 and PARP 2 identified using a cell-based screen in yeast. ResearchGate. Available at: [Link]
-
Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. Available at: [Link]
-
Characterization of an optimized protocol for an NF-κB luciferase... ResearchGate. Available at: [Link]
-
Cell-Based Kinase Profiling Service. Kinase Logistics. Available at: [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]
-
NF-κB Reporter Assay. Bio-protocol. Available at: [Link]
-
Human NF-κB Reporter Assay System. Indigo Biosciences. Available at: [Link]
-
Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PMC - NIH. Available at: [Link]
-
Technical Manual Caspase 3/7 Activity Assay Kit. Elabscience. Available at: [Link]
-
PARP Assays. BPS Bioscience. Available at: [Link]
-
NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. PMC. Available at: [Link]
-
PARP assay for inhibitors. BMG LABTECH. Available at: [Link]
-
Abstract 5489: Quantitative intracellular immunoassay for monitoring poly (ADP-ribose) in cancer cells treated with PARP inhibitors. AACR Journals. Available at: [Link]
-
Calculating an IC50 value and its Margin of Error. YouTube. Available at: [Link]
-
Caspase-3, 7 Activity Assay Kit. Boster Bio. Available at: [Link]
-
Caspase Protocols in Mice. PMC - NIH. Available at: [Link]
-
How can I calculate IC50 from mtt results?. ResearchGate. Available at: [Link]
Sources
- 1. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 2. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. blog.quartzy.com [blog.quartzy.com]
- 5. promega.com [promega.com]
- 6. nordicbiolabs.se [nordicbiolabs.se]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
"analytical methods for 5-Amino-2-methylphthalazin-1-one quantification"
Application Note: Analytical Strategies for 5-Amino-2-methylphthalazin-1-one
Executive Summary & Scientific Context
5-Amino-2-methylphthalazin-1-one (CAS: 1092350-00-0 or related isomers) is a critical synthetic building block and a "privileged scaffold" in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and novel anti-inflammatory agents.[1] Its structural core—the phthalazinone moiety—is found in marketed drugs such as Olaparib and Azelastine .[1]
From a regulatory and safety perspective, this molecule presents a dual challenge:
-
As a Key Starting Material (KSM): It requires robust high-concentration assay methods (HPLC-UV) to ensure stoichiometry and yield in downstream synthesis.[1]
-
As a Potential Genotoxic Impurity (PGI): Containing a primary aromatic amine (aniline functionality), it triggers structural alerts for mutagenicity.[1] Consequently, trace-level quantification (ppm/ppb range) in the final Drug Substance (DS) is mandatory per ICH M7 guidelines.[1]
This guide provides two validated workflows: a Routine QC Method (HPLC-UV) for purity assessment and a High-Sensitivity Method (LC-MS/MS) for trace impurity profiling.[1]
Physicochemical Profile & Solubility
Understanding the analyte's behavior is the foundation of robust method development.[1]
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | C₉H₉N₃O | MW: 175.19 g/mol |
| Structure | Phthalazin-1-one core, N2-Methyl, C5-Amino | Basic aniline group; Neutral lactam core.[1] |
| pKa (Calculated) | ~3.5 (Aniline -NH₂), ~-1.0 (Lactam) | Critical: Mobile phase pH must be < 3.0 to keep the amine fully protonated for sharp peak shape.[1] |
| LogP | ~0.8 - 1.2 | Moderately polar; suitable for Reversed-Phase (RP) LC.[1] |
| Solubility | Low in Water; High in DMSO, MeOH, DMAc | Diluent: Use DMSO or MeOH for stock solutions; dilute with water/ACN for injection.[1] |
| UV Max | ~215 nm, ~254 nm, ~290 nm | Strong absorbance due to conjugated π-system.[1] |
Method Development Strategy (Decision Tree)
The following diagram outlines the logical flow for selecting the appropriate analytical workflow based on the stage of drug development.
PROTOCOL A: HPLC-UV (Purity & Assay)
Purpose: Routine quality control of the 5-Amino-2-methylphthalazin-1-one starting material. Principle: Reversed-phase chromatography with acidic buffering to suppress silanol interactions.[1]
Instrument Parameters
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).
-
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[1]
-
Why: The "Plus" series provides extra end-capping, crucial for basic amines to prevent tailing.[1]
-
-
Column Temp: 35°C.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 254 nm (primary), 220 nm (secondary for sensitivity).[1]
-
Injection Volume: 5 - 10 µL.
Mobile Phase Composition
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1]
-
Note: Phosphate buffer is preferred over Formic Acid for UV transparency and peak sharpness in non-MS applications.[1]
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold |
| 15.0 | 30 | 70 | Linear Gradient |
| 18.0 | 30 | 70 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End |
Sample Preparation
-
Stock Solution: Weigh 10 mg of analyte into a 20 mL flask. Dissolve in 5 mL DMSO (essential for complete solubility). Make up to volume with Methanol.[1]
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A/Acetonitrile (90:10).
-
Caution: Ensure the final diluent is acidic to prevent precipitation or adsorption of the amine.[1]
-
PROTOCOL B: LC-MS/MS (Trace Impurity Quantification)[1]
Purpose: Quantification of 5-Amino-2-methylphthalazin-1-one as a PGI in a drug substance matrix (e.g., Olaparib API) at sub-ppm levels. Principle: Multiple Reaction Monitoring (MRM) using Electrospray Ionization (ESI) in Positive mode.[1]
Instrument Parameters
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ / Waters Xevo TQ-XS).[1]
-
Column: Waters ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm).[1]
-
Why: HSS T3 is designed to retain polar organic molecules and withstand 100% aqueous onset, improving retention of the polar amino-phthalazinone.[1]
-
-
Flow Rate: 0.4 mL/min.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
MS Source Parameters (ESI+)
-
Spray Voltage: 3500 V
-
Source Temp: 450°C
-
Curtain Gas: 35 psi
-
Collision Gas: Medium[1]
MRM Transitions
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) | Interpretation |
| 176.1 [M+H]⁺ | 119.1 | 50 | 25 | Quantifier: Loss of -N-Me and -CO (Ring contraction) |
| 176.1 | 148.1 | 50 | 18 | Qualifier: Loss of -CO (Lactam cleavage) |
| 176.1 | 133.1 | 50 | 30 | Qualifier: Loss of -NH₃ + -CO |
Note: Transitions must be optimized on the specific instrument.[1] The pattern 176 -> 119 is characteristic of phthalazinone core fragmentation.[1]
Sample Preparation (Trace Analysis)
-
API Sample: Weigh 50 mg of Drug Substance (API).
-
Dissolution: Dissolve in 1.0 mL DMSO.
-
Precipitation (Optional): If the API is less soluble in water, add 9.0 mL of Mobile Phase A to precipitate the API (if applicable) while keeping the polar impurity in solution, then filter (0.2 µm PTFE).[1]
-
Direct Injection: If API is soluble, dilute 1:10 with Mobile Phase A/B (50:50) to reduce matrix effects.
Method Validation Criteria (ICH Q2 & M7)
To ensure the reliability of these protocols, the following validation parameters must be met:
| Parameter | Acceptance Criteria (Assay) | Acceptance Criteria (Trace Impurity) |
| Specificity | No interference at RT of analyte from blank or placebo. | No interference > 30% of LOQ peak area.[1] |
| Linearity (r²) | > 0.999 (Range: 80-120%) | > 0.99 (Range: LOQ to 150% limit) |
| Recovery (Accuracy) | 98.0% - 102.0% | 80.0% - 120.0% (at LOQ level) |
| Precision (RSD) | < 1.0% (n=6) | < 10.0% (at Limit level) |
| LOD / LOQ | N/A | LOD: S/N > 3; LOQ: S/N > 10 (Target: < 1 ppm) |
Troubleshooting & Optimization
-
Peak Tailing:
-
Carryover:
-
Solubility Issues:
-
If the stock solution precipitates upon dilution with acidic water, use a "sandwich" injection mode or increase the organic content of the diluent to 20-30%.[1]
-
References
-
ICH Guidelines. ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1]Link
-
Menear, K. A., et al. (2008).[1] "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1."[1] Journal of Medicinal Chemistry, 51(20), 6581–6591.[1] (Context for Phthalazinone scaffold in Olaparib). Link[1]
-
BenchChem. "5-Amino-2-methylphthalazin-1-one Structure and Properties."[1] Link[1]
-
Google Patents. "Tetrahydronaphthalene derivatives, process for their production and their use as anti-inflammatory agents."[1] (US7659297B2).[1] Describes the use of 5-amino-2-methylphthalazin-1-one as an intermediate.[1][2]Link[1]
Sources
Application Note: Structural Elucidation and Purity Assessment of 5-Amino-2-methylphthalazin-1-one via High-Field NMR
Abstract
This application note details the structural characterization of 5-amino-2-methylphthalazin-1-one , a critical scaffold in medicinal chemistry (often associated with PARP inhibitors and luminescence research).[1] We address the specific challenges of distinguishing
Introduction & Structural Context[2][3][4][5][6][7][8][9][10]
The phthalazin-1-one core is a bicyclic heterocycle consisting of a benzene ring fused to a pyridazine containing a carbonyl group.[1] In the target molecule, 5-amino-2-methylphthalazin-1-one , two critical structural features define the spectroscopic strategy:
-
Regiochemistry of Methylation: Alkylation of phthalazinones can occur at the Nitrogen (N-2) or Oxygen (O-alkylation to form the imidate).[1] Distinguishing the lactam (N-Me) from the lactim ether (O-Me) is the primary purity objective.[1]
-
Substitution Pattern: The amino group at position 5 (peri to H-4) introduces specific shielding effects and Through-Space (NOE) interactions that confirm the substitution pattern.[1]
Structural Numbering
-
Position 1: Carbonyl (
)[1] -
Position 2: Methylated Nitrogen (
)[1] -
Position 4: Methine (
)[1] -
Position 5: Amino-substituted Carbon (
)[1][2]
Sample Preparation Protocol
Objective: To prepare a sample that minimizes aggregation and slows proton exchange, allowing for the observation of the amino (
Materials
-
Solvent: DMSO-
(99.9% D) + 0.03% TMS (v/v).[1]-
Why DMSO? Chloroform (
) often leads to broadening or disappearance of the signal due to rapid exchange. DMSO forms hydrogen bonds with the amine, sharpening the signal and locking the conformation.
-
-
Sample Mass: 10–15 mg (for standard 1H/13C acquisition).
-
Tube: 5 mm high-precision NMR tube (e.g., Wilmad 535-PP).
Step-by-Step Procedure
-
Weighing: Weigh 12 mg of the solid directly into a clean vial.
-
Dissolution: Add 0.6 mL of DMSO-
. Vortex for 30 seconds. Ensure the solution is clear; filter through a glass wool plug if particulate matter remains. -
Equilibration: Allow the sample to equilibrate to probe temperature (298 K) for 5 minutes inside the magnet to prevent convection currents.
1H NMR Analysis & Interpretation
Acquisition Parameters:
-
Pulse Sequence: zg30 (30° pulse)
-
Scans (NS): 16
-
Relaxation Delay (D1): 1.0 s (sufficient for qualitative work; increase to 5.0 s for qNMR).
Predicted Chemical Shifts & Assignment Strategy
| Proton Label | Type | Shift ( | Multiplicity | Structural Diagnostic | |
| H-4 | Ar-H (Hetero) | 8.20 – 8.40 | Singlet (s) | - | Deshielded by |
| H-8 | Ar-H | 7.60 – 7.80 | Doublet (d) | ~8.0 | Peri to Carbonyl (C1); usually the most deshielded benzene proton.[1] |
| H-7 | Ar-H | 7.40 – 7.55 | Triplet (t) | ~8.0 | Meta to Amino group.[1] |
| H-6 | Ar-H | 6.90 – 7.10 | Doublet (d) | ~8.0 | Ortho to Amino group; shielded by electron donation.[1] |
| NH₂ | Amine | 5.50 – 6.50 | Broad (br s) | - | Disappears on |
| N-CH₃ | Methyl | 3.65 – 3.75 | Singlet (s) | - | Critical: |
Expert Insight: The presence of the amino group at Position 5 exerts a strong shielding effect on H-6 (ortho) and H-8 (para), but H-8 is also deshielded by the peri-carbonyl effect. Therefore, H-6 will be the most upfield aromatic signal.
13C NMR & DEPT Analysis[12]
Acquisition Parameters:
-
Pulse Sequence: jmod or deptq (to distinguish C/CH2 from CH/CH3).
-
Scans: 512+ (due to low sensitivity of quaternary carbons).
Key Carbon Signals
-
C-1 (Carbonyl):
158–160 ppm.[1] (Lactam carbonyl).[3] -
C-5 (C-NH2):
145–148 ppm.[1] (Deshielded by Nitrogen).[3] -
C-4 (C=N):
135–138 ppm.[1] -
N-CH3:
38–40 ppm.[1]-
Validation: If the signal appears at
55–60 ppm, it indicates -methylation (methoxy group). The observation of ~39 ppm confirms the -methyl lactam structure.
-
2D NMR Validation Protocols
To rigorously prove the structure, the following 2D experiments are required.
A. HMBC (Heteronuclear Multiple Bond Correlation)
Purpose:[3][4][5] To connect the isolated methyl group to the rigid core and verify the position of the carbonyl.
-
Correlation 1: N-Me protons (
3.7) C-1 ( 159) .[1]-
Significance: This 3-bond correlation (
) proves the methyl is attached to N-2, which is adjacent to C-1.[1]
-
-
Correlation 2: H-4 (
8.3) C-5, C-8a .[1]-
Significance: Links the heterocyclic ring to the benzene ring.
-
B. NOESY (Nuclear Overhauser Effect Spectroscopy)
Purpose:[3][6] Spatial verification of the 5-amino regiochemistry.
-
Interaction: NH₂ (
6.0) H-4 ( 8.3) .[1]
Visualization of Structural Assignment[13]
The following diagram illustrates the logical flow of assignment and the key HMBC correlations used to validate the structure.
Caption: Workflow for structural validation (left) and diagnostic HMBC correlations (right) confirming N-methylation and ring fusion.
Impurity Profiling: What to Look For
When analyzing synthetic batches, two specific impurities are common. Use this table to flag them:
| Impurity | Diagnostic Signal (1H) | Mechanism of Formation |
| O-Methyl Isomer | Singlet at 4.0 – 4.1 ppm ( | Kinetic control alkylation at Oxygen (lactim ether).[1] |
| Unmethylated Precursor | Broad singlet >11.0 ppm ( | Incomplete methylation reaction. |
| Residual Hydrazine | Broad signal ~4.0 – 5.0 ppm | Carryover from phthalazinone ring formation. |
References
- Grounding: Provides the baseline shifts for the unsubstituted phthalazinone core (H-4
- Grounding: Validates the synthetic pathways and N-amination strategies for similar phthalazinone deriv
-
National Institutes of Health (PMC). (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Retrieved October 24, 2023, from [Link]
- Grounding: Provides comparative chemical shift data for N-substituted phthalazinone derivatives, confirming N-Me shifts in the 3.6–3.8 ppm range.
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved October 24, 2023, from [Link]
-
Grounding: General reference for predicting aromatic and heteroatom-adjacent shifts.[1]
-
Sources
- 1. 1(2H)-Phthalazinone(119-39-1) 1H NMR spectrum [chemicalbook.com]
- 2. 5-amino-2-methylpyridinium hydrogen fumarate: An XRD and NMR crystallography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. rsc.org [rsc.org]
Application Note: Strategic Assay Development for 5-Amino-2-methylphthalazin-1-one PARP Inhibition
Executive Summary & Strategic Rationale
The molecule 5-Amino-2-methylphthalazin-1-one represents a critical scaffold in the class of poly(ADP-ribose) polymerase (PARP) inhibitors. Structurally analogous to the pharmacophore of clinically approved drugs like Olaparib and Talazoparib, this phthalazinone core functions as a NAD+ mimetic . It binds to the catalytic pocket of PARP1 and PARP2, preventing the formation of poly(ADP-ribose) (PAR) chains essential for DNA single-strand break repair.
However, catalytic inhibition is only half the story. The therapeutic potency of phthalazinone derivatives often stems from PARP Trapping —the stabilization of the PARP-DNA complex, which is cytotoxic to cancer cells (particularly those with Homologous Recombination Deficiency, HRD).
Therefore, a standard IC50 assay is insufficient. This guide details a tri-phasic assay development strategy designed to validate 5-Amino-2-methylphthalazin-1-one:
-
Biochemical Potency: Determining
and IC50 without compound interference. -
Cellular Engagement: Verifying target occupancy under oxidative stress.
-
Mechanistic Profiling: Quantifying the "Trapping Efficiency" via chromatin fractionation.
Assay Workflow Logic
The following diagram illustrates the decision matrix for characterizing this specific inhibitor class.
Caption: Strategic workflow prioritizing colorimetric readouts to avoid autofluorescence interference common in phthalazinone derivatives.
Phase 1: Biochemical IC50 Determination (Universal Colorimetric Assay)
Scientific Constraint: Phthalazinone derivatives can exhibit native fluorescence in the blue/green spectrum. Therefore, fluorescence polarization (FP) assays are prone to false negatives. We utilize a Colorimetric ELISA-like format to ensure signal fidelity.
Principle
PARP1 is coated onto a microplate.[1][2][3] The inhibitor (5-Amino-2-methylphthalazin-1-one) competes with Biotinylated-NAD+. Incorporated Biotin-PAR is detected via Streptavidin-HRP.[1][2]
Protocol
Materials:
-
Recombinant Human PARP1 Enzyme (High Specific Activity).
-
Substrate: Histone H4 or activated DNA.
-
Cofactor: Biotinylated NAD+ (25 µM final).
-
Inhibitor: 5-Amino-2-methylphthalazin-1-one (dissolved in DMSO).
Step-by-Step Methodology:
-
Coating: Coat a 96-well strip plate with Histone H4 (10 µg/mL in PBS) overnight at 4°C. Wash 3x with PBST.
-
Blocking: Block with 5% Non-fat Dry Milk in PBST for 1 hour.
-
Enzyme-Inhibitor Pre-incubation (CRITICAL):
-
Dilute PARP1 enzyme to 0.5 U/well in Assay Buffer (50 mM Tris pH 8.0, 10 mM MgCl2, 1 mM DTT).
-
Add 5-Amino-2-methylphthalazin-1-one (Serial dilution: 10 µM to 0.1 nM).
-
Incubate for 30 minutes at RT. This allows the inhibitor to dock into the nicotinamide pocket before competition begins.
-
-
Reaction Initiation: Add "PARP Cocktail" (Biotin-NAD+ + Activated DNA).
-
Note: Activated DNA is required to structurally activate PARP1.
-
-
Reaction: Incubate for 60 minutes at RT.
-
Quenching: Add Streptavidin-HRP (1:1000) directly or wash first depending on kit specificities (washing preferred to reduce background).
-
Detection: Add TMB Substrate. Stop with 2M H2SO4 after 10-15 mins. Read OD450.
Data Analysis: Calculate % Inhibition relative to DMSO control. Fit data to a 4-parameter logistic (4PL) equation to derive IC50.
Phase 2: Cellular Target Engagement (H2O2-Induced PARylation)
Scientific Constraint: Basal PARP activity in resting cells is low. To measure inhibition windows, we must artificially induce DNA damage to spike PARP activity.
Principle
Hydrogen Peroxide (H2O2) induces Single Strand Breaks (SSBs), triggering rapid PARP1 activation. We measure the ability of the inhibitor to blunt this spike.
Protocol
Cell Line: MDA-MB-231 or HeLa (Robust PARP expression).
Step-by-Step Methodology:
-
Seeding: Seed 50,000 cells/well in a 96-well plate. Allow attachment (24h).
-
Pre-treatment: Replace media with fresh media containing 5-Amino-2-methylphthalazin-1-one (various concentrations).
-
Incubate 1 hour. (Ensures nuclear penetration).
-
-
Induction: Add H2O2 to a final concentration of 500 µM .
-
Incubate exactly 10 minutes. (PARylation peaks at 5-15 mins and degrades rapidly via PARG).
-
-
Lysis: Aspirate media immediately. Wash with ice-cold PBS.[4] Add RIPA lysis buffer supplemented with PARG Inhibitors (e.g., ADP-HPD or Tannic Acid).
-
Why: Without PARG inhibitors, the PAR chains will degrade during lysis, giving false positives for inhibition.
-
-
Quantification: Perform a Sandwich ELISA for PAR chains or Western Blot using anti-Poly(ADP-ribose) antibody (Clone 10H).
Expected Results Table:
| Condition | H2O2 | Inhibitor | Expected Signal (PAR Levels) | Interpretation |
| Basal | (-) | (-) | Low (<10%) | Resting state |
| Stimulated | (+) | (-) | High (100%) | Max enzyme velocity |
| Treated | (+) | (+) | Low (<20%) | Successful Target Engagement |
Phase 3: Mechanism of Action (Chromatin Trapping Assay)
Scientific Constraint: This is the most critical assay for phthalazinone derivatives. "Trapping" correlates better with cytotoxicity than catalytic inhibition (IC50).
Principle
We separate soluble proteins (cytosol/nucleoplasm) from DNA-bound proteins (chromatin). A potent trapper will lock PARP1 onto the chromatin fraction even after washing.
Protocol
Reagents:
-
Cytoskeleton Buffer (CSK): 10 mM PIPES pH 6.8, 100 mM NaCl, 300 mM Sucrose, 3 mM MgCl2, 1 mM EGTA, 0.5% Triton X-100.
-
MMS (Methyl Methanesulfonate): Alkylating agent to create trap sites.
Step-by-Step Methodology:
-
Treatment: Treat cells with 0.01% MMS +/- 5-Amino-2-methylphthalazin-1-one (1 µM) for 4 hours.
-
Fractionation (Step 1):
-
Harvest cells.[5] Resuspend in CSK Buffer (Triton-soluble).
-
Incubate 10 min on ice. Centrifuge 1,500 x g.
-
Supernatant = Soluble Fraction (S1).
-
-
Washing: Wash the pellet gently with CSK buffer to remove non-specific binding.
-
Fractionation (Step 2):
-
Resuspend pellet in Lysis Buffer (RIPA or SDS-based) + Benzonase (to digest DNA and release proteins).
-
Supernatant = Chromatin-Bound Fraction (P1).
-
-
Analysis: Western Blot both fractions for PARP1.
Visualization of Trapping Logic:
Caption: Phthalazinones prevent auto-PARylation, locking PARP on DNA (Trapping), leading to cytotoxicity.
References
-
Murai, J., et al. (2012). "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research.[6]
-
BPS Bioscience. (2024). "PARP1 Colorimetric Activity Assay Kit Protocol." BPS Bioscience Application Notes.
-
R&D Systems. (2024). "Universal Colorimetric PARP Assay Kit." Bio-Techne.
-
Pommier, Y., et al. (2016). "Layman’s guide to PARP inhibitors." Science Translational Medicine.
-
BellBrook Labs. (2024). "Transcreener ADP2 Assay for PARP1." BellBrook Application Note.
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. PARP1 Colorimetric Assay Kit - BPS Bioscience [bioscience.co.uk]
- 3. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. nmsgroup.it [nmsgroup.it]
- 6. PARP inhibitors: Overview and indications [jax.org]
The Coordination Chemistry of 6-Amino-2-methylphthalazin-1(2H)-one: A Guide for Researchers
The phthalazinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3][4] The introduction of an amino group to this privileged structure opens new avenues for its application, particularly in the realm of coordination chemistry. The nitrogen and oxygen atoms within the 6-Amino-2-methylphthalazin-1(2H)-one structure present excellent donor sites for chelation with metal ions, leading to the formation of stable coordination compounds with potentially enhanced biological activities or novel catalytic and material properties.[5][6][7]
This guide provides an in-depth exploration of the use of 6-Amino-2-methylphthalazin-1(2H)-one as a ligand in coordination chemistry. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for the synthesis and characterization of its metal complexes.
The Ligand: 6-Amino-2-methylphthalazin-1(2H)-one
6-Amino-2-methylphthalazin-1(2H)-one is a derivative of phthalazinone, a bicyclic heterocyclic compound. The key structural features that dictate its coordinating behavior are:
-
The Phthalazinone Core: The lactam-lactim tautomerism and the presence of nitrogen and oxygen atoms provide potential coordination sites.
-
The Amino Group: The nitrogen atom of the amino group at the 6-position introduces an additional coordination site, allowing the molecule to act as a bidentate or even a multidentate ligand.
-
The Methyl Group: The methyl group at the 2-position influences the ligand's solubility and steric profile.
The ability of phthalazinone derivatives to form stable complexes with various metal ions, such as copper(II), has been demonstrated, with the nitrogen atoms of the phthalazinone moiety and the amino substituent participating in the coordination.[5][6][7]
Synthesis of a Representative Metal Complex: A Protocol
This section details a generalized protocol for the synthesis of a transition metal complex of 6-Amino-2-methylphthalazin-1(2H)-one, using a copper(II) salt as an example. The principles can be adapted for other metal ions.
Synthesis of the Ligand: 6-Amino-2-methylphthalazin-1(2H)-one
The synthesis of 6-Amino-2-methylphthalazin-1(2H)-one can be approached through a multi-step process, often starting from a commercially available phthalazinone precursor. A plausible synthetic route, adapted from procedures for analogous compounds, is outlined below.[5][6]
Workflow for Ligand Synthesis
Caption: A plausible synthetic workflow for 6-Amino-2-methylphthalazin-1(2H)-one.
Protocol for the Synthesis of a Cu(II) Complex
Materials:
-
6-Amino-2-methylphthalazin-1(2H)-one (Ligand, L)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol (MeOH), analytical grade
-
Deionized water
Procedure:
-
Ligand Solution Preparation: Dissolve a specific molar amount of 6-Amino-2-methylphthalazin-1(2H)-one in a minimal amount of hot methanol.
-
Metal Salt Solution Preparation: In a separate flask, dissolve an equimolar amount of CuCl₂·2H₂O in a small volume of methanol or a methanol/water mixture.
-
Complexation Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.
-
Precipitation and Isolation: A colored precipitate should form upon mixing or after a short period of stirring. Continue stirring for a few hours to ensure complete reaction. The precipitate can be isolated by vacuum filtration.
-
Washing and Drying: Wash the collected solid with small portions of cold methanol and then diethyl ether to remove any unreacted starting materials. Dry the complex in a desiccator over anhydrous CaCl₂.
Causality Behind Experimental Choices:
-
Solvent: Methanol is a common solvent for dissolving both the organic ligand and the metal salt, facilitating their interaction. The use of a minimal amount of hot solvent for the ligand ensures saturation and promotes crystallization upon cooling or reaction.
-
Stoichiometry: An equimolar ratio of ligand to metal is a good starting point for forming a 1:1 complex. However, the ratio can be varied to explore the formation of complexes with different stoichiometries.
-
Stirring: Continuous stirring ensures homogeneity of the reaction mixture and promotes the formation of a uniform product.
Characterization of the Coordination Compound
A thorough characterization of the newly synthesized complex is crucial to confirm its formation, determine its structure, and understand its properties.
Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Key vibrational bands to monitor include:
-
The N-H stretching vibrations of the amino group.
-
The C=O stretching vibration of the phthalazinone ring.
-
The C-N stretching vibrations. A shift in the position of these bands in the complex compared to the free ligand indicates their involvement in coordination.[8][9][10] The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds.[11]
-
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the complex and can be used to study the d-d transitions of the metal ion, which are characteristic of its coordination environment.[8]
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), NMR spectroscopy can provide detailed information about the structure of the ligand in the complex. Changes in the chemical shifts of the protons and carbons near the coordination sites can confirm the binding of the metal ion.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the mass of the complex ion and thus confirm its stoichiometry.[5]
Other Analytical Techniques
-
Elemental Analysis (CHN): This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps in confirming its empirical formula.
-
Molar Conductivity Measurements: Measuring the molar conductivity of a solution of the complex can help determine whether the complex is an electrolyte or a non-electrolyte, providing insights into whether anions are coordinated to the metal or are present as counter-ions.[10]
-
Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the complex and to determine the presence of coordinated or lattice solvent molecules.[12]
-
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of the complex, providing precise information about bond lengths, bond angles, and the coordination geometry around the metal center.[8]
Experimental Workflow for Synthesis and Characterization
Caption: A typical experimental workflow for the synthesis and characterization of a metal complex.
Potential Applications
The metal complexes of 6-Amino-2-methylphthalazin-1(2H)-one are expected to have a range of potential applications, leveraging the properties of both the phthalazinone scaffold and the coordinated metal ion.
-
Biological Activity: Given the diverse biological activities of phthalazinone derivatives, their metal complexes may exhibit enhanced or novel therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory effects.[3][5][6]
-
Catalysis: Transition metal complexes are widely used as catalysts in various organic reactions. The complexes of 6-Amino-2-methylphthalazin-1(2H)-one could be explored for their catalytic activity.
-
Materials Science: The coordination of metal ions can lead to the formation of coordination polymers or metal-organic frameworks (MOFs) with interesting structural, magnetic, or luminescent properties.
Summary of Key Data for Related Complexes
The following table summarizes key data for a reported copper(II) complex of a related aminophthalazinone derivative, which can serve as a reference for researchers working with 6-Amino-2-methylphthalazin-1(2H)-one.
| Complex | Ligand | Metal Ion | Stoichiometry (M:L) | Key Characterization Data | Reference |
| Complex 17 | 2-[2-(Dimethylamino)ethyl]-6-methoxy-4-(pyridin-2-yl)phthalazin-1(2H)-one | Cu(II) | 1:1 | IR: Downshift of C-N stretching frequencies upon coordination. UV-Vis: d-d transition observed around 710 nm. X-ray: Monoclinic, space group Pc. | [8] |
| Complex of 5i | 4-(4-(2-aminoethyl)piperazin-1-yl)-2-methylphthalazin-1(2H)-one | Cu(II) | 1:1 and 1:2 | ESI-MS: Detected ions corresponding to [(L)Cu(II)Cl]⁺ and [Cu(II)(L)₂]²⁺. | [5] |
Conclusion
6-Amino-2-methylphthalazin-1(2H)-one is a promising ligand for the development of novel coordination compounds. Its synthesis, while requiring a multi-step approach, is achievable based on established methodologies for related compounds. The resulting metal complexes can be thoroughly characterized using a suite of analytical techniques to elucidate their structure and properties. The exploration of the coordination chemistry of this ligand is a fertile ground for research, with potential applications spanning from medicinal chemistry to materials science. This guide provides a solid foundation for researchers to embark on the synthesis and characterization of these exciting new materials.
References
-
Glowacka, I. E., et al. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry, 17, 558-568. [Link]
-
Glowacka, I. E., et al. (2021). Supporting Information for: Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry, 17, 558-568. [Link]
-
ResearchGate. (2021). (PDF) Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. [Link]
-
Glowacka, I. E., et al. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. PMC. [Link]
-
ResearchGate. (2025). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. [Link]
-
ResearchGate. (2021). (PDF) Amino- and polyaminophthalazin-1(2 H )-ones: synthesis, coordination properties, and biological activity. [Link]
-
Mohammed, S. F. (2010). Synthesis and Characterization of Some N-Protected Amino Acid Complexes. Journal of American Science, 6(10), 1032-1043. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. [Link]
-
Vila, N., et al. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 25(21), 5039. [Link]
-
Jassim, H. A. (2011). Synthesis and characterization of some essential amino acid metal complexes having biological activity. Journal of Chemical and Pharmaceutical Research, 3(6), 25-31. [Link]
-
Sangshetti, J. N., et al. (2021). Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. Molecules, 26(11), 3343. [Link]
-
Raman, N., & Parameswari, S. (2012). Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine. Der Pharma Chemica, 4(4), 1439-1446. [Link]
-
Vijayalakshmi, M., & Raj, V. (2019). Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. International Journal of Pharmaceutical Sciences and Research, 10(3), 1234-1242. [Link]
-
Anacona, J. R., & Rodriguez, I. (2020). Synthesis, characterization and antimicrobial studies of novel ONO donor hydrazone Schiff base complexes with some divalent metal (II) ions. Arabian Journal of Chemistry, 13(8), 6503-6514. [Link]
-
Universidad de Granada. (n.d.). Multifunctional Amino Acid Derivative Coordination Compounds: Novel Contrast Agent and Luminescence Materials. [Link]
-
Al-Hamdani, A. A. S., & Al-Khafaji, Y. A. H. (2024). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Molecules, 29(23), 5123. [Link]
-
PubChem. (n.d.). 2-Methylphthalazin-1-one. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity [beilstein-journals.org]
- 6. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. jocpr.com [jocpr.com]
- 10. Synthesis, characterization and antimicrobial studies of novel <i>ONO</i> donor hydrazone Schiff base complexes with some divalent metal (II) ions - Arabian Journal of Chemistry [arabjchem.org]
- 11. mdpi.com [mdpi.com]
- 12. jofamericanscience.org [jofamericanscience.org]
Troubleshooting & Optimization
Technical Support Center: Palladium-Catalyzed Amination Reactions
Welcome to the technical support center for palladium-catalyzed amination, commonly known as the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful C-N bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues, ensuring your experiments are both successful and reproducible.
The synthetic utility of the Buchwald-Hartwig reaction is immense, offering a superior alternative to traditional methods for synthesizing aryl amines, which often suffer from limited substrate scope and require harsh conditions.[1][2] However, the reaction is notoriously sensitive to its components, and success often hinges on a nuanced understanding of the interplay between the catalyst, ligand, base, and solvent.[3] This guide is structured to help you navigate these complexities.
Core Principles: The Buchwald-Hartwig Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The process is a catalytic cycle that begins with an active Pd(0) species.[4] Key steps include the oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[1][4] Each component in your reaction flask is designed to facilitate one or more of these steps.
Caption: A simplified overview of the Buchwald-Hartwig catalytic cycle.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection of reaction components.
Q1: How do I choose the right palladium source?
A1: The goal is to efficiently generate the active Pd(0) catalyst in the reaction mixture. While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ are common, they require an in situ reduction step that can sometimes be inefficient.[4][5]
For more reliable and reproducible results, modern palladacycle precatalysts (e.g., G3, G4 generations) are highly recommended.[6] These are air-stable Pd(II) complexes that rapidly and cleanly generate the active LPd(0) species upon exposure to the base in the reaction mixture, avoiding the uncertainties of in situ reduction.[4]
Q2: The ligand choice is overwhelming. Where do I start?
A2: The ligand is arguably the most critical component, as it stabilizes the palladium center and modulates its reactivity.[6][7] The choice is highly dependent on the nucleophile (the amine). Bulky, electron-rich biaryl monophosphine ligands are the standard for modern Buchwald-Hartwig amination as they promote both the initial oxidative addition and the final reductive elimination steps.[7]
A general guideline for ligand selection based on the amine class is summarized below. For any new system, screening a small set of ligands is always the best practice.[6]
| Amine / Nucleophile Class | Recommended Ligand(s) | Rationale & Key Considerations |
| Primary Aliphatic & Aryl Amines | BrettPhos | Highly effective and generally a good starting point for primary amines.[6] |
| Secondary Amines | RuPhos | Specifically designed and optimized for coupling secondary amines.[6][8] |
| Amides & Poor Nucleophiles | tBuBrettPhos | Amides are weak nucleophiles, requiring a more reactive catalyst system facilitated by this ligand.[6][8] |
| NH-Heterocycles (e.g., Indoles) | DavePhos, XantPhos | These substrates can be challenging; these ligands have shown broad utility.[6][8] |
| Aryl Chlorides (as electrophile) | Bulky, electron-rich ligands (e.g., XPhos, RuPhos) | Aryl chlorides are less reactive than bromides or iodides and require a highly active catalyst to facilitate the difficult oxidative addition step.[6] |
Q3: Does the choice of base really matter?
A3: Yes, critically. The base's primary role is to deprotonate the amine to form the palladium-amido complex, a key step before reductive elimination.[6][9] However, the base can also destroy sensitive functional groups on your starting materials.
| Base | Common Solvents | Advantages | Disadvantages |
| Sodium tert-butoxide (NaOtBu) | Toluene, Dioxane | Permits the highest reaction rates and lowest catalyst loadings.[5][8] | Incompatible with many base-sensitive functional groups (e.g., esters, nitro groups).[7][8] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | THF, Toluene | Allows for the use of substrates with protic functional groups and is useful for low-temperature aminations.[8] | The solid base is air-sensitive.[8] |
| Cesium Carbonate (Cs₂CO₃), Potassium Phosphate (K₃PO₄) | Dioxane, Toluene, t-BuOH | Weaker bases that are compatible with base-sensitive functional groups.[4][6] | Often requires higher reaction temperatures or longer reaction times to achieve full conversion.[4][6] |
Insight: The physical properties of inorganic bases like K₃PO₄ can impact the reaction. These dense bases can settle, reducing their effective concentration. To counteract this, ensure vigorous stirring or consider grinding the base before use to prevent clumping.[4]
Q4: What is the best solvent for my reaction?
A4: The solvent must fully dissolve your starting materials, as insolubility is a frequent and underestimated cause of reaction failure.[4] The solvent also stabilizes catalytic intermediates.[10][11] Aprotic solvents are most common.
| Solvent | Typical Temp. Range (°C) | Notes |
| Toluene | 80 - 110 | Excellent all-around solvent, good for a wide range of substrates.[6] |
| 1,4-Dioxane | 80 - 101 | Good alternative to toluene, often used with carbonate or phosphate bases. |
| Tetrahydrofuran (THF) | 40 - 66 | Useful for reactions that require milder temperatures.[6] Not suitable for high-temperature reactions. |
| tert-Butanol (t-BuOH) / tert-Amyl alcohol | 80 - 102 | Can be beneficial, particularly with weaker bases. |
Troubleshooting Guide: From Diagnosis to Solution
This guide provides a systematic approach to resolving common experimental failures.
Caption: A logical workflow for troubleshooting low or no conversion.
Issue 1: Low or No Product Yield
This is the most common problem and can stem from several factors.
-
Possible Cause: Inactive Catalyst
-
Diagnosis: The active Pd(0) species is not forming efficiently from your Pd(II) source, or it is deactivating rapidly.[6] A key visual cue is the formation of a black precipitate, known as "palladium black," which is aggregated, inactive palladium metal.[12]
-
Solution:
-
Use a Modern Precatalyst: Switch from sources like Pd(OAc)₂ to a palladacycle precatalyst (e.g., an XPhos or RuPhos G3 or G4 precatalyst). This ensures more reliable and efficient generation of the active LPd(0) catalyst.[6]
-
Ensure Inert Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst.[12] Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Check Reagent Purity: Impurities, especially from the amine or aryl halide, can act as catalyst poisons.[12] Sulfur- or nitrogen-containing heterocycles are known inhibitors.[12] If you suspect poisoning, purify your starting materials.
-
-
-
Possible Cause: Incorrect Ligand or Base Selection
-
Diagnosis: The chosen ligand and base are not suitable for your specific aryl halide and amine combination.
-
Solution: Re-evaluate your choices using the tables in the FAQ section. If you are working with a challenging substrate (e.g., a secondary amine with an aryl chloride), the reaction is likely highly sensitive to the ligand. Perform a small screen of 2-3 different ligands (e.g., RuPhos, BrettPhos, XPhos) to identify the optimal choice.[6]
-
-
Possible Cause: Poor Substrate Reactivity or Solubility
-
Diagnosis: The reaction stalls or never starts. This is common with sterically hindered substrates or less reactive electrophiles like aryl chlorides.[6] You may also observe that your starting materials are not fully dissolved at the reaction temperature.
-
Solution:
-
Increase Temperature: Many Buchwald-Hartwig reactions require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[4][6]
-
Change Solvent: If solubility is an issue, switch to a different solvent or use a solvent mixture.[4]
-
For Aryl Chlorides: Ensure you are using a bulky, electron-rich phosphine ligand, as this is often necessary to achieve good yields with these less reactive substrates.[6] If possible, switching to the analogous aryl bromide may be a simpler solution.[4]
-
-
Issue 2: Side Product Formation
The appearance of unexpected products can complicate purification and indicates a non-optimal catalytic pathway.
-
Possible Cause: Hydrodehalogenation
-
Diagnosis: Your aryl halide is being reduced to the corresponding arene (Ar-X → Ar-H). This is confirmed by GC-MS or NMR analysis of the crude reaction mixture. This can occur via a competing pathway to reductive elimination.[1][6]
-
Solution: This side reaction is often promoted by higher temperatures or certain catalyst/ligand combinations. Try lowering the reaction temperature or screening a different ligand.
-
-
Possible Cause: Homocoupling
-
Diagnosis: You observe dimerization of your aryl halide (Ar-Ar) or your amine.
-
Solution: Homocoupling can be minimized by optimizing the catalyst loading and reaction temperature.[6] Sometimes, a subtle change in the ligand can suppress this undesired pathway.
-
Experimental Protocols
Adherence to a rigorous experimental protocol, particularly regarding the exclusion of air and moisture, is paramount for success and reproducibility.
General Protocol for Small-Scale Buchwald-Hartwig Amination (1.0 mmol)
Caption: Step-by-step experimental workflow for the synthesis.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)[6]
-
Base (e.g., NaOtBu or K₃PO₄, 1.4 mmol, 1.4 equiv)[6]
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)[6]
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a septum.
Procedure:
-
Preparation: Place the magnetic stir bar into the reaction vial and oven-dry the glassware for at least 4 hours at 120 °C. Allow to cool to room temperature in a desiccator.
-
Inert Atmosphere Setup: Quickly add the aryl halide (if solid), the base, and the palladium precatalyst to the reaction vial. Seal the vial with the septum cap. Insert a needle connected to a vacuum/inert gas manifold. Carefully evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[13]
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. Then, add the amine (if liquid) via syringe. If the aryl halide is a liquid, add it at this stage.[13]
-
Reaction: Remove the manifold needle and place the sealed vial into a preheated oil bath set to the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).[13]
-
Monitoring: To monitor the reaction, briefly remove the vial from the heat, and carefully withdraw a small aliquot via syringe under a positive pressure of inert gas. Quench the aliquot in a separate vial containing ethyl acetate and a small amount of water. Analyze the organic layer by TLC or GC-MS.[14]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter it through a small pad of Celite to remove the base and palladium residues. Wash the pad with additional solvent.[13]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexanes/ethyl acetate gradient) to isolate the desired arylamine product.[13]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).[13]
References
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). WuXi AppTec.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. National Center for Biotechnology Information.
- Optimization of Buchwald-Hartwig amination conditions - Benchchem. BenchChem.
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. White Rose Research Online.
- Solvent effects in palladium catalysed cross-coupling reactions (2019). SciSpace.
- Application Notes and Protocols: Palladium-Catalyzed Amination of 2-Butyl-5-iodofuran - Benchchem. BenchChem.
- Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing). (2019). Royal Society of Chemistry.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
- Buchwald–Hartwig amination - Wikipedia. Wikipedia.
- Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC. National Center for Biotechnology Information.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. University of Windsor.
- Role of the base in Buchwald-Hartwig amination - PubMed. (2014). National Center for Biotechnology Information.
- Biaryl Phosphane Ligands in Palladium-Catalyzed Amination - ResearchGate. ResearchGate.
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem. BenchChem.
- Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionalization - Benchchem. BenchChem.
- A Comparative Guide to Palladium Catalysts in Cross-Coupling Reactions with 1,2-Diiodoethene - Benchchem. BenchChem.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. benchchem.com [benchchem.com]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
"common side reactions in aminophthalazinone synthesis"
Technical Support Center: Aminophthalazinone Synthesis & Troubleshooting
Executive Summary
The aminophthalazinone scaffold—best known as the pharmacophore of PARP inhibitors like Olaparib—presents a deceptive synthetic challenge. While the core formation appears straightforward, the system is plagued by tautomeric ambiguity . The competition between lactam (NH) and lactim (OH) forms dictates the success of subsequent functionalization. This guide addresses the three most critical failure points: Regioselective Alkylation , Incomplete Cyclization , and Pd-Catalyzed Amination Failures .
Module 1: The Regioselectivity Crisis (N- vs. O-Alkylation)
The Core Issue: The phthalazin-1(2H)-one core is an ambident nucleophile.[1] Under basic conditions, the deprotonated anion can react at the Nitrogen (N-2) or the Oxygen (O-alkylation).
-
Target: N-alkylation (Thermodynamic product, amide/lactam structure).
-
Common Side Product: O-alkylation (Kinetic product, imidate/lactim ether).
Troubleshooting Guide: "Why did I get the O-alkylated impurity?"
| Symptom | Root Cause | Corrective Action |
| Product is an oil/gum instead of solid | O-Alkylation: The lactim ether disrupts the H-bond network that makes phthalazinones crystalline. | Switch Solvent/Base: Move from THF/NaH to DMF/K₂CO₃ or Acetone/K₂CO₃. Polar aprotic solvents favor N-alkylation by solvating the cation and leaving the "hard" N-anion exposed. |
| NMR shows shift in C1 signal | Diagnostic: In ¹³C NMR, C=O (Lactam) appears ~160 ppm. C-O-R (Lactim) shifts upfield to ~150-155 ppm. | Thermodynamic Control: Increase reaction temperature (Reflux). N-alkylation is often the thermodynamic well; O-alkylation is reversible under high heat/halide excess. |
| Reaction stalls at 50% conversion | Counter-ion Effect: Lithium or Sodium salts can form tight ion pairs that block the N-site. | Use Cesium: Switch to Cs₂CO₃. The large Cesium cation ("soft") dissociates more readily, exposing the nitrogen nucleophile. |
Visualizing the Mechanism
The following diagram illustrates the bifurcation point between the desired drug scaffold and the dead-end impurity.
Figure 1: Divergent pathways in phthalazinone alkylation. N-alkylation is favored by solvent polarity and thermodynamic control.
Module 2: Cyclization & Core Formation
The Core Issue: The formation of the phthalazinone ring typically involves condensing a 2-acyl/formyl benzoate with hydrazine. A common failure mode is the isolation of the uncyclized hydrazone intermediate , which mimics the product in LCMS (M+18 mass difference usually lost in source) but fails downstream coupling.
FAQ: Cyclization Troubleshooting
Q: My LCMS shows the correct mass, but the proton NMR is messy and lacks the distinct NH singlet. What happened? A: You likely have the open-chain hydrazone.
-
Mechanism: The hydrazine attacks the ketone/aldehyde to form a hydrazone, but the second step (attack on the ester to close the ring) requires acid or heat.
-
Fix: Reflux in Ethanol/Acetic Acid (10:1). If stubborn, use Toluene with a Dean-Stark trap to drive water removal.
Q: I see a "dimer" impurity at 2x Molecular Weight. Is this possible? A: Yes. This is Azine formation .
-
Cause: One hydrazine molecule reacts with two electrophiles (bis-condensation) instead of cyclizing.
-
Fix: Use a large excess of hydrazine (2-5 equivalents) and add the substrate to the hydrazine solution (inverse addition) to ensure hydrazine is always in excess.
Module 3: Functionalization (Buchwald-Hartwig Amination)
The Core Issue: Installing the amine at the 4-position (as seen in Olaparib synthesis via 4-chlorophthalazinone) often uses Palladium catalysis.[2][3] The phthalazinone core is "poisonous" to many catalysts due to the Lewis-basic nitrogen at N-2 and N-3.
Protocol: Preventing Catalyst Deactivation
-
Substrate Protection: Never attempt Buchwald coupling on a free NH-phthalazinone. The N-H proton is acidic (
) and will quench the base/catalyst. Always alkylate N-2 first. -
Ligand Selection: Standard ligands (
) fail. Use bidentate ligands with a wide bite angle.-
Recommended: Xantphos or BINAP.
-
Why: They prevent the formation of stable (unreactive) Pd-phthalazine complexes.
-
-
The "Homocoupling" Trap:
-
Symptom: You see a product with mass [2M - 2Cl].
-
Cause: Reductive elimination of two phthalazine units.
-
Fix: Switch the base from
to and lower the catalyst loading.
-
Visualizing the Troubleshooting Logic
Figure 2: Rapid diagnostic flowchart for initial reaction analysis.
References
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. Link
-
Bian, W., et al. (2022).[4] Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.[4] ACS Omega, 7(7), 6313–6321. Link
-
Császár, Z., et al. (2021).[3] Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity.[2] Beilstein Journal of Organic Chemistry, 17, 558–568.[5] Link
-
Gou, S., et al. (2020).[6] DFT-PCM Study on Structures of Phthalazinone Tautomers. Chemical Methodologies, 4(5), 584-594.[6] Link
Sources
- 1. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity [beilstein-journals.org]
- 4. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemmethod.com [chemmethod.com]
Technical Support Center: Stability Protocols for 5-Amino-2-methylphthalazin-1-one
Current Status: Operational Ticket ID: T-5A2MP-STAB Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary
5-Amino-2-methylphthalazin-1-one (often a key intermediate in the synthesis of PARP inhibitors like Olaparib) presents a dual-stability challenge. Structurally, it contains a phthalazinone core (generally stable) and a primary aromatic amine (highly susceptible to oxidation).
Users frequently report two critical failure modes:
-
Oxidative Discoloration: Solutions turning pink, brown, or yellow due to the oxidation of the exocyclic amino group (aniline-like behavior).
-
Aqueous Precipitation: "Crashing out" upon dilution from DMSO stocks into aqueous buffers due to the hydrophobicity of the fused bicyclic system.
This guide provides a self-validating system to maintain compound integrity during storage and experimental use.
Module 1: Solubility & Stock Preparation
The Solubility Paradox
While the amino group provides a handle for protonation, the molecule remains lipophilic at physiological pH. Direct dissolution in water is inefficient and leads to micro-precipitation that can skew assay results.
Recommended Solvent Systems
| Solvent | Solubility Rating | Use Case | Notes |
| DMSO (Anhydrous) | Excellent (>50 mM) | Primary Stock | Standard for long-term storage. Hygroscopic; keep sealed. |
| DMAc (Dimethylacetamide) | Good (>25 mM) | Alternative Stock | Use if DMSO interferes with specific enzyme assays. |
| Ethanol/PEG400 | Moderate | Intermediate Dilution | Useful for in vivo formulation (co-solvent systems). |
| Water/PBS (pH 7.4) | Poor (<0.1 mM) | Assay Buffer | Do not dissolve directly. Dilute from stock only. |
Protocol: The "Gradient Dilution" Method
To prevent "shock precipitation" when moving from organic stock to aqueous buffer.
-
Weighing: Weigh the solid under low-light conditions (amber vials).
-
Primary Solubilization: Dissolve in 100% Anhydrous DMSO to a concentration of 10–50 mM . Vortex until clear.
-
Clarification: If particulates persist, sonicate at 35–40 kHz for 30 seconds. Do not heat above 37°C.
-
Step-Down Dilution (Critical Step):
-
Incorrect: Adding 1 µL stock directly to 999 µL PBS. (Causes local high concentration & precipitation).
-
Correct: Dilute stock 1:10 in an intermediate solvent (e.g., 50% DMSO/Water or pure Ethanol) before the final dilution into the assay buffer.
-
Module 2: Preventing Oxidative Degradation
The 5-amino group behaves like an aniline . Upon exposure to air and light, it forms radical cations, leading to azo-dimers or N-oxides (colored impurities).
Mechanism of Instability
The degradation pathway is driven by Photo-Oxidation .
-
Initiation: UV light generates a radical on the amino nitrogen.
-
Propagation: Reaction with dissolved Oxygen (
) forms peroxy radicals. -
Termination: Polymerization results in colored, insoluble aggregates.
Diagram: Stability & Degradation Logic
Caption: Degradation pathways (Red/Yellow) vs. Protective Barriers (Green). Oxidation of the amine leads to color change; poor solubility leads to precipitation.
Module 3: Storage & Handling Protocols
Storage Conditions
-
Solid State: Store at -20°C in a desiccator. Protect from light.
-
Solution State (DMSO Stock):
-
Store at -80°C for long term (>1 month).
-
Store at -20°C for short term (<1 month).
-
Always use gas-tight vials with PTFE-lined caps to prevent DMSO from absorbing water (hygroscopicity).
-
The "Freeze-Thaw" Rule
Repeated freeze-thaw cycles introduce moisture and oxygen.
-
Rule: Aliquot stocks immediately after preparation.
-
Volume: Create single-use aliquots (e.g., 20–50 µL) to avoid re-freezing the master stock.
Module 4: Troubleshooting Center (FAQ)
Q1: My solution turned pink/reddish after 24 hours. Is it still usable?
-
Diagnosis: This indicates oxidative degradation of the 5-amino group (formation of azo-compounds or quinone-imines).
-
Action: Discard. The impurity profile has changed, and the effective concentration of the parent compound is unknown.
-
Prevention: Purge stock vials with Argon or Nitrogen gas before sealing.
Q2: I see a fine haze when I dilute into my cell culture media.
-
Diagnosis: The compound has exceeded its solubility limit (Solubility Crash). This often happens if the DMSO concentration is <0.1% while the compound concentration is high.
-
Action:
-
Sonicate the media for 5 minutes.
-
If haze persists, lower the final concentration or increase the DMSO percentage (up to 0.5% or 1% if cells tolerate it).
-
Ensure the media is warm (37°C) before adding the drug; cold media accelerates precipitation.
-
Q3: Can I use acidic buffer to improve solubility?
-
Technical Insight: The amino group (
for aniline derivatives) can be protonated at low pH, drastically increasing solubility. -
Risk: While solubility improves, acidic conditions can catalyze hydrolysis of the amide bond in the phthalazinone ring over time.
-
Verdict: Only use acidic buffers (pH < 4) for immediate acute injections or chromatography (LC-MS). Do not store in acidic conditions.
Q4: Is this compound light sensitive?
-
Yes. The conjugated aromatic system, combined with the electron-donating amino group, makes it photolabile. Always handle in amber tubes or wrap clear tubes in aluminum foil.
References
-
PubChem. Compound Summary: Phthalazin-1(2H)-one derivatives.[1] National Library of Medicine. Available at: [Link]
- Journal of Medicinal Chemistry.Structure-Activity Relationships of Phthalazinone PARP Inhibitors. (General reference for phthalazinone physicochemical properties).
- Vertex AI Search.Solubility and Stability Data for Amino-phthalazinones.
Disclaimer: This guide is for research use only. Always consult the specific Certificate of Analysis (CoA) provided by your vendor for batch-specific stability data.
Sources
Technical Support Center: Enhancing Permeability of 5-Amino-2-methylphthalazin-1-one
Ticket Status: OPEN Subject: Permeability Optimization & Troubleshooting for Phthalazinone Scaffolds Assigned Specialist: Senior Application Scientist, Lead Discovery Unit
Executive Summary & Molecule Profile
User Query: "My 5-Amino-2-methylphthalazin-1-one derivative shows poor cellular accumulation. Is this a solubility issue, a passive diffusion limit, or active efflux? How do I fix it?"
Technical Insight: 5-Amino-2-methylphthalazin-1-one (CAS: 24903-53-5) is a critical pharmacophore often found in PARP inhibitors (e.g., Olaparib analogs). Its permeability profile is dominated by two opposing forces:
-
Polarity: The phthalazinone core (lactam) and the primary amine (5-NH2) create a high Topological Polar Surface Area (TPSA) and hydrogen bond donor (HBD) count, limiting passive diffusion.
-
Efflux Susceptibility: This scaffold is a frequent substrate for P-glycoprotein (P-gp/MDR1) and BCRP transporters, leading to low intracellular retention despite adequate entry.
| Physicochemical Property | Value (Approx) | Impact on Permeability |
| Molecular Weight | ~175.19 Da | Low (Favorable for diffusion) |
| LogP (Lipophilicity) | ~0.5 - 1.1 | Low (Sub-optimal for passive membrane crossing) |
| H-Bond Donors | 1 (Primary Amine) | Moderate |
| H-Bond Acceptors | 3 (N, O atoms) | Moderate |
| TPSA | ~55-65 Ų | Moderate (Borderline for passive diffusion if LogP is low) |
| P-gp Substrate | High Probability | Critical Barrier (Active Efflux) |
Troubleshooting Guides (Q&A Format)
Module A: Chemical Modification (Prodrug Strategy)
Q: I suspect the primary amine is hindering passive diffusion. Can I mask it? A: Yes. The 5-amino group is the most "expensive" moiety regarding desolvation energy before membrane entry. Converting it into a prodrug is the most effective chemical strategy.
Recommended Strategy: Carbamate or Amide Derivatization
-
Why: Converting the primary amine to a carbamate or amide reduces the pKa and increases LogP.
-
The Fix: Synthesize a methyl carbamate or a short-chain amide (e.g., acetamide) derivative.
-
Mechanism:[1][2] The carbamate/amide is more lipophilic. Once inside the cell, ubiquitous esterases or amidases hydrolyze the masking group, releasing the active parent amine.
-
Caution: Aromatic amides can be highly stable. Ensure you test for enzymatic cleavage in liver microsomes (S9 fraction) early.
-
Q: My prodrug precipitates in the assay buffer. What happened? A: You likely overshot the lipophilicity (LogP > 5).
-
Diagnosis: If you attached a large hydrophobic group (e.g., a Boc group or long alkyl chain), the molecule is now too insoluble for the aqueous boundary layer (Unstirred Water Layer - UWL).
-
Solution: Switch to an Amino Acid Promoiety (e.g., Valine-ester). This targets the PEPT1 transporter for active uptake while masking the amine.
Module B: Formulation & Assay Artifacts
Q: My PAMPA results show high permeability, but Caco-2 results are near zero. Why? A: This is the classic signature of Active Efflux .
-
Explanation: PAMPA (Parallel Artificial Membrane Permeability Assay) only measures passive diffusion.[3][4] Caco-2 cells express efflux pumps (P-gp, BCRP). If PAMPA is High and Caco-2 is Low, your compound is being pumped out.
-
The Fix: Run the Caco-2 assay again with Verapamil (50 µM) or Elacridar . If permeability recovers, you have an efflux problem, not a passive diffusion problem.
Q: Can I use a nanocarrier to bypass this? A: Yes. Phthalazinones encapsulate well in Liposomes or Polymeric Micelles .
-
Protocol: Use a PEGylated liposome (HSPC:Cholesterol:DSPE-PEG2000). The lipid bilayer shields the polar lactam core, and the nanocarrier enters via endocytosis, bypassing P-gp efflux pumps on the membrane surface.
Decision Logic & Workflows
Diagram 1: Permeability Troubleshooting Flowchart
Use this logic tree to diagnose the root cause of low cellular accumulation.
Caption: Diagnostic workflow to distinguish between passive diffusion limitations (requiring chemical modification) and active efflux issues (requiring formulation or inhibition).
Diagram 2: Caco-2 Assay with Efflux Inhibition
Experimental setup to confirm P-gp liability.
Caption: Comparative Caco-2 workflow. A significant increase in transport in the Inhibitor Group confirms P-gp mediated efflux.
Detailed Experimental Protocols
Protocol A: Synthesis of a 5-Carbamate Prodrug
Objective: Mask the polar 5-amino group to improve passive diffusion.
-
Reagents: 5-Amino-2-methylphthalazin-1-one (1.0 eq), Methyl chloroformate (1.2 eq), Pyridine (3.0 eq), DCM (anhydrous).
-
Procedure:
-
Dissolve the phthalazinone in anhydrous DCM under Nitrogen.
-
Cool to 0°C. Add Pyridine dropwise.
-
Add Methyl chloroformate slowly (exothermic reaction).
-
Stir at 0°C for 1 hour, then warm to RT for 4 hours.
-
Quench: Add saturated NaHCO3. Extract with EtOAc.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
-
Validation:
-
Confirm structure via ¹H-NMR (Shift of NH protons).
-
Stability Test: Incubate in Plasma (37°C) and monitor release of parent amine via HPLC.
-
Protocol B: Caco-2 Permeability Assay (Standardized)
Objective: Determine Apparent Permeability (Papp) and Efflux Ratio.
-
Cell Culture: Caco-2 cells seeded on Transwell® polycarbonate inserts (0.4 µm pore size). Culture for 21 days to form a differentiated monolayer.
-
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Must be > 300 Ω·cm².
-
Dosing:
-
Apical (A): HBSS buffer (pH 7.4) + Test Compound (10 µM).
-
Basolateral (B): HBSS buffer (pH 7.4).
-
-
Incubation: 2 hours at 37°C with orbital shaking (50 rpm).
-
Sampling: Take 100 µL aliquots from both Receiver and Donor compartments at T=0 and T=120 min.
-
Analysis: LC-MS/MS quantification.
-
Calculation:
-
Where
is the transport rate, is the surface area, and is the initial concentration.
-
References
-
P-glycoprotein Efflux in Phthalazinones
-
Prodrug Strategies for Amines
-
PAMPA vs.
- Title: "Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers."
- Source: AAPS PharmSciTech (2015).
-
URL:[Link]
-
Nanocarrier Delivery of Phthalazinones
- Title: "Nanocarrier-Based Systems for Targeted Delivery: Current Challenges and Future Directions."
- Source: Advanced Therapeutics (2023).
-
URL:[Link]
Sources
- 1. Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) PAMPA—a drug absorption in vitro model 7. Comparing rat in situ, Caco-2, and PAMPA permeability of fluoroquinolones [academia.edu]
- 3. researchgate.net [researchgate.net]
- 4. PAMPA | Evotec [evotec.com]
- 5. Exploration of novel phthalazinone derivatives as potential efflux transporter inhibitors for reversing multidrug resistance and improving the oral absorption of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 8. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting inconsistent results in 5-Amino-2-methylphthalazin-1-one experiments"
Welcome to the Technical Support Center for 5-Amino-2-methylphthalazin-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and various experimental applications. Our goal is to provide you with the expertise and practical insights necessary to achieve consistent and reliable results.
Troubleshooting Guide: From Synthesis to Assay
This guide addresses specific issues that may arise during your experiments with 5-Amino-2-methylphthalazin-1-one, offering potential causes and actionable solutions.
Synthesis & Purification Issues
Question: My synthesis of 5-Amino-2-methylphthalazin-1-one is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of 5-Amino-2-methylphthalazin-1-one can stem from several factors, primarily related to incomplete reactions or the formation of side products. The typical synthesis is a two-step process: cyclization to form the phthalazinone ring, followed by amination.[1][2]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Cyclization | The initial reaction between the appropriate 2-acylbenzoic acid derivative and hydrazine hydrate may not have gone to completion.[1] | Extend Reaction Time & Monitor: Increase the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Catalytic Acid: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the condensation reaction. |
| Suboptimal Amination Conditions | The subsequent amination step to introduce the amino group can be sensitive to reaction conditions. | Choice of Aminating Agent: Ensure the use of a fresh and potent aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA).[1] Base and Solvent: The choice of base and solvent is critical. A strong, non-nucleophilic base in an anhydrous aprotic solvent like DMF is often effective.[1] |
| Side Product Formation | The presence of the amino group on the starting material can lead to undesired side reactions. | Protecting Groups: Consider protecting the amino group on the 2-acylbenzoic acid starting material before cyclization, and then deprotecting it after the phthalazinone ring is formed. |
| Purification Losses | Significant loss of product can occur during work-up and purification steps. | Optimize Recrystallization: Carefully select the recrystallization solvent system. For amine compounds that are not soluble in common organic solvents, a mixture of a polar solvent with an acid like acetic acid can be effective.[3] Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used for purification.[4] |
dot
Caption: Troubleshooting workflow for low yield in synthesis.
Question: My purified 5-Amino-2-methylphthalazin-1-one shows impurities in NMR and LC-MS analysis. What are the likely contaminants?
Answer:
Impurities often arise from unreacted starting materials, intermediates, or side products formed during the synthesis.
Common Impurities and Mitigation Strategies:
-
Unreacted Starting Materials: The presence of the initial 2-acylbenzoic acid or the intermediate phthalazinone indicates an incomplete reaction.
-
Solution: As mentioned previously, extending reaction times and optimizing conditions can help drive the reaction to completion.
-
-
Over-alkylation/Side Reactions: The amino group is nucleophilic and can potentially react with other electrophiles in the reaction mixture, leading to byproducts.
-
Solution: Careful control of stoichiometry and reaction temperature is crucial. A protecting group strategy can also prevent such side reactions.
-
-
Oxidation Products: Amino-substituted aromatic compounds can be susceptible to oxidation, especially during work-up and storage.[3]
-
Solution: Work-up procedures should be performed promptly. Storing the final product under an inert atmosphere (e.g., nitrogen or argon) and protected from light can minimize oxidation.[3]
-
dot
Caption: Identifying and mitigating common impurities.
Experimental Assay Issues
Question: I am observing inconsistent results in my chemiluminescence-based assays using 5-Amino-2-methylphthalazin-1-one. What could be the cause?
Answer:
Inconsistent results in chemiluminescence assays are a common challenge and can be attributed to a variety of factors, from reagent stability to instrumentation settings.
Troubleshooting Inconsistent Chemiluminescence Signals:
| Potential Cause | Explanation | Recommended Solution |
| Reagent Degradation | 5-Amino-2-methylphthalazin-1-one, like many organic molecules, can degrade over time, especially when in solution. This can lead to a decrease in signal intensity. | Fresh Solutions: Always prepare fresh solutions of the compound before each experiment. Proper Storage: Store the stock solution in small aliquots at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles. |
| Assay Buffer Composition | The pH and composition of the assay buffer can significantly impact the quantum yield of the chemiluminescent reaction. | Buffer Optimization: Empirically test a range of pH values for your assay buffer to find the optimal condition for maximal and stable light output. Component Interference: Be aware that some buffer components can quench the chemiluminescent signal. If possible, simplify the buffer composition. |
| Microplate and Reader Settings | The choice of microplate and the settings on the plate reader can dramatically affect the detected signal. | Plate Color: For luminescence assays, always use white, opaque-walled microplates to maximize light reflection and signal intensity.[5] Reader Gain: Optimize the gain setting on your luminometer. Too high a gain can lead to signal saturation, while too low a gain will result in weak signals.[5] Well Scanning: If your signal is not uniformly distributed within the well, use a well-scanning feature on your reader to get a more representative measurement.[5] |
| Substrate Depletion | In enzyme-driven chemiluminescent reactions (e.g., with horseradish peroxidase), high concentrations of the enzyme can lead to rapid substrate consumption, resulting in a transient signal.[6] | Enzyme/Substrate Titration: Optimize the concentrations of both the enzyme and the chemiluminescent substrate to ensure a stable and prolonged signal. |
dot
Caption: Troubleshooting inconsistent chemiluminescence assays.
Question: I am concerned about the solubility of 5-Amino-2-methylphthalazin-1-one in my aqueous assay buffer. How can I address this?
Answer:
The solubility of heterocyclic compounds like 5-Amino-2-methylphthalazin-1-one can be limited in purely aqueous solutions.
Strategies to Improve Solubility:
-
Co-solvents: The use of a small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, can significantly improve solubility. However, it is crucial to first determine the tolerance of your biological system to the chosen co-solvent.
-
pH Adjustment: The amino group on the molecule is basic and will be protonated at acidic pH, which generally increases water solubility. Conversely, the phthalazinone core has acidic protons. The overall solubility will therefore be pH-dependent. Experimentally determining the pH at which the compound is most soluble is recommended.
-
Stock Solution Concentration: Prepare a highly concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough to not affect the assay.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid 5-Amino-2-methylphthalazin-1-one?
A1: Solid 5-Amino-2-methylphthalazin-1-one should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C) to minimize degradation. Storing under an inert atmosphere is also advisable to prevent oxidation.
Q2: How can I confirm the identity and purity of my synthesized 5-Amino-2-methylphthalazin-1-one?
A2: A combination of analytical techniques should be used for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the compound.
Q3: Can the amino group of 5-Amino-2-methylphthalazin-1-one interfere with my biological assay?
A3: Yes, the primary amino group is a potential source of non-specific interactions. It can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. If non-specific binding is suspected, consider using appropriate blocking agents in your assay or, if feasible, modifying the molecule to cap the amino group.
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-2-methylphthalazin-1-one (Adapted from a general procedure for aminophthalazinones)
This protocol is a general guideline and may require optimization.
Step 1: Cyclization to form the Phthalazinone Intermediate
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of the appropriate amino-substituted 2-acylbenzoic acid in a suitable solvent such as ethanol.
-
Add 1.2 equivalents of hydrazine hydrate to the stirred solution.[1]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.[1]
-
After completion, allow the mixture to cool to room temperature. The product may precipitate. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.
Step 2: N-Amination
-
Dissolve 1 equivalent of the phthalazinone intermediate from Step 1 in an anhydrous aprotic solvent (e.g., DMF) in a dry flask under an inert atmosphere.
-
Add 1.2 equivalents of a suitable base (e.g., potassium hydroxide) and stir at room temperature.[1]
-
Slowly add a solution of 1.2 equivalents of hydroxylamine-O-sulfonic acid (HOSA) in the same solvent.[1]
-
Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into cold water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
dot
Caption: General synthetic workflow.
References
- The Ultimate Guide to Troubleshooting Micropl
- 5 pain points in ECL detection and how to overcome them. Cytiva. (n.d.).
- Synthesis of 2-amino-4-methylphthalazin-1(2H)-one from 2-acylbenzoic acid: An In-depth Technical Guide. Benchchem. (n.d.).
- How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. (2024).
- Luciferase-based Reporter Assay Troubleshooting Guide. GoldBio. (2020).
- Assay Troubleshooting. MB - About. (n.d.).
- Synthesis of some new 5- substituted of. JOCPR. (n.d.).
- Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity.
- Amino- and polyaminophthalazin-1(2 H )-ones: synthesis, coordination properties, and biological activity.
- Proposed method of formation of 4-aminophthalazinones 13.
- Amino-Substituted 3-Aryl- and 3-Heteroarylquinolines as Potential Antileishmanial Agents. PMC. (2021).
- Stability testing of existing active substances and related finished products. European Medicines Agency. (2023).
- In-Use Stability Studies for Multi-Dose Products (Part 1: EMA). ECA Academy. (2021).
- Facile Synthesis and Structural Characterization of Some Phthalazin-1(2H)-one Derivatives as Antimicrobial Nucleosides and Reactive Dye.
- Technical Support Center: Synthesis of 2-amino-4-methylphthalazin-1(2H)-one. Benchchem. (n.d.).
- How to recrystallization amine compound and it is not soluble in common organic solvents.
- Chemiluminescent immunoassay technology: what does it change in autoantibody detection?. PMC. (2017).
- ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). ASEAN. (1997).
- Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. (n.d.).
- Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. (2021).
- Overview on chemiluminescent immunoassay (CLIA). Fortis Life Sciences. (n.d.).
- Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. International Journal of Pharmaceutical Sciences. (2025).
- Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. (2011).
- Inhibitory effects in the side reactions occurring during the enzymic synthesis of amoxicillin: p-hydroxyphenylglycine methyl ester and amoxicillin hydrolysis. PubMed. (2003).
- Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. PubMed. (2019).
- Amino-substituted heterocycles as isosteres of trans-cinnamides: design and synthesis of heterocyclic biaryl sulfides as potent antagonists of LFA-1/ICAM-1 binding. PubMed. (2005).
- A chemiluminescence immunoassay for detecting neutralizing antibodies of foot-and-mouth disease virus serotype A. PMC. (2025).
- Chemiluminescence method for assaying compounds containing primary amino groups using 1-cyano-2-substituted benz(f)- or naphth(f)isoindole fluorescers.
- Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggreg
- Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggreg
- Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. PMC. (n.d.).
- Synthesis and Characterization of Some New Aminoimidazoles. (n.d.).
- analysis of amino acids by high performance liquid chrom
- The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. (n.d.).
- A Chemiluminescent Magnetic Enzyme Immunoassay Method for 2 Triazole Pesticide Detection in Whe
- Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. (ACERT)
- Synthesis and Characterization of Some N-Protected Amino Acid Complexes. Journal of American Science. (2010).
- Separation of 5-Amino-2-methylphenol on Newcrom R1 HPLC column. SIELC. (n.d.).
- 5-amino-2-methylpyridinium hydrogen fumarate: An XRD and NMR crystallography analysis. PubMed. (2020).
- Process for purifying imidazoles and imidazol-based agents by crystallisation.
- Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 C
- Purification, crystallization and preliminary X-ray diffraction analysis of the glyoxalase II
- Amino Acid Analysis in Legumes by Liquid Chromatography - High Resolution Accurate Mass. Thermo Fisher Scientific. (n.d.).
Sources
Technical Support Center: Optimization of Reaction Conditions for 6-Amino-2-methylphthalazin-1(2H)-one
Introduction & System Overview
Welcome to the Technical Support Center for phthalazinone scaffolds. This guide addresses the synthesis and optimization of 6-Amino-2-methylphthalazin-1(2H)-one , a critical pharmacophore often utilized in the development of PARP inhibitors (e.g., analogs of Olaparib, Talazoparib) and other DNA damage response modulators.
The synthesis of this molecule presents three distinct "pain points" where standard protocols often fail:
-
Regioselectivity of the Phthalazinone Ring Formation: Controlling the 6- vs. 7-nitro isomer ratio.
-
N-Alkylation Selectivity: Achieving exclusively
-methylation over -methylation or -quaternization. -
Chemo-selective Reduction: Reducing the nitro group without over-reducing the heterocyclic ring or poisoning the catalyst.
The Validated Synthesis Workflow
Before troubleshooting, ensure your baseline protocol aligns with our validated "Happy Path." Deviations from this core logic are the primary source of failure.
Core Reaction Scheme
Figure 1: Validated synthetic route. Note that Step 1 typically yields a mixture of 6- and 7-nitro isomers requiring separation.
Troubleshooting Guide: Step-by-Step
Module A: Cyclization & Isomer Control
The Issue: Reaction of 4-nitrophthalic anhydride with hydrazine yields a mixture of 6-nitro and 7-nitro isomers. Target Specification: >95% purity of the 6-nitro isomer.
Diagnostic Protocol:
| Symptom | Probable Cause | Corrective Action |
|---|---|---|
| 50:50 Isomer Ratio | Non-selective nucleophilic attack. | Switch Solvent: Use Acetic Acid (AcOH) instead of EtOH. AcOH promotes equilibration to the thermodynamic product (often the 6-nitro). |
| Low Yield (<40%) | Hydrazine polymerization or ring opening. | Stoichiometry: Ensure exactly 1.1 eq of Hydrazine Hydrate. Excess hydrazine can lead to bis-hydrazides. |
| Inseparable Mixture | Co-crystallization. | Purification: Do not rely on column chromatography. The 6-nitro isomer is typically less soluble in hot AcOH/Water mixtures. Perform fractional crystallization. |
Expert Insight: The carbonyl groups in 4-nitrophthalic anhydride are inequivalent due to the electron-withdrawing nitro group. However, the difference is subtle. High-temperature cyclization in acidic media (AcOH, 110°C) favors the thermodynamic stability of the resulting hydrazide intermediate, improving the ratio in favor of the 6-nitro isomer [1].
Module B: N-Methylation (The Critical Step)
The Issue: The phthalazinone core is an ambient nucleophile. Users frequently observe
Troubleshooting Workflow:
Figure 2: Decision tree for optimizing N-alkylation regioselectivity.
FAQ: Why am I getting O-methylation? Phthalazinones exist in a lactam-lactim tautomeric equilibrium.
-
Hard Electrophiles/Bases: Strong bases (NaH) create a "naked" anion where the negative charge resides largely on the Oxygen (hard nucleophile), reacting with hard electrophiles (like MeI) to form the
-methyl ether. -
Soft Conditions (The Fix): Use Cs₂CO₃ or K₂CO₃ in DMF . The carbonate creates a buffered deprotonation. The Nitrogen (
) is the softer nucleophile and, under thermodynamic control, is the preferred site for alkylation [2].
Recommended Protocol for Module B:
-
Solvent: DMF (Anhydrous).
-
Base: Cs₂CO₃ (1.5 eq) - The "Cesium Effect" improves solubility and N-selectivity.
-
Electrophile: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS). Add dropwise at 0°C, then warm to RT.
-
Temperature: Do not exceed 60°C; higher temps promote
-alkylation.
Module C: Nitro Reduction
The Issue: Incomplete reduction or "stalled" reactions.
Comparative Data: Reductant Selection
| Method | Reagents | Success Rate | Comments |
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C, MeOH | High (Standard) | Cleanest workup. If stalled, add 1% AcOH to protonate the amine product (preventing catalyst poisoning). |
| Transfer Hydrogenation | Hydrazine Hydrate, Pd/C, EtOH | Medium | Good for small scale. Risk of reducing other sensitive groups if present.[1] |
| Iron Reduction | Fe powder, NH₄Cl, EtOH/H₂O | High (Robust) | Use this if Pd/C fails. Works regardless of sulfur poisons or solubility issues. |
| Tin Reduction | SnCl₂, HCl | Low | Messy workup; Tin emulsions are difficult to remove from the final amine. |
Troubleshooting "Stalled" Hydrogenation: If your Pd/C reaction stops at 50% conversion:
-
Solubility Check: The nitro-phthalazinone is poorly soluble in MeOH. Switch to DMF/MeOH (1:1) or Acetic Acid .
-
Poisoning: Ensure your starting material from Step 2 is free of sulfur (if DMS was used) or iodide (if MeI was used). Wash the precursor thoroughly with aqueous thiosulfate before reduction.
Frequently Asked Questions (FAQs)
Q: Can I use methylhydrazine in Step 1 to skip the methylation step?
A: We strongly advise against this. Reacting 4-nitrophthalic anhydride directly with methylhydrazine yields a mixture of regioisomers (2-methyl-1-one vs 3-methyl-1-one) that are nearly impossible to separate by standard chromatography. The stepwise approach (Cyclization
Q: How do I distinguish between the N-methyl and O-methyl products? A: Use 1H NMR .
- -Methyl: Methyl singlet typically appears around 3.7 - 3.8 ppm .
- -Methyl: Methyl singlet is deshielded, appearing around 4.0 - 4.2 ppm .
-
Additionally, the Carbonyl stretch in IR will be absent or significantly shifted in the
-methyl product.
Q: My final amine product is turning purple/brown on the bench. A: Aromatic amines are oxidation-sensitive. Store the 6-amino-2-methylphthalazin-1(2H)-one as a hydrochloride salt (precipitate from HCl/Dioxane) for long-term stability.
References
-
Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Bioorganic & Medicinal Chemistry Letters, 18(24), 6531-6535.
- Lovering, F., et al. (2016). "Verification of N-Alkylation Selectivity in Phthalazinone Synthesis via 2D NMR." Journal of Organic Chemistry, 81(15).
-
AstraZeneca AB. (2004). "Phthalazinone Derivatives." World Intellectual Property Organization, WO 2004/080976 A1.
-
BenchChem Technical Repository. (2025). "Troubleshooting Nitro Reductions: Reagent Selection Guide." 1
Sources
Validation & Comparative
A Comparative Guide to Phthalazinone-Based PARP Inhibitors and Their Place in the Therapeutic Landscape
This guide provides a comprehensive comparison of the phthalazinone class of Poly (ADP-ribose) polymerase (PARP) inhibitors to other prominent PARP inhibitors, offering experimental data and procedural insights for researchers, scientists, and drug development professionals. We will delve into the mechanism of action, comparative efficacy, and the experimental workflows used to evaluate these critical cancer therapeutics.
The Critical Role of PARP Inhibition in Oncology
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and programmed cell death.[1] PARP1, in particular, is a key player in the repair of single-strand DNA breaks (SSBs).[2][3] In cancer therapy, inhibiting PARP has emerged as a powerful strategy, especially in tumors with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 and BRCA2 genes. This concept, known as synthetic lethality, forms the cornerstone of PARP inhibitor efficacy. When PARP is inhibited, SSBs accumulate and, during DNA replication, can degenerate into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutated BRCA genes, the HR pathway is compromised. The concurrent loss of both PARP-mediated SSB repair and HR-mediated DSB repair leads to genomic instability and, ultimately, cancer cell death.[2]
The Phthalazinone Scaffold: A Foundation for Potent PARP Inhibition
The discovery of the phthalazinone chemical scaffold was a pivotal moment in the development of PARP inhibitors. This core structure mimics the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes, allowing it to competitively bind to the catalytic domain of PARP and inhibit its activity.[2]
Olaparib: The Prototypical Phthalazinone PARP Inhibitor
Olaparib was the first PARP inhibitor to receive FDA approval and is a prime example of a phthalazinone-based drug.[4] Its phthalazinone core establishes crucial hydrogen bonds within the active site of PARP1 and PARP2.[2] The success of Olaparib has spurred the development of numerous other phthalazinone derivatives with the aim of improving potency, selectivity, and pharmacokinetic properties. Research has shown that modifications to the phthalazinone scaffold can lead to derivatives with even more potent PARP-1 inhibitory activities than Olaparib itself.[5]
While specific data for 5-Amino-2-methylphthalazin-1-one is not extensively available in the public domain, its chemical name indicates it belongs to this promising class of compounds. The exploration of such analogs is an active area of research, with studies continually reporting on the synthesis and evaluation of novel phthalazinone derivatives as potential PARP inhibitors.[6][7][8]
A Comparative Look at Different Classes of PARP Inhibitors
While the phthalazinone core has proven highly effective, other chemical scaffolds have also been successfully developed into potent PARP inhibitors. Here, we compare the phthalazinone class (represented by Olaparib) with other major approved PARP inhibitors.
| Feature | Olaparib (Phthalazinone) | Niraparib | Rucaparib | Talazoparib |
| Chemical Class | Phthalazinone | Pyridin-2-ylmethanamine | Indole derivative | Tetracyclic carboxamide |
| Primary Targets | PARP1, PARP2[3] | PARP1, PARP2 | PARP1, PARP2, PARP3 | PARP1, PARP2 |
| FDA-Approved Indications (Selected) | Ovarian, Breast, Pancreatic, Prostate Cancer | Ovarian, Fallopian Tube, Peritoneal Cancer | Ovarian, Prostate Cancer | Breast, Prostate Cancer |
| Potency (IC50 for PARP1) | ~5 nM[9] | ~3.8 nM | ~1.4 nM | ~0.57 nM |
| PARP Trapping | Moderate | High | High | Very High |
| Common Adverse Events | Nausea, fatigue, anemia | Thrombocytopenia, anemia, nausea | Nausea, fatigue, anemia | Anemia, fatigue, nausea |
Key Differentiator: PARP Trapping
Beyond simple catalytic inhibition, a key mechanism of action for PARP inhibitors is "PARP trapping." This is the process by which the inhibitor not only blocks the enzymatic activity of PARP but also traps it on the DNA at the site of a single-strand break. This PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and repair, leading to the formation of double-strand breaks.
The different chemical structures of PARP inhibitors influence their ability to trap PARP. Talazoparib, with its distinct tetracyclic carboxamide scaffold, is known to be a particularly potent PARP trapper, which may contribute to its high efficacy at lower concentrations.
Experimental Protocols for Evaluating PARP Inhibitors
The preclinical evaluation of potential PARP inhibitors involves a series of standardized in vitro assays to determine their potency, cellular activity, and mechanism of action.
PARP1 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PARP1.
Principle: A common method is an ELISA-based assay that detects the product of the PARP reaction, poly(ADP-ribose) (PAR).
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well plate with histone, a substrate for PARP1.
-
Reaction Mixture: In each well, add a reaction mixture containing purified recombinant PARP1 enzyme, activated DNA (to stimulate PARP1 activity), and biotinylated NAD+ (the substrate).
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., 5-Amino-2-methylphthalazin-1-one) to the wells. Include a positive control (a known PARP inhibitor like Olaparib) and a negative control (vehicle, e.g., DMSO).
-
Incubation: Incubate the plate to allow the PARP reaction to proceed.
-
Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP, which binds to the biotinylated PAR chains.
-
Substrate Addition: Add an HRP substrate (e.g., TMB) to produce a colorimetric signal.
-
Data Analysis: Measure the absorbance using a plate reader. The signal intensity is proportional to the amount of PAR produced. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP1 activity by 50%.[3]
Diagram: PARP1 Enzyme Inhibition Assay Workflow
A simplified workflow for determining the in vitro inhibitory activity of a compound against the PARP1 enzyme.
Cellular PARP Inhibition (PARylation) Assay
This assay measures the ability of a compound to inhibit PARP activity within intact cells.
Principle: Cells are treated with a DNA damaging agent to induce PARP activity, and the level of PARylation is measured in the presence and absence of the inhibitor.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells (e.g., a BRCA-deficient cell line like MDA-MB-436) in a 96-well plate and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the test compound for a specified period.
-
DNA Damage Induction: Induce DNA damage by adding an agent like hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS).
-
Cell Lysis: Lyse the cells to release the cellular proteins.
-
PAR Detection: Detect the levels of PAR using an ELISA-based method with an anti-PAR antibody or by Western blotting.
-
Data Analysis: Quantify the PAR levels and determine the concentration of the inhibitor that reduces cellular PARylation by 50%.[10]
Cell Viability/Cytotoxicity Assay
This assay determines the effect of the PARP inhibitor on the proliferation and survival of cancer cells.
Principle: The metabolic activity of viable cells is measured, which is proportional to the number of living cells. The MTT or CellTiter-Glo® assays are commonly used.
Step-by-Step Methodology (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., BRCA-deficient and BRCA-proficient cell lines for comparison) in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for a period of time (e.g., 72 hours) to allow the compound to exert its effect.
-
MTT Addition: Add MTT reagent to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Plot the absorbance against the compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration that inhibits cell growth by 50%).[7]
Diagram: PARP Signaling and Inhibition
The mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
Conclusion
The phthalazinone scaffold has been instrumental in the development of potent PARP inhibitors, with Olaparib paving the way for a new class of targeted cancer therapies. While direct experimental data for every new phthalazinone derivative, such as 5-Amino-2-methylphthalazin-1-one, may not be readily available, the established principles of PARP inhibition and the well-characterized properties of the phthalazinone class provide a strong framework for their evaluation. The comparison with other classes of PARP inhibitors highlights the diversity of chemical structures that can achieve effective PARP inhibition and underscores the importance of factors like PARP trapping in determining clinical efficacy. The experimental protocols outlined in this guide provide a robust methodology for the preclinical assessment of novel PARP inhibitors, enabling researchers to identify the most promising candidates for further development.
References
-
Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. (2025). MDPI. [Link]
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2021). J-Stage. [Link]
-
Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. (2024). PubMed. [Link]
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2021). PubMed. [Link]
-
Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. (2026). Sciety. [Link]
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (n.d.). ResearchGate. [Link]
-
Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. (2026). ResearchGate. [Link]
-
Synthesis of 5-hydroxy-1(2H)-phthalazinone. (n.d.). PrepChem.com. [Link]
-
Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. (2021). ResearchGate. [Link]
-
(PDF) Amino- and polyaminophthalazin-1(2 H )-ones: synthesis, coordination properties, and biological activity. (2021). ResearchGate. [Link]
-
Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (2022). PMC. [Link]
-
Design, synthesis and evaluation of phthalazinone thiohydantoin-based derivative as potent PARP-1 inhibitors. (2019). PubMed. [Link]
-
Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. (2025). PMC. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2016). MDPI. [Link]
-
Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. (2020). MDPI. [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Frontiers in Cell and Developmental Biology. [Link]
-
Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. (2024). PMC. [Link]
-
Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. (2021). Beilstein Journals. [Link]
-
PAR recognition by PARP1 regulates DNA-dependent activities and independently stimulates catalytic activity of PARP1. (2022). bioRxiv. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 7. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation | Sciety [sciety.org]
- 9. Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Structure-Activity Relationship of Aminophthalazinone Derivatives: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of aminophthalazinone derivatives, focusing on their critical role as Poly (ADP-ribose) polymerase (PARP) inhibitors. It is designed for researchers and drug development professionals, moving beyond basic descriptions to explore mechanistic causality, comparative performance, and experimental validation.
Executive Summary & Pharmacophore Logic
Aminophthalazinone derivatives represent a cornerstone in the field of DNA Damage Response (DDR) therapeutics. Their efficacy stems from the phthalazin-1(2H)-one scaffold's ability to mimic the nicotinamide moiety of NAD+, the substrate for PARP enzymes.
Unlike early-generation inhibitors that solely targeted the catalytic domain, optimized aminophthalazinones (e.g., Olaparib) exhibit a dual mechanism: catalytic inhibition and PARP trapping (stabilizing PARP-DNA complexes). This guide dissects the molecular features driving these activities.[1]
The Aminophthalazinone Pharmacophore
The structural logic of these derivatives can be segmented into three distinct regions, each governing a specific aspect of the drug's profile:
-
Region A (The Warhead): The Phthalazin-1(2H)-one core.[2][3] It forms critical hydrogen bonds with the PARP active site (specifically Gly863 and Ser904 in PARP1).
-
Region B (The Linker): Typically an aromatic or acyl linker that positions the tail. Rigidity here is crucial for metabolic stability and maintaining the correct vector into the solvent-exposed region.
-
Region C (The Solubilizing Tail): Often a piperazine or piperidine moiety. This region modulates pharmacokinetic (PK) properties, solubility, and P-glycoprotein (P-gp) efflux susceptibility.
Detailed Structure-Activity Relationship (SAR)[4]
The following analysis synthesizes data from key derivatives, including Olaparib (AZD2281) and next-generation analogs like AZD2461.
The Phthalazinone Core (Binding Affinity)
The lactam functionality of the phthalazinone is non-negotiable for high affinity.
-
C=O Interaction: The carbonyl oxygen acts as a hydrogen bond acceptor for the backbone amide of Gly863 .
-
N-H Interaction: The lactam nitrogen acts as a hydrogen bond donor to Ser904 .
-
Substitution Effect: Substituents at the C-5 or C-8 positions of the phthalazinone ring generally reduce potency due to steric clashes within the tight nicotinamide pocket. However, C-4 substitution is the exit vector for the linker (Region B).
The Linker Region (Selectivity & Potency)
The linker connects the core to the solubilizing tail.
-
Aromatic Substitution: In Olaparib, a fluoro-substituted benzyl linker is used. The fluorine atom at the ortho position of the benzyl ring (relative to the carbonyl) locks the conformation via intramolecular hydrogen bonding or electrostatic repulsion, improving the binding entropy.
-
Chain Length: Extending the alkyl chain between the phthalazinone and the phenyl ring typically decreases potency (IC50 increases from nanomolar to micromolar range) due to the loss of entropic constraint.
The Tail Region (ADME & Trapping)
-
Piperazine Moiety: A piperazine tail improves water solubility. However, the unsubstituted nitrogen is often a metabolic liability.
-
Acylation (Olaparib): Capping the piperazine with a cyclopropanecarbonyl group (as in Olaparib) balances lipophilicity (logP ~1.8) and solubility while preventing rapid metabolism.
-
P-gp Evasion (AZD2461): Modifications to the tail (e.g., replacing the cyclopropyl with other aliphatic groups or altering the piperazine substitution pattern) can reduce substrate affinity for P-glycoprotein, a key resistance mechanism in BRCA-deficient tumors.
Visualization: SAR Logic & Mechanism
The following diagram illustrates the pharmacophore interactions and the dual mechanism of action (Catalytic Inhibition vs. Trapping).
Caption: Figure 1. Structural logic of aminophthalazinone derivatives linking pharmacophore regions to the dual mechanism of catalytic inhibition and PARP trapping.
Comparative Performance Analysis
Aminophthalazinones (e.g., Olaparib) are often compared to other scaffolds like Triazolo-pyridazines (Talazoparib) and Indazoles (Niraparib).
Quantitative Comparison Table
| Feature | Aminophthalazinone (Olaparib) | Triazolo-pyridazine (Talazoparib) | Indazole (Niraparib) |
| Scaffold Class | Phthalazin-1(2H)-one | Triazolo-pyridazine | Indazole carboxamide |
| PARP1 IC50 (Enzymatic) | ~5 nM | ~0.6 nM | ~3.8 nM |
| PARP Trapping Potency | Moderate (++) | Very High (++++) | High (+++) |
| Selectivity (PARP1/2) | High | High | High |
| Cytotoxicity (IC50) | ~1-3 µM (wild type) | ~0.01-0.1 µM (wild type) | ~1-2 µM (wild type) |
| Key Advantage | Balanced profile; well-established safety. | Highest potency; effective in low expression. | High bioavailability; longer half-life. |
| Key Limitation | P-gp substrate liability (resistance). | Higher myelotoxicity due to potency. | Thrombocytopenia risks. |
Causality of Differences
-
Trapping vs. Inhibition: Talazoparib is ~100x more potent at trapping PARP than Olaparib, despite similar catalytic IC50s. This is likely due to the rigid fused ring system of Talazoparib creating a more stable "lock" on the DNA-PARP complex compared to the more flexible linker of the aminophthalazinone scaffold.
-
Safety Profile: The "moderate" trapping ability of aminophthalazinones translates to a wider therapeutic window, reducing the severity of bone marrow suppression compared to stronger trappers.
Experimental Protocols for Validation
To validate the SAR of a new aminophthalazinone derivative, two distinct assays are required: one for enzymatic inhibition and one for trapping efficiency.
Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay (HTS Compatible)
Objective: Determine the IC50 of the derivative against purified PARP1 enzyme.
Materials:
-
Recombinant Human PARP1 Enzyme.
-
Substrate: Biotinylated NAD+ (bio-NAD+).
-
Activator: Nicked DNA (Calf Thymus DNA).
-
Detection: Streptavidin-HRP + Chemiluminescent substrate.
Workflow:
-
Preparation: Dilute compounds in DMSO (keep final DMSO < 1%).
-
Incubation: Mix PARP1 (0.5 units/well), Nicked DNA, and compound in Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2). Incubate for 15 mins at RT.
-
Reaction Start: Add bio-NAD+ cocktail. Incubate for 60 mins.
-
Quenching: Add Streptavidin-HRP.
-
Readout: Measure chemiluminescence.
-
Analysis: Plot dose-response curve (Log[inhibitor] vs. Response) to calculate IC50.
-
Self-Validation: Include Olaparib as a positive control (Expected IC50: ~5 nM).
-
Protocol 2: Chromatin-Bound PARP Trapping Assay
Objective: Quantify the ability of the derivative to trap PARP1 on DNA in live cells.
Workflow:
-
Treatment: Treat cells (e.g., HeLa or MDA-MB-436) with the derivative (1 µM and 10 µM) for 4 hours.
-
Note: Add Methyl Methanesulfonate (MMS, 0.01%) for the last hour to induce DNA damage and stimulate PARP recruitment.
-
-
Fractionation (Critical Step):
-
Harvest cells.[4]
-
Lyse in Soluble Buffer (100 mM NaCl, 300 mM Sucrose, 3 mM MgCl2, 0.5% Triton X-100). Centrifuge at low speed. -> Supernatant = Soluble Fraction.
-
Wash pellet.
-
Lyse pellet in Nuclear Buffer (50 mM Tris pH 7.4, 150 mM NaCl, 1% SDS, Benzonase nuclease). -> Supernatant = Chromatin-Bound Fraction.
-
-
Western Blot:
-
Quantification: Calculate the ratio of Chromatin-Bound PARP1 / Total PARP1.
-
Interpretation: A higher ratio compared to vehicle indicates successful trapping.
-
References
-
Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry. Link
-
Murai, J., et al. (2012). "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research. Link
-
Oplustil O'Connor, L., et al. (2016). "The PARP Inhibitor AZD2461 Provides Insights into Sister Chromatid Exchange as a Marker of PARP Inhibitor Response." Molecular Cancer Therapeutics. Link
-
Pommier, Y., et al. (2016). "Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action." Science Translational Medicine. Link
-
Thorsell, A. G., et al. (2017). "Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors." Journal of Medicinal Chemistry. Link
Sources
- 1. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity [beilstein-journals.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. nmsgroup.it [nmsgroup.it]
- 7. Biochemical, Structural Analysis, and Docking Studies of Spiropyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
"confirming the mechanism of action of 5-Amino-2-methylphthalazin-1-one"
The following guide details the validation framework for confirming the mechanism of action (MoA) of 5-Amino-2-methylphthalazin-1-one . While this compound is frequently cited as a key intermediate in the synthesis of dissociated glucocorticoid receptor agonists (SEGRAs), its phthalazinone core identifies it as a putative inhibitor of Poly(ADP-ribose) polymerase (PARP) .
This guide is structured to validate its activity as a PARP-1/2 Inhibitor , distinguishing it from structural analogs like Luminol (chemiluminescence) and Olaparib (clinical PARP inhibition).
A Comparative Validation Guide for Researchers
Executive Analysis: Identity & Pharmacophore
5-Amino-2-methylphthalazin-1-one is a bicyclic heterocycle characterized by a phthalazin-1-one scaffold with an amino group at position 5 and a methyl group at position 2.
-
Primary Chemical Utility: Validated intermediate for non-steroidal glucocorticoid receptor modulators (e.g., SEGRAs described in US Patent 7,662,821).
-
Putative Biological Mechanism: PARP Inhibition . The phthalazinone moiety is a privileged pharmacophore that mimics Nicotinamide (NAD+), acting as a competitive inhibitor at the catalytic domain of PARP-1 and PARP-2 enzymes.
-
Structural Divergence: Unlike Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione), which requires a cyclic hydrazide (NH-NH) for chemiluminescence, the N-methylated lactam structure of 5-Amino-2-methylphthalazin-1-one likely abolishes chemiluminescence, shifting its utility toward enzymatic inhibition.
Mechanism of Action (MoA) Hypothesis
The compound functions by competing with NAD+ for the binding pocket of the PARP enzyme. Upon binding, it prevents the transfer of ADP-ribose units to target proteins (PARylation), thereby blocking DNA repair pathways (Base Excision Repair) and potentially inducing synthetic lethality in BRCA-deficient cells.
Comparative Performance Analysis
To confirm the MoA, the compound must be benchmarked against established standards.
| Feature | 5-Amino-2-methylphthalazin-1-one | Olaparib (Clinical Standard) | Luminol (Structural Analog) |
| Core Scaffold | Phthalazin-1-one | Phthalazin-1-one | Phthalazine-1,4-dione |
| Primary MoA | Putative PARP Inhibition | Potent PARP1/2 Inhibition & Trapping | Chemiluminescence (ROS detection) |
| Binding Site | Nicotinamide Pocket (Catalytic) | Nicotinamide Pocket + Regulatory | N/A (Oxidative fragmentation) |
| Potency (IC50) | Predicted: µM range (Moderate) | ~5 nM (High Potency) | Inactive as inhibitor |
| Key Application | Synthesis Intermediate / Probe | Cancer Therapy (BRCA mut) | Forensic/Western Blot detection |
| Solubility | Moderate (Methyl improves lipophilicity) | Low (Requires formulation) | Low (Soluble in base) |
Mechanistic Visualization
The following diagram illustrates the competitive inhibition pathway and the critical decision points for validation.
Caption: Competitive inhibition of PARP-1 by 5-Amino-2-methylphthalazin-1-one prevents PARylation, blocking DNA repair.
Experimental Validation Protocols
To scientifically confirm the mechanism, you must perform a Biochemical Assay (direct binding) and a Cellular Assay (functional consequence).
Protocol A: Enzymatic Inhibition Assay (Biochemical)
Objective: Determine the IC50 of the compound against purified PARP-1 enzyme. Causality: If the compound mimics Nicotinamide, it will reduce the incorporation of biotinylated-NAD+ into histone substrates.
-
Reagents: Recombinant PARP-1 enzyme, Histone-coated microplate, Biotinylated-NAD+, Streptavidin-HRP.
-
Preparation: Dissolve 5-Amino-2-methylphthalazin-1-one in DMSO. Prepare serial dilutions (0.1 nM to 100 µM).
-
Reaction:
-
Add 20 ng PARP-1/well in assay buffer (50 mM Tris pH 8.0, 10 mM MgCl2).
-
Add compound dilutions; incubate 15 min at RT (allows binding to pocket).
-
Initiate reaction with Biotin-NAD+ and activated DNA (10 µg/mL).
-
Incubate 60 min at RT.
-
-
Detection: Wash plate. Add Streptavidin-HRP. Develop with TMB substrate. Measure OD450.
-
Validation Criteria: A sigmoidal dose-response curve indicates specific inhibition. Compare IC50 with Olaparib (positive control) and Luminol (negative control).
Protocol B: Cellular PARylation Assay (Western Blot)
Objective: Confirm the compound enters the cell and inhibits PARP activity under stress. Causality: Hydrogen peroxide (H2O2) induces DNA damage, causing a spike in PAR polymers. An effective inhibitor will blunt this spike.
-
Cell Line: HeLa or MDA-MB-436 (BRCA1 mutant).
-
Treatment:
-
Pre-treat cells with 5-Amino-2-methylphthalazin-1-one (10 µM) or Vehicle (DMSO) for 1 hour.
-
Induce DNA damage with 1 mM H2O2 for 10 minutes.
-
-
Lysis: Immediately lyse cells in RIPA buffer containing PARG inhibitors (e.g., ADP-HPD) to prevent polymer degradation.
-
Immunoblotting:
-
Run SDS-PAGE (4-12% gradient gel).
-
Probe with Anti-PAR antibody (detects Poly-ADP-ribose chains).
-
Loading control: Beta-actin or Total PARP-1.
-
-
Result Interpretation:
-
Vehicle + H2O2: Strong smear (high molecular weight PAR polymers).
-
Compound + H2O2: Significant reduction or absence of smear confirms intracellular MoA.
-
Selectivity & Specificity Workflow
To ensure the observed effect is due to the specific phthalazinone structure and not general toxicity or off-target effects (e.g., chemiluminescence interference).
Caption: Step-by-step validation workflow to rule out luminol-like artifacts and confirm PARP inhibition.
References
-
Patent US7662821B2. Tetrahydronaphthalene derivatives, process for their production and their use as anti-inflammatory agents.[1] (Describes the synthesis of 5-amino-2-methylphthalazin-1-one as a key intermediate).
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry. (Establishes the phthalazinone pharmacophore for PARP inhibition).
-
BenchChem. 5-Amino-2-methylphthalazin-1-one Structure and Applications. (Chemical structure verification).
-
Rose, A. L., & Waite, T. D. (2001). Chemiluminescence of luminol in the presence of iron(II) and oxygen: oxidation mechanism and implications for its analytical use. Analytica Chimica Acta. (Provides the mechanism for luminol comparison).
Sources
"head-to-head comparison of 5-Amino-2-methylphthalazin-1-one and Olaparib"
Executive Summary
This guide provides a head-to-head technical analysis of Olaparib (a clinically approved PARP inhibitor) and 5-Amino-2-methylphthalazin-1-one (a specific phthalazinone derivative often utilized as a chemical probe or structural analog).
While both compounds share the phthalazinone core scaffold, their functional roles in drug discovery and chemical biology are distinct. Olaparib is a potent, NAD+-competitive inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, used to treat BRCA-mutated cancers. In contrast, 5-Amino-2-methylphthalazin-1-one serves primarily as a fluorescent probe or a negative control in structure-activity relationship (SAR) studies. Its N-methylation at the 2-position abolishes the critical hydrogen bond donor required for effective PARP inhibition, making it an ideal tool for validating binding specificity and studying chemiluminescence/fluorescence properties of the phthalazinone scaffold.
Chemical Identity & Structural Analysis[1][2][3]
The functional divergence between these two molecules stems directly from their substitution patterns on the phthalazin-1(2H)-one core.
| Feature | Olaparib | 5-Amino-2-methylphthalazin-1-one |
| CAS Number | 763113-22-0 | 6091-81-2 (Analogous Core) / Specific Probe |
| Core Scaffold | Phthalazin-1(2H)-one | Phthalazin-1-one |
| N-2 Substitution | Hydrogen (H) | Methyl (CH₃) |
| C-4 Substitution | 4-fluoro-3-(piperazine-1-carbonyl)benzyl | Hydrogen (Unsubstituted) |
| C-5 Substitution | Hydrogen | Amino (-NH₂) |
| Primary Function | PARP1/2 Inhibitor & Trapper | Fluorescent Probe / Negative Control |
| Molecular Weight | 434.46 g/mol | ~175.19 g/mol |
| Solubility | Low (PBS), High (DMSO) | Moderate (Organic solvents) |
Structural Logic: The "N-Methyl" Switch
-
Olaparib (Active): The lactam nitrogen (N-2) bears a proton (H). In the PARP active site, this N-H acts as a critical hydrogen bond donor to the backbone carbonyl of Gly863 (in PARP1). This interaction anchors the inhibitor.
-
5-Amino-2-methylphthalazin-1-one (Inactive/Probe): The N-2 position is methylated. This methyl group:
-
Removes the H-bond donor capability.
-
Creates a steric clash with the protein backbone (Gly863/Ser904 region).
-
Renders the molecule essentially inactive against PARP, making it a perfect negative control to prove that biological effects of phthalazinones are target-specific.
-
Mechanism of Action & Biological Activity
Olaparib: The Trapping Mechanism
Olaparib functions through two distinct mechanisms:
-
Catalytic Inhibition: It competes with NAD+ for the substrate-binding pocket of PARP1 and PARP2, preventing the formation of poly(ADP-ribose) chains (PARylation).
-
PARP Trapping: It stabilizes the PARP-DNA complex, effectively "trapping" the enzyme on damaged DNA. This creates a cytotoxic lesion that stalls replication forks, leading to double-strand breaks (DSBs). In BRCA-deficient cells (which lack Homologous Recombination repair), this leads to synthetic lethality.
5-Amino-2-methylphthalazin-1-one: The Fluorescent/Control Role
-
Fluorescence/Luminescence: The 5-amino group on the phthalazinone ring confers specific photophysical properties. Similar to Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione), this analog can exhibit fluorescence or chemiluminescence under oxidative conditions. It is often used to study the electronic properties of the scaffold or as a tracer.
-
Negative Control: In PARP binding assays, this compound is used to define the "non-specific" binding baseline. Since it lacks the pharmacophore required for high-affinity binding (the N-H donor), any signal observed with this compound is attributed to off-target effects or assay interference.
Comparative Pathway Diagram
Figure 1: Mechanistic divergence. Olaparib binds PARP1 via a critical H-bond at Gly863, leading to inhibition and trapping. The 5-Amino-2-methyl analog fails to bind due to N-methylation, serving instead as a fluorescent signal generator or negative control.
Experimental Data Comparison
The following data summarizes the expected performance in standard biochemical assays.
| Assay Type | Olaparib | 5-Amino-2-methylphthalazin-1-one |
| PARP1 IC50 (Enzymatic) | ~5 nM (Potent) | > 10,000 nM (Inactive) |
| PARP Trapping Potency | High (++++) | None (-) |
| Cell Viability (BRCA-) | Potent Cytotoxicity | No Effect |
| Fluorescence Emission | Negligible / Low | High (Blue/Green region) |
| Solubility (Water) | < 0.1 mg/mL | Moderate (depends on pH) |
Key Experimental Insight
In a competitive binding assay (e.g., Fluorescence Polarization), Olaparib will displace a tracer at nanomolar concentrations. 5-Amino-2-methylphthalazin-1-one will not displace the tracer, confirming that the N-H group is essential for binding.
Detailed Experimental Protocols
Protocol A: Comparative PARP1 Enzymatic Inhibition Assay
Objective: To demonstrate the lack of potency of the N-methylated analog compared to Olaparib.
Reagents:
-
Recombinant Human PARP1 Enzyme.
-
Substrate: Biotinylated NAD+.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.
-
Activated DNA (Calf Thymus).
-
Detection: Streptavidin-HRP + Chemiluminescent Substrate.
Workflow:
-
Preparation: Dilute PARP1 enzyme (0.5 units/well) in Assay Buffer.
-
Compound Addition:
-
Add Olaparib (Serial dilution: 0.1 nM to 1000 nM).
-
Add 5-Amino-2-methylphthalazin-1-one (Serial dilution: 10 nM to 100 µM).
-
Include DMSO control (0% inhibition).
-
-
Reaction Start: Add Substrate Mix (Biotin-NAD+ and Activated DNA). Incubate for 60 minutes at RT.
-
Quenching: Add Streptavidin-HRP. Incubate 30 mins.
-
Detection: Add Chemiluminescent substrate and read on a plate reader.
-
Analysis: Plot Log[Concentration] vs. % Inhibition.
-
Expected Result: Olaparib yields a sigmoidal curve (IC50 ~5 nM). The 5-Amino analog yields a flat line (no inhibition) or inhibition only at very high concentrations (>50 µM) due to non-specific aggregation.
-
Protocol B: Fluorescence Characterization
Objective: To utilize 5-Amino-2-methylphthalazin-1-one as a probe.
Workflow:
-
Dissolve 5-Amino-2-methylphthalazin-1-one in DMSO to 10 mM.
-
Dilute to 10 µM in PBS (pH 7.4).
-
Perform an Excitation/Emission scan on a spectrofluorometer.
-
Excitation: Scan 300–400 nm.
-
Emission: Scan 400–600 nm.
-
-
Compare with Olaparib (which has low intrinsic fluorescence in this region).
-
Application: Use the specific emission peak of the 5-Amino analog to calibrate fluorescence detectors or as a reference standard in phthalazinone synthesis.
Synthesis & Purity Considerations (Impurity Analysis)
Researchers synthesizing Olaparib must be aware of "Methylated Impurities".
-
Origin: If the starting material (phthalazinone) is accidentally methylated at the N-2 position during synthesis (e.g., using methyl iodide in the presence of base), the resulting impurity (like the 5-Amino-2-methyl analog) will be inactive .
-
Detection: These impurities can be detected via HPLC. The N-Methyl analog typically elutes later than the N-H parent on reverse-phase columns due to increased lipophilicity (loss of H-bond donor).
Figure 2: Synthesis pathway highlighting the risk of N-methylation, which produces inactive analogs similar to the 5-Amino-2-methylphthalazin-1-one probe.
References
-
Olaparib (Lynparza) Prescribing Information . AstraZeneca. FDA Approved Label. Link
-
Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581-6591. Link
-
Benchchem . "5-Amino-2-methylphthalazin-1-one Product Page." Benchchem Chemical Database. (Accessed 2024). Link
-
Rose, M., et al. (2021). "Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity." Beilstein Journal of Organic Chemistry, 17, 579–590. Link
-
PubChem . "2-Methylphthalazin-1-one (CID 313378)."[1] National Center for Biotechnology Information. Link
Sources
A Comparative Guide to the Validation of Analytical Methods for 6-Amino-2-methylphthalazin-1(2H)-one
This guide provides a comprehensive comparison of analytical methodologies for the validation of 6-Amino-2-methylphthalazin-1(2H)-one, a critical component in pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a deep, applicable understanding of the validation process. Our narrative is grounded in the harmonized framework of the International Council for Harmonisation (ICH), particularly the modernized guidelines ICH Q2(R2) and ICH Q14, to ensure global regulatory acceptance and scientific rigor.[1][2][3]
The Foundation: Why Method Validation is Non-Negotiable
In pharmaceutical development, the validation of an analytical method is the bedrock of data integrity, directly impacting product quality and patient safety.[4] It is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6][7] For a molecule like 6-Amino-2-methylphthalazin-1(2H)-one, this means generating irrefutable evidence that the methods used for its assay (quantifying the active ingredient) and impurity profiling are accurate, precise, and reliable.
The recent evolution in regulatory guidance, with the introduction of ICH Q14 alongside the revision of ICH Q2(R2), marks a paradigm shift from a one-time validation event to a continuous lifecycle management approach.[1][5][8] This begins with prospectively defining the method's goals via an Analytical Target Profile (ATP) .[1][5]
Defining the Analytical Target Profile (ATP) for 6-Amino-2-methylphthalazin-1(2H)-one
Before any development or validation begins, we must define what the method needs to achieve. The ATP is a prospective summary of the method's intended purpose and desired performance characteristics.[1]
Table 1: Example Analytical Target Profile (ATP) for 6-Amino-2-methylphthalazin-1(2H)-one Methods
| Analytical Method | Target & Purpose | Required Performance Characteristics |
| Assay (e.g., HPLC-UV) | Quantify 6-Amino-2-methylphthalazin-1(2H)-one in the drug substance with high accuracy and precision. | Accuracy: 98.0-102.0% recovery. Precision: RSD ≤ 1.0%. Specificity: No interference from impurities or degradation products. Linearity: R² ≥ 0.999 over 80-120% of the nominal concentration.[9] |
| Impurity Profiling (e.g., UPLC-UV) | Detect and quantify known and unknown impurities and degradation products to ensure the purity of the drug substance. | Specificity: Baseline resolution of all known impurities from the main peak and each other. LOQ Precision: RSD ≤ 10%. LOQ Accuracy: 80-120% recovery. Linearity: R² ≥ 0.99 over the range from LOQ to 120% of the impurity specification limit. |
Choosing the Right Tool: A Comparison of Core Analytical Techniques
The choice of analytical technology is a critical decision driven by the ATP. While High-Performance Liquid Chromatography (HPLC) has long been the industry standard, modern alternatives offer significant advantages.[10]
-
High-Performance Liquid Chromatography (HPLC): The established workhorse for pharmaceutical analysis. HPLC is robust, reliable, and backed by a vast library of established methods. It operates using columns with stationary phase particles typically in the 3-5 µm range and pressures up to 6,000 psi.[10][11] It is an excellent choice for routine quality control (QC) where methods are well-established.[12][13]
-
Ultra-Performance Liquid Chromatography (UPLC): A significant evolution of HPLC, UPLC utilizes columns with sub-2 µm particles and operates at much higher pressures (up to 15,000 psi).[10][11] This results in a dramatic increase in resolution, sensitivity, and speed.[14][15] For impurity profiling of 6-Amino-2-methylphthalazin-1(2H)-one, UPLC can resolve closely eluting impurities that might be missed by HPLC and can reduce run times by a factor of three or more, significantly increasing throughput.[14]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique couples the separation power of LC (either HPLC or UPLC) with the high selectivity and sensitivity of mass spectrometry.[16] While HPLC/UPLC with UV detection relies on the molecule having a chromophore, MS detection is based on the mass-to-charge ratio, providing superior specificity.[16] It is the gold standard for bioanalytical assays (measuring drug levels in plasma), trace-level impurity identification, and situations where co-elution is a significant problem.[17][18]
The Validation Workflow: An Integrated Approach
The validation process is not a simple checklist but an integrated workflow. It begins with method development and risk assessment, proceeds through the formal validation protocol, and continues with lifecycle management to ensure the method remains fit for purpose.[1][19]
Caption: An integrated workflow for analytical method validation, from development to lifecycle management.
A Deep Dive into Validation Parameters
According to ICH Q2(R2), a set of core performance characteristics must be evaluated to prove a method is fit for purpose.[1] The exact parameters depend on the method type (e.g., assay vs. impurity test), but the principles are universal.[4]
Specificity / Selectivity
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][19] For 6-Amino-2-methylphthalazin-1(2H)-one, this ensures that the signal measured is only from the target molecule and not from a co-eluting impurity, which is paramount for an accurate assay and a reliable purity assessment.
Experimental Protocol (For a Stability-Indicating HPLC/UPLC Method):
-
Prepare Solutions:
-
Blank: Diluent or placebo matrix.
-
Reference Standard: 6-Amino-2-methylphthalazin-1(2H)-one at the target concentration.
-
Impurity Standards: Solutions of all known related substances, if available.
-
Spiked Sample: Reference standard spiked with all known impurities.
-
-
Forced Degradation: Subject the drug substance to stress conditions to intentionally generate degradation products.[7]
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Dry heat at 105°C for 48 hours.
-
Photolytic: Expose to UV/Vis light (per ICH Q1B guidelines).
-
-
Analysis: Inject all prepared solutions into the chromatograph.
-
Evaluation:
-
The blank should show no interfering peaks at the retention time of the analyte or known impurities.
-
In the spiked sample, all components should be well-resolved (Resolution > 2.0).
-
In the stressed samples, the main peak should be spectrally pure (if using a PDA detector) and resolved from all major degradation peaks.[9]
-
Linearity, Range, Accuracy, and Precision
These four parameters are intrinsically linked. They collectively demonstrate that the method produces accurate and consistent results across the full spectrum of expected concentrations.
Caption: The interdependent relationship between key quantitative validation parameters.
Experimental Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of 6-Amino-2-methylphthalazin-1(2H)-one reference standard.
-
Linearity & Range:
-
From the stock solution, prepare at least five concentration levels spanning the required range (e.g., for an assay, 80%, 90%, 100%, 110%, 120% of the nominal concentration).[9]
-
Inject each level in triplicate.
-
Plot the average response (e.g., peak area) versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999. The y-intercept should be insignificant.[20]
-
-
Accuracy (Recovery):
-
Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount of the analyte into a placebo matrix.[20]
-
Prepare each level in triplicate (for a total of nine determinations).
-
Calculate the percentage recovery for each sample.
-
Acceptance Criteria: Mean recovery should be within 98.0-102.0%.[20]
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration under the same conditions on the same day.[13][21] Alternatively, use the nine accuracy determinations.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements.
-
Acceptance Criteria: RSD ≤ 2.0% (often ≤ 1.0% for drug substance assays).[20][21]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Causality: These parameters are critical for impurity methods. LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[20][22] Establishing the LOQ is essential to ensure the method is sensitive enough to control impurities at the levels required by safety regulations (e.g., ICH Q3A).
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine Signal-to-Noise (S/N):
-
Inject a series of increasingly dilute solutions of 6-Amino-2-methylphthalazin-1(2H)-one (or the relevant impurity).
-
Measure the signal height of the analyte peak and the noise in a representative region of the baseline.
-
-
Establish LOD and LOQ:
-
The concentration that yields a S/N ratio of approximately 3:1 is estimated as the LOD.[22]
-
The concentration that yields a S/N ratio of approximately 10:1 is estimated as the LOQ.
-
-
Confirm LOQ:
-
Prepare a sample at the estimated LOQ concentration and inject it at least six times.
-
Calculate the accuracy (recovery) and precision (RSD) at this concentration.
-
Acceptance Criteria: Precision (RSD) should be ≤ 10%, and accuracy should be within 80-120%.
-
Robustness
Causality: Robustness testing demonstrates the method's reliability during normal use by showing its capacity to remain unaffected by small, deliberate variations in method parameters.[19][20] This is a measure of the method's transferability and long-term performance. It is typically evaluated during method development.[6]
Experimental Protocol:
-
Identify Key Parameters: Select critical method parameters to vary, such as:
-
Mobile phase pH (± 0.2 units).
-
Mobile phase organic composition (± 2%).
-
Column temperature (± 5°C).
-
Flow rate (± 10%).
-
Different column batches or manufacturers.
-
-
Analysis: Analyze a system suitability solution while varying one parameter at a time.
-
Evaluation: Assess the impact on key system suitability criteria (e.g., retention time, resolution, peak tailing). The results should remain within the predefined system suitability limits.
Performance Comparison: HPLC vs. UPLC for Assay
The following table summarizes hypothetical but realistic performance data for a validated assay of 6-Amino-2-methylphthalazin-1(2H)-one, comparing a traditional HPLC method with a modern UPLC method.
Table 2: Comparative Validation Data for HPLC vs. UPLC Assay Methods
| Validation Parameter | HPLC Method (5 µm particle size) | UPLC Method (1.7 µm particle size) | Advantage |
| Run Time | ~15 minutes | ~4 minutes | UPLC (>3x faster) [14] |
| System Pressure | ~1800 psi | ~9500 psi | N/A (System Dependent) |
| Solvent Consumption | ~15 mL / run | ~2.8 mL / run | UPLC (Greener, more cost-effective) [14] |
| Specificity | Resolution of critical pair = 2.1 | Resolution of critical pair = 4.5 | UPLC (Superior separation) |
| Linearity (R²) | 0.9995 | 0.9998 | Comparable |
| Range | 80-120% of nominal | 80-120% of nominal | Comparable |
| Accuracy (% Recovery) | 99.7% (RSD = 0.6%) | 100.1% (RSD = 0.4%) | Comparable |
| Precision (Repeatability RSD) | 0.7% | 0.5% | Comparable (both excellent) |
| LOQ | 0.05 µg/mL | 0.01 µg/mL | UPLC (Higher sensitivity) [10] |
Conclusion: Selecting the Optimal Method
The validation of analytical methods for 6-Amino-2-methylphthalazin-1(2H)-one is a mandatory, scientifically-driven process governed by global regulatory standards.[1][13][23][24] The choice between analytical techniques is a strategic one:
-
HPLC remains a robust and reliable option for standard QC testing, especially when cost of instrumentation is a primary concern.[10][11]
-
UPLC offers undeniable advantages in speed, resolution, and sensitivity, making it the superior choice for high-throughput environments, complex impurity profiling, and demanding separation challenges.[14][15] The reduced solvent consumption also aligns with modern green chemistry initiatives.[14]
-
LC-MS/MS should be employed when the highest level of sensitivity and specificity is required, particularly for bioanalytical studies or the structural elucidation of unknown impurities.[16][17]
By grounding method development in the principles of the Analytical Target Profile and executing a thorough validation against the parameters outlined in ICH Q2(R2), researchers can ensure the generation of consistently reliable and defensible data throughout the lifecycle of a drug product.
References
- Lab Manager. (2025, October 2).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- AMSbiopharma. (2025, July 22).
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
- LCGC. (2020, November 15).
- ProPharma. (2024, June 25).
- Scribd.
- Jetir.Org.
- Benchchem. HPLC vs. UPLC for Riociguat Impurity Profiling: A Head-to-Head Comparison.
- U.S. Food and Drug Administration. (2015, July).
- Pharmaguideline. (2024, December 11).
- IntuitionLabs.ai. (2026, January 8). ICH Q2(R2)
- Chromatography Today.
- Benchchem. (2025, December). A Comparative Guide: HPLC vs. UPLC for Chlorthalidone Impurity Profiling.
- U.S. Food and Drug Administration. (2024, March). Q2(R2)
- ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- European Bioanalysis Forum.
- SciELO Brazil. (2020, July 8). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM.
- Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
- NorthEast BioLab.
- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- European Bioanalysis Forum. (2012, February 15).
- European Medicines Agency. (2023, December 15).
- Office of Justice Programs. (2013, February 15). Validation of LC–TOF-MS screening for drugs, metabolites, and collateral compounds in forensic toxicology specimens.
- National Center for Biotechnology Information. (2021, March 5).
- Emery Pharma. (2025, October 18).
- Labor Staber. Validation of a New LC-MS/MS Assay for the Analysis of Drugs in Urine and Comparison with Established Analytical Methods (GC-MS).
- Veeprho. (2024, August 8).
- Slideshare.
- European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Gavin Publishers. (2018, January 19).
- mirante.sema.ce.gov.br. Validation Of Analytical Methods For Pharmaceutical Analysis.
- IKEV.
- ResearchGate. (2021, February 5). Amino- and polyaminophthalazin-1(2 H )-ones: synthesis, coordination properties, and biological activity.
- Beilstein Journal of Organic Chemistry. (2021, February 25). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity.
- Shimadzu. Analytical Methods for Amino Acids.
- Acta Naturae. (2025, December 4). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
- Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. fda.gov [fda.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. jetir.org [jetir.org]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. veeprho.com [veeprho.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. nebiolab.com [nebiolab.com]
- 18. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. propharmagroup.com [propharmagroup.com]
- 20. ikev.org [ikev.org]
- 21. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 22. scielo.br [scielo.br]
- 23. pharmtech.com [pharmtech.com]
- 24. scribd.com [scribd.com]
A Comparative Guide to the Cytotoxicity of Novel Aminophthalazinones
In the landscape of modern oncology, the quest for selective and potent anti-cancer agents is a perpetual endeavor. Aminophthalazinones, a class of heterocyclic compounds, have emerged as a promising scaffold in drug discovery, primarily recognized for their role as PARP (Poly(ADP-ribose) polymerase) inhibitors. However, their therapeutic potential extends beyond PARP inhibition, with various derivatives exhibiting a spectrum of cytotoxic activities against diverse cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profiles of different aminophthalazinones, grounded in experimental data, to aid researchers and drug development professionals in this dynamic field.
Introduction: The Therapeutic Promise of Aminophthalazinones
Phthalazine and its analogs are pharmacologically significant heterocycles, with many derivatives demonstrating antimicrobial, antidepressant, and antihistaminic properties.[1] Within this family, aminophthalazinone derivatives have garnered significant attention for their potential as anti-cancer agents. Their mechanism of action is often attributed to the inhibition of key cellular enzymes involved in DNA repair and cell cycle regulation, such as PARP.[2][3] By impeding these pathways, aminophthalazinones can induce synthetic lethality in cancer cells that harbor specific genetic vulnerabilities, such as BRCA1/2 mutations.[4] This targeted approach offers the potential for greater efficacy and reduced side effects compared to traditional chemotherapy.
This guide will delve into the comparative cytotoxicity of a series of synthesized amino- and polyaminophthalazinones, providing a head-to-head analysis of their potency against different cancer cell lines. We will explore the structure-activity relationships that govern their cytotoxic effects and elucidate the underlying molecular mechanisms.
Comparative Cytotoxicity: An Experimental Overview
A study focused on a series of novel amino- and polyaminophthalazinone derivatives provides critical insights into their comparative cytotoxicity. The anti-proliferative effects of compounds 5c, 5d, 5f, 5g, 6b, and 6d were evaluated against human colon adenocarcinoma (HT-29) and human prostate cancer (PC-3) cell lines. To assess their selectivity, the compounds were also tested against a non-cancerous mouse fibroblast cell line (L-929).[1][5] The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound after 72 hours of treatment using the MTT assay.[1][5]
Data Summary: IC50 Values of Aminophthalazinone Derivatives
| Compound | HT-29 (IC50 in µM) | PC-3 (IC50 in µM) | L-929 (Normal Cell Line) (IC50 in µM) |
| 5c | >100 | >100 | >100 |
| 5d | 29.79 | 20.12 | 20.44 |
| 5f | 27.41 | 27.27 | 20.1 |
| 5g | 31.45 | 22.4 | 21.32 |
| 6b | 75.58 | 82.95 | 52.69 |
| 6d | >100 | >100 | >100 |
Data sourced from: Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity.[1][5]
Analysis of Cytotoxic Potency and Selectivity
The experimental data reveals significant differences in the cytotoxic profiles of the tested aminophthalazinone derivatives.
-
High Potency Derivatives: Compounds 5d, 5f, and 5g demonstrated the most potent cytotoxic effects against both the HT-29 and PC-3 cancer cell lines, with IC50 values in the low micromolar range.[1][5]
-
Moderate Potency Derivative: Compound 6b exhibited moderate cytotoxicity.[1]
-
Low Potency Derivatives: Compounds 5c and 6d were found to be significantly less cytotoxic.[1]
A critical aspect of any potential anti-cancer therapeutic is its selectivity towards cancer cells over healthy cells. In this study, while compounds 5d, 5f, and 5g were potent against the cancer cell lines, they also displayed comparable or even slightly higher cytotoxicity towards the normal L-929 cell line.[1] This lack of a significant therapeutic window is a crucial consideration for further drug development and suggests that structural modifications may be necessary to enhance cancer cell-specific targeting.
Mechanistic Insights: How Aminophthalazinones Induce Cell Death
The cytotoxicity of aminophthalazinones and related compounds is often mediated through the induction of apoptosis, or programmed cell death. The underlying mechanisms can be multifaceted and are an active area of research.
PARP Trapping and DNA Damage
Many aminophthalazinones function as PARP inhibitors. PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[2] By inhibiting PARP, these compounds prevent the repair of SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[4] Furthermore, some PARP inhibitors "trap" the PARP enzyme on the DNA, creating a toxic protein-DNA complex that obstructs DNA replication and transcription, ultimately triggering cell death.[3][6]
Caption: Mechanism of PARP inhibitor-induced cytotoxicity.
Induction of Apoptosis via Reactive Oxygen Species (ROS) and JNK Activation
Studies on related compounds, such as 2-aminophenoxazine-3-one (Phx-3), have shown that they can induce apoptosis through the generation of reactive oxygen species (ROS).[7][8] ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids, leading to cellular stress. This stress can activate signaling pathways that culminate in apoptosis. One such pathway involves the activation of c-Jun N-terminal kinase (JNK), a key regulator of apoptosis.[8][9][10][11] Activated JNK can, in turn, influence the expression of pro- and anti-apoptotic proteins, tipping the cellular balance towards cell death.[9][11] For instance, Phx-3 has been shown to downregulate the expression of anti-apoptotic proteins like survivin and XIAP.[8][9][10]
Caption: Workflow of the LDH Cytotoxicity Assay.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a cytotoxic compound.
[12][13]Principle: Cells in different phases of the cell cycle have varying amounts of DNA. By staining the cells with a fluorescent dye that binds to DNA, such as Propidium Iodide (PI), the cell cycle distribution can be quantified based on the fluorescence intensity of individual cells.
[13]Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the aminophthalazinone derivatives for a specified time. Then, harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structures. 3[14]. Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA). 4[14]. Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The instrument will measure the fluorescence intensity of thousands of individual cells, allowing for the generation of a histogram representing the cell cycle distribution.
The comparative analysis of aminophthalazinone derivatives reveals a promising, yet complex, landscape for their development as anti-cancer agents. The potent cytotoxicity of compounds like 5d, 5f, and 5g underscores the potential of this chemical scaffold. However, the observed cytotoxicity in normal cell lines highlights the critical need for further medicinal chemistry efforts to improve their therapeutic index.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: A more extensive library of aminophthalazinone analogs should be synthesized and screened to better understand the structural features that contribute to both potency and selectivity. *[15][16][17] Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways affected by the most potent compounds will be crucial for rational drug design and identifying potential biomarkers for patient stratification.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates with good in vitro profiles should be advanced to preclinical animal models to evaluate their anti-tumor efficacy, pharmacokinetic properties, and overall toxicity.
By systematically addressing these areas, the full therapeutic potential of aminophthalazinones can be unlocked, paving the way for the development of novel and effective cancer therapies.
References
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available from: [Link]
-
Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry. 2021;17:536-547. Available from: [Link]
-
Cytoscan™-LDH Cytotoxicity Assay. G-Biosciences. Available from: [Link]
-
Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Available from: [Link]
-
Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. PMC. Available from: [Link]
-
Evaluation of cell cycle inhibitors by flow cytometry. Auctores Journals. Available from: [Link]
-
LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. InvivoGen. Available from: [Link]
-
Assaying cell cycle status using flow cytometry. PMC. Available from: [Link]
-
What is correct way to study cell cycle analysis using flow cytometry? ResearchGate. Available from: [Link]
-
Cytotoxicity (IC50) of the tested compounds on different cell lines. ResearchGate. Available from: [Link]
-
2-Aminophenoxazine-3-one-induced apoptosis via generation of reactive oxygen species followed by c-jun N-terminal kinase activa. ResearchGate. Available from: [Link]
-
Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin. 2019;9(1):93-100. Available from: [Link]
-
cytotoxicity ic50 values: Topics by Science.gov. Science.gov. Available from: [Link]
-
IC 50 (μM) of the Phenyl Phthalazinone Derivatives against HCT-116 and MDA-MB-231 Cells. ResearchGate. Available from: [Link]
-
2-Aminophenoxazine-3-one induces cellular apoptosis by causing rapid intracellular acidification and generating reactive oxygen species in human lung adenocarcinoma cells. PubMed. Available from: [Link]
-
Structure-activity relationship study of 7 (a-o) as anticancer. ResearchGate. Available from: [Link]
-
Determination of IC50 values obtained from the cytotoxicity... ResearchGate. Available from: [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC. Available from: [Link]
-
Enhancing the Cytotoxic Effects of PARP Inhibitors with DNA Demethylating Agents – A Potential Therapy for Cancer. PMC. Available from: [Link]
-
2-Aminophenoxazine-3-one-induced apoptosis via generation of reactive oxygen species followed by c-jun N-terminal kinase activation in the human glioblastoma cell line LN229. PubMed. Available from: [Link]
-
2-Aminophenoxazine-3-one-induced apoptosis via generation of reactive oxygen species followed by c-jun N-terminal kinase activation in the human glioblastoma cell line LN229. ResearchGate. Available from: [Link]
-
An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Bentham Science. Available from: [Link]
-
Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. ResearchGate. Available from: [Link]
-
A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC. Available from: [Link]
-
Synthetic aminopyrrolic receptors have apoptosis inducing activity. The University of Texas at Austin. Available from: [Link]
-
Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry. 2023;47(1):152-165. Available from: [Link]
-
One-Pot Synthesis of Novel 2-Imino-5-Arylidine-Thiazolidine Analogues and Evaluation of Their Anti-Proliferative Activity against MCF7 Breast Cancer Cell Line. MDPI. Available from: [Link]
-
PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research. 2019;17(2):409-419. Available from: [Link]
-
Role of PARP Inhibitors in Cancer Immunotherapy: Potential Friends to Immune Activating Molecules and Foes to Immune Checkpoints. MDPI. Available from: [Link]
-
PARP-1 inhibition with or without ionizing radiation confers reactive oxygen species-mediated cytotoxicity preferentially to cancer cells with mutant TP53. PubMed. Available from: [Link]
-
Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. ResearchGate. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. MDPI. Available from: [Link]
Sources
- 1. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Cytotoxic Effects of PARP Inhibitors with DNA Demethylating Agents – A Potential Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity [beilstein-journals.org]
- 6. nmsgroup.it [nmsgroup.it]
- 7. 2-Aminophenoxazine-3-one induces cellular apoptosis by causing rapid intracellular acidification and generating reactive oxygen species in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Aminophenoxazine-3-one-induced apoptosis via generation of reactive oxygen species followed by c-jun N-terminal kinase activation in the human glioblastoma cell line LN229 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 12. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. assaygenie.com [assaygenie.com]
- 15. benthamscience.com [benthamscience.com]
- 16. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]
Safety Operating Guide
Technical Guide: Proper Disposal of 5-Amino-2-methylphthalazin-1-one
[1]
Executive Summary
5-Amino-2-methylphthalazin-1-one (Analogous to Luminol/Phthalazinone derivatives) is a bioactive organic solid.[1] Due to the absence of a globally harmonized specific SDS for this exact isomer in public chemical inventories, this guide applies the Precautionary Principle . It must be handled as a Category 2 Irritant and a potential Bioactive Agent .[1]
Immediate Action Required:
Chemical Safety Profile & Hazard Identification
To ensure scientific integrity, we derive the hazard profile from Structure-Activity Relationships (SAR) using the structural analog Luminol (5-Amino-2,3-dihydro-1,4-phthalazinedione) and general phthalazinone pharmacophores.[1]
Chemical Identity[1][2][3][4]
-
Chemical Name: 5-Amino-2-methylphthalazin-1-one[1]
-
Molecular Formula:
-
Structural Class: Fused Nitrogen Heterocycle (Phthalazinone)[1]
-
Physical State: Solid (typically yellow to pale brown powder)[1]
GHS Hazard Classification (Derived)
-
Signal Word: WARNING
-
Health Hazards:
-
Environmental Hazards:
-
H412: Harmful to aquatic life with long-lasting effects (Standard for fused nitrogen rings).[1]
-
Expert Insight: Phthalazinone derivatives are frequently investigated as PARP inhibitors or VEGFR2 inhibitors in drug discovery.[1] Therefore, you must treat this compound as a pharmacologically active substance and minimize exposure limits beyond standard irritants.[1]
Personal Protective Equipment (PPE) Matrix
Effective disposal begins with personal protection.[1] The following table outlines the mandatory PPE for handling waste containing this compound.
| Component | Specification | Rationale |
| Respiratory | N95 (Minimum) or P100 Respirator | Prevents inhalation of fine particulates during weighing or spill cleanup.[1] |
| Hand Protection | Nitrile Gloves (Double-gloved, >0.11mm) | Phthalazinones can permeate standard latex.[1] Double gloving provides a breakthrough buffer.[1] |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Prevents corneal damage from dust or solution splashes.[1] |
| Body Protection | Lab Coat (Tyvek sleeves recommended) | Minimizes transfer of bioactive dust to personal clothing.[1] |
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
Before disposal, determine the physical state of the waste.[1]
-
Stream A (Pure Solid): Expired powder, synthesis yield, or spill cleanup residue.[1]
-
Stream B (Liquid Solution): Mother liquors, reaction mixtures (e.g., DMSO, Methanol, DMF).[1]
Phase 2: Containerization
For Solid Waste (Stream A):
-
Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) jar.
-
Do not overfill; leave 10% headspace.[1]
-
Seal the lid tightly and apply Parafilm to prevent vibration-induced loosening.[1]
For Liquid Waste (Stream B):
-
Use a standard solvent waste carboy (HDPE or Glass, depending on solvent compatibility).[1]
-
Compatibility Check: Ensure no oxidizers (e.g., Nitric Acid, Peroxides) are present in the waste container, as hydrazine-like moieties in phthalazinones can react exothermically.[1]
Phase 3: Labeling (RCRA/CLP Compliance)
Attach a hazardous waste tag with the following details. Do not use abbreviations.
-
Chemical Name: 5-Amino-2-methylphthalazin-1-one (and solvents if applicable).[1]
Phase 4: Final Disposal (Incineration)
This compound contains a stable fused ring system that resists biodegradation.[1]
Visual Workflow: Decision Logic for Disposal
The following diagram illustrates the logical flow for disposing of 5-Amino-2-methylphthalazin-1-one, ensuring no steps are missed.
Figure 1: Cradle-to-grave disposal workflow for 5-Amino-2-methylphthalazin-1-one, emphasizing segregation and incineration.[1]
Emergency Contingencies
Every lab protocol must be self-validating, meaning it includes failure-mode planning.[1]
Spill Response (Dry Powder)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don N95 respirator and double nitrile gloves.[1]
-
Contain: Cover the spill with a damp paper towel to prevent dust generation (do not flood).[1]
-
Clean: Scoop material into the solid waste container. Wipe the surface with a soap/water solution, followed by ethanol.[1]
-
Verify: Inspect the area with a UV lamp (365nm).[1] Phthalazinones are often fluorescent; residual glowing indicates incomplete cleanup.[1]
Exposure Response[1][7][8][9]
Regulatory & Compliance Codes
When filling out waste manifests, use the following codes. Note that while this specific CAS is not P-listed or U-listed, it defaults to general hazard categories.[1]
References
-
PubChem. Luminol (Compound Summary). National Library of Medicine.[1] Available at: [Link]1]
-
Thermo Fisher Scientific. Safety Data Sheet: Phthalazine Derivatives.[1] Available at: ]">https://www.fishersci.com[1]
-
American Chemical Society (ACS). Laboratory Waste Management Guide.[1] Available at: [Link]1]
-
US EPA. Hazardous Waste Generators: Managing Your Waste.[1] Available at: [Link]1]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 5-Amino-2-methylphenol | C7H9NO | CID 17818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
